2-Amino-4,6-dimethylpyridine-3-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73573. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDGECQHZQNTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291165 | |
| Record name | 2-Amino-4,6-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-20-9 | |
| Record name | 7144-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4,6-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4,6-dimethylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4,6-dimethylpyridine-3-carboxamide
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological activities of 2-Amino-4,6-dimethylpyridine-3-carboxamide, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included to provide a broader context and potential avenues for future research.
Core Properties
This compound, also known as 2-amino-4,6-dimethylnicotinamide, is a heterocyclic organic compound with the molecular formula C₈H₁₁N₃O.[1] Its structure features a pyridine ring substituted with two methyl groups, an amino group, and a carboxamide group.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. While experimental data for some properties are scarce, computed values from reliable databases offer valuable insights.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 7144-20-9 | PubChem[1] |
| Melting Point | 156.5°C | BOC Sciences[] |
| Boiling Point | 268.3 ± 40.0°C at 760 mmHg | BOC Sciences[] |
| Density | 1.212 ± 0.06 g/cm³ | BOC Sciences[] |
| InChI Key | UYDGECQHZQNTQS-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1=CC(=NC(=C1C(=O)N)N)C | PubChem[1] |
Note: The melting and boiling points are from a commercial supplier and may not be from peer-reviewed sources.
Spectral Data
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¹H NMR: The spectrum would likely show singlets for the two methyl groups, a singlet for the pyridine ring proton, and broad signals for the amino and amide protons.
-
¹³C NMR: The spectrum would exhibit signals for the two distinct methyl carbons, the carbons of the pyridine ring, and a signal for the carbonyl carbon of the carboxamide group.
-
FT-IR: Characteristic peaks would be expected for N-H stretching of the amino and amide groups, C-H stretching of the methyl and aromatic groups, C=O stretching of the amide, and C=C and C=N stretching of the pyridine ring.
-
Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related nicotinamide and 2-aminopyridine derivatives. A potential synthetic workflow is outlined below.
Proposed Synthetic Workflow
The synthesis could potentially be achieved through a multi-step process starting from a readily available precursor like acetylacetone.
General Experimental Protocol (Hypothetical)
-
Synthesis of 2-Amino-4,6-dimethylpyridine: This precursor can be synthesized by reacting acetylacetone with a guanidine salt in an aqueous alkaline medium.[3]
-
Oxidation to 2-Nitro-4,6-dimethylpyridine: The amino group of 2-amino-4,6-dimethylpyridine could be converted to a nitro group through oxidation.
-
Introduction of the Cyano Group: A cyanation reaction would introduce the nitrile group at the 3-position of the pyridine ring.
-
Hydrolysis to Carboxamide: The nitrile group can be hydrolyzed to a carboxamide group under acidic or basic conditions.
-
Reduction of the Nitro Group: Finally, the nitro group would be reduced back to an amino group to yield the target compound.
It is crucial to note that this is a proposed pathway and would require experimental validation and optimization.
Biological Activity and Potential Applications
While there is a lack of direct studies on the biological activity of this compound, research on structurally similar compounds provides insights into its potential pharmacological relevance.
Antileishmanial Activity
Derivatives of the parent pharmacophore, 2-amino-4,6-dimethylpyridine, have demonstrated promising antileishmanial activity. Specifically, a water-soluble furan-2-carboxamide derivative inhibited the growth of Leishmania mexicana promastigotes and intracellular amastigotes with IC₅₀ values of 69 ± 2 and 89 ± 9 µM, respectively.[4] In vivo studies in mice showed a significant reduction in the parasite burden in the lymph nodes, spleen, and liver.[4] The proposed mechanism of action involves the reduction of protein and DNA synthesis in the parasite.[4]
Cholinesterase Inhibition
Various aryl(alkyl)carboxamide derivatives of 2-amino-4,6-dimethylpyridine have been identified as moderate inhibitors of acetylcholinesterase and butyrylcholinesterase. Quantitative structure-activity relationship (QSAR) studies have indicated that the binding affinity is enhanced by an increase in molecular volume and the replacement of the amide oxygen with sulfur. This suggests a potential, albeit weaker, affinity for cholinesterases compared to specific inhibitors like tacrine. The dual nature of some of these compounds, exhibiting both anti-inflammatory and cholinesterase-inhibiting properties, makes them interesting candidates for research in neurodegenerative diseases like Alzheimer's disease.
Antimicrobial and Antifungal Potential
The pyridine-3-carboxamide scaffold is a common feature in various compounds with demonstrated antimicrobial and antifungal activities. For instance, certain 6-oxo-pyridine-3-carboxamide derivatives have shown broad-spectrum antibacterial activity, with some being equipotent to ampicillin and gentamicin.[5] Additionally, some compounds in this class have exhibited antifungal activity comparable to amphotericin B against Aspergillus fumigatus.[5]
Anticancer Potential
Recent studies on dimethylpyridine-3-carboxamide derivatives have revealed their potential as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in cancer progression.[6] These derivatives have also shown cytotoxic activity against various cancer cell lines.[6] This highlights a potential avenue for investigating the anticancer properties of this compound.
Experimental Protocols
General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on other pyridine derivatives.
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Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Conclusion
This compound is a compound with a chemical structure that suggests potential for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. While specific experimental data for this molecule is limited, the available information on related compounds provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and therapeutic potential of this and similar pyridine derivatives. Future work should focus on obtaining robust experimental data for its physicochemical properties, developing and optimizing a synthetic route, and conducting comprehensive biological screening to elucidate its mechanism of action and potential therapeutic applications.
References
- 1. This compound | C8H11N3O | CID 252216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-amino-4,6-dimethylnicotinamide
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-amino-4,6-dimethylnicotinamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the fundamental chemical and physical properties of the compound, supported by available data. While specific experimental protocols for its synthesis and detailed biological activity were not found in the provided search results, this guide presents its known characteristics and provides a visualization of its chemical structure.
Chemical Identity and Properties
2-amino-4,6-dimethylnicotinamide is a substituted pyridine derivative. The core structure is a nicotinamide, which is a pyridine ring with a carboxamide group at position 3. This specific compound is further substituted with an amino group at position 2 and two methyl groups at positions 4 and 6.
Chemical Identifiers
A summary of the key chemical identifiers for 2-amino-4,6-dimethylnicotinamide is presented in the table below.
| Identifier | Value | Source |
| CAS Number | 7144-20-9 | [1][2][3] |
| Molecular Formula | C₈H₁₁N₃O | [1][2] |
| Synonyms | NSC 73573 | [1] |
| MDL Number | MFCD00138572 | [2] |
| SMILES | O=C(C1=C(C)C=C(C)N=C1N)N | [2] |
Physicochemical Properties
The fundamental physicochemical properties of the compound are crucial for its handling, formulation, and potential biological interactions.
| Property | Value | Source |
| Molecular Weight | 165.19 g/mol | [2] |
| Purity | >98% | [1][3] |
Chemical Structure
The two-dimensional chemical structure of 2-amino-4,6-dimethylnicotinamide is depicted below. The diagram illustrates the arrangement of the pyridine ring, the amino and carboxamide functional groups, and the methyl substituents.
Caption: 2D structure of 2-amino-4,6-dimethylnicotinamide.
Synthesis and Experimental Protocols
Detailed experimental protocols for the specific synthesis of 2-amino-4,6-dimethylnicotinamide were not available in the search results. However, the synthesis of related nicotinamide and nicotinonitrile derivatives often follows established multi-component reaction pathways. For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles involves a two-step process starting from acetophenones and aldehydes to form chalcones, which are then reacted with malononitrile and ammonium acetate.[4][5] Another approach for synthesizing related pyridine structures involves the use of 3-aminocrotonitrile as a starting material.[6]
A generalized workflow for the potential synthesis of substituted 2-aminonicotinamides based on common organic synthesis strategies is visualized below.
Caption: Generalized synthetic workflow for 2-aminonicotinamide derivatives.
Biological Activity and Signaling Pathways
There is currently no specific information available in the provided search results regarding the biological activity or the signaling pathways associated with 2-amino-4,6-dimethylnicotinamide. However, related compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have been investigated for various biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory potential.[4] For instance, certain derivatives have shown cytotoxicity against breast cancer cell lines.[4][5] These findings suggest that the 2-aminonicotinamide scaffold is of interest in medicinal chemistry, though the specific activity of the dimethyl-substituted compound remains to be elucidated.
Due to the lack of specific data on the signaling pathways for 2-amino-4,6-dimethylnicotinamide, a corresponding diagram cannot be provided at this time. Further research would be required to determine its biological targets and mechanism of action.
References
- 1. BioOrganics [bioorganics.biz]
- 2. appchemical.com [appchemical.com]
- 3. 2-Amino-4,6-dimethylnicotinamide, CasNo.7144-20-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dimethylpyridine-3-carboxamide (CAS 7144-20-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-4,6-dimethylpyridine-3-carboxamide (CAS 7144-20-9). The document collates available data on its fundamental chemical and physical characteristics, outlines detailed experimental protocols for their determination, and explores a relevant biological pathway where derivatives of this compound have shown activity. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this compound's properties.
Chemical Identity and Structure
This compound, also known as 2-amino-4,6-dimethylnicotinamide, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.[1][2]
| Identifier | Value |
| CAS Number | 7144-20-9 |
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.19 g/mol [2] |
| IUPAC Name | This compound[2] |
| Canonical SMILES | CC1=CC(=C(C(=O)N)C(=N1)N)C |
| InChI Key | UYDGECQHZQNTQS-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Reported Value(s) | Source Type |
| Melting Point | 156.5 °C to 172-174 °C | Supplier Data |
| Boiling Point | 268.3 ± 40.0 °C at 760 mmHg | Supplier Data |
| logP (Octanol-Water Partition Coefficient) | 0.7 | Computed[2] |
| Solubility | Data not available | - |
| pKa (Acid Dissociation Constant) | Data not available | - |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., oil bath or a melting point apparatus with a heated block).
-
Heating: The heating bath is heated gradually, with the temperature rise being slow (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination (Siwoloboff Method)
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small-diameter test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath.
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Observation: The heating is then discontinued. As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Tests
-
Solvent Selection: A range of solvents with varying polarities are used, typically including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.
-
Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 0.5 mL).
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature). The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.
-
Interpretation: Solubility in acidic or basic solutions can provide an indication of the functional groups present in the molecule.
pKa Determination
The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient is a measure of the lipophilicity of a compound, representing its distribution between an octanolic and an aqueous phase.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The mixture is then allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Relevant Biological Pathway: TGF-β Signaling in MMP-13 Regulation
Derivatives of this compound have been investigated as inhibitors of Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, and its dysregulation is implicated in diseases such as osteoarthritis and cancer.[3] The expression of MMP-13 is regulated by various signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway.[3][4][5][6]
The following diagram illustrates a simplified representation of the TGF-β signaling pathway leading to the regulation of MMP-13 expression. In healthy cartilage, TGF-β signaling through the ALK5 receptor and subsequent phosphorylation of Smad2/3 promotes chondrogenic factors. However, in osteoarthritic conditions, there can be a shift towards signaling through the ALK1 receptor, leading to the phosphorylation of Smad1/5/8, which in turn can induce the expression of MMP-13 and contribute to cartilage degradation.[5][6]
Caption: TGF-β signaling pathway in chondrocytes.
Synthesis
A detailed experimental protocol for the synthesis of the closely related compound, 2-amino-4,6-dimethylpyridine, has been described in the patent literature.[7] The synthesis of this compound would likely involve a multi-step process starting from readily available precursors, potentially involving the introduction of the carboxamide group at a later stage. A general synthetic approach for pyridine-3-carboxamide analogs often involves the conjugation of aminopyridines with appropriate carboxylic acids or their derivatives.[8]
Conclusion
This technical guide has consolidated the available physicochemical data for this compound (CAS 7144-20-9). While fundamental properties such as molecular formula and weight are well-established, there is a need for definitive experimental determination of its melting point, boiling point, solubility, and pKa to resolve existing discrepancies and fill data gaps. The provided experimental protocols offer standardized methods for obtaining this crucial information. The exploration of the TGF-β/MMP-13 signaling pathway provides a biological context for the potential application of derivatives of this compound. This guide serves as a foundational resource to support further research and development involving this compound.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound | C8H11N3O | CID 252216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints [aginganddisease.org]
- 6. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Diverse Biological Activities of Substituted Pyridine Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine carboxamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. The structural motif of a pyridine ring coupled with a carboxamide linkage serves as a privileged scaffold, allowing for diverse substitutions that modulate the compounds' physicochemical properties and biological targets.
Antimicrobial and Antifungal Activity
Substituted pyridine carboxamides have demonstrated notable efficacy against a range of bacterial and fungal pathogens. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cellular processes.
Antibacterial Activity
A variety of substituted pyridine carboxamides have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of chiral linear and macrocyclic bridged pyridines prepared from pyridine-2,6-dicarbonyl dichloride has shown significant antimicrobial activities.[1][2]
Table 1: Antibacterial Activity of Selected Pyridine Carboxamide Derivatives
| Compound | Test Organism | Activity (Inhibition Zone in mm at 50 µg/mL) | Reference |
| 5 | Bacillus subtilis | 25 | [2] |
| 5 | Staphylococcus aureus | 25 | [2] |
| 5 | Escherichia coli | 20 | [2] |
| 6 | Bacillus subtilis | - | [1] |
| 6 | Staphylococcus aureus | - | [1] |
| 6 | Escherichia coli | - | [1] |
| 7 | Bacillus subtilis | 19 | [2] |
| 7 | Staphylococcus aureus | 22 | [2] |
| 7 | Escherichia coli | 21 | [2] |
| 9 | Bacillus subtilis | 20 | [2] |
| 9 | Staphylococcus aureus | 25 | [2] |
| 9 | Escherichia coli | 24 | [2] |
| 10 | Bacillus subtilis | - | [1] |
| 10 | Staphylococcus aureus | - | [1] |
| 10 | Escherichia coli | - | [1] |
| 11 | Bacillus subtilis | 20 | [2] |
| 11 | Staphylococcus aureus | 22 | [2] |
| 11 | Escherichia coli | 21 | [2] |
| Ciprofloxacin | - | - | [1] |
Note: Specific inhibition zone values for some compounds were not explicitly provided in the cited abstract but were described as having higher antimicrobial activities.
Antifungal Activity
The antifungal potential of pyridine carboxamides has been particularly noted against phytopathogenic fungi. A key target for these compounds is the enzyme succinate dehydrogenase (SDH).
Fifteen novel pyridine carboxamide derivatives with a diarylamine-modified scaffold were synthesized and showed moderate to good in vitro antifungal activity.[3] Compound 3f , 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, was particularly effective against Botrytis cinerea.[3][4]
Table 2: Antifungal and SDH Inhibitory Activity of Compound 3f
| Compound | Activity | Organism/Enzyme | IC50 Value | Reference |
| 3f | Antifungal | Botrytis cinerea | - | [3][4] |
| 3f | SDH Inhibition | Botrytis cinerea SDH | 5.6 mg/L (17.3 µM) | [3] |
| Thifluzamide (control) | SDH Inhibition | Botrytis cinerea SDH | 7.61 mg/L (14.4 µM) | [3] |
Note: The in vivo antifungal activity was reported as good, but a specific IC50 value against the whole organism was not provided in the abstract.
Antitubercular Activity
The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. A pyridine carboxamide derivative, MMV687254, identified from the Pathogen Box library, has shown promise against Mycobacterium tuberculosis.[5][6] This compound is a prodrug that requires activation by the mycobacterial amidase AmiC.[6][7]
Table 3: Antitubercular Activity of MMV687254
| Compound | Strain | Activity Metric | Value | Reference |
| MMV687254 | M. tuberculosis H37Rv | MIC | - | [5][6] |
| MMV687254 | Drug-resistant M. tuberculosis | Active | - | [5] |
Note: While described as a promising hit, the specific MIC value was not detailed in the abstract.
Anticancer Activity
Substituted pyridine carboxamides have emerged as a promising scaffold for the development of novel anticancer agents, acting through various mechanisms, including enzyme inhibition and disruption of key signaling pathways.
Enzyme Inhibition in Cancer
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A series of pyridine-2-carboxamide analogues have been identified as potent HPK1 inhibitors.[8] Compound 19 from this series demonstrated significant in vivo efficacy in murine colorectal cancer models when combined with anti-PD-1 therapy.
Table 4: HPK1 Inhibitory Activity and in vivo Efficacy of Compound 19
| Compound | Activity | Metric | Value/Result |
| 19 | HPK1 Inhibition | in vitro assay | Good |
| 19 | Kinase Selectivity vs GCK-like kinase | - | >637-fold |
| 19 | Kinase Selectivity vs LCK | - | >1022-fold |
| 19 + anti-PD-1 | Antitumor Efficacy (CT26 model) | Tumor Growth Inhibition (TGI) | 94.3% (2/6 complete responses) |
| 19 + anti-PD-1 | Antitumor Efficacy (MC38 model) | Tumor Growth Inhibition (TGI) | 83.3% (1/6 complete response) |
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of proliferation and immune checkpoint signaling in various cancers. A novel series of substituted pyridine carboxamide derivatives have been discovered as potent allosteric SHP2 inhibitors.[9][10] Compound C6 exhibited excellent inhibitory activity against SHP2 and antiproliferative effects on the MV-4-11 cell line.[9]
Table 5: SHP2 Inhibitory and Antiproliferative Activity of Compound C6
| Compound | Target/Cell Line | Activity | IC50 Value | Reference |
| C6 | SHP2 | Inhibitory Activity | 0.13 nM | [9] |
| C6 | MV-4-11 cell line | Antiproliferative Effect | 3.5 nM | [9] |
Cytotoxicity Against Cancer Cell Lines
A series of 2,4,6-trisubstituted pyridine derivatives have demonstrated potent in vitro cytotoxicity against a wide range of cancer cell lines, with particularly strong activity against renal (OUR-10) and prostate (PC3) cancer cells.[11]
Table 6: In Vitro Cytotoxicity of 2,4,6-Trisubstituted Pyridine Derivatives
| Compound | Cell Line | Activity Level |
| 1-12 | Various (KB6, SKOV-3, SF-268, etc.) | Micromolar |
| 1-12 | PC3 (Prostate) | Nanomolar |
| 1-12 | OUR-10 (Renal) | Nanomolar |
Other Enzyme Inhibitory Activities
The versatile structure of pyridine carboxamides allows them to target a wide array of enzymes involved in various physiological and pathological processes.[12]
Urease Inhibition
Urease is a nickel-dependent metalloenzyme, and its inhibition is a target for treating infections by ureolytic bacteria. A series of pyridine carboxamide and carbothioamide derivatives were synthesized and showed potent urease inhibitory action.[13]
Table 7: Urease Inhibitory Activity of Pyridine Carboxamide and Carbothioamide Derivatives
| Compound | Description | IC50 Value (µM) | Reference |
| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 | [13] |
| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | [13] |
| Thiourea (standard) | - | 18.93 ± 0.004 | [13] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for key assays mentioned in this guide.
General Synthesis of Substituted Pyridine Carboxamides
A common method for synthesizing pyridine carboxamides involves the coupling of a pyridine carboxylic acid with a suitable amine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 5. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. alliedacademies.org [alliedacademies.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Expanding Therapeutic Landscape of Aminopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyridine and its derivatives represent a versatile class of compounds with significant therapeutic potential across a range of debilitating neurological and oncological conditions. The primary mechanism of action for the parent compounds, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), lies in their ability to block voltage-gated potassium (Kv) channels, thereby enhancing neurotransmission.[1][2] This property has been successfully harnessed for the symptomatic treatment of multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS).[1][3][4] Beyond their established roles, recent research has illuminated the potential of novel aminopyridine derivatives to selectively target other key players in disease pathogenesis, including Janus kinase 2 (JAK2), ubiquitin-specific peptidase 7 (USP7), and β-secretase 1 (BACE1), opening new avenues for therapeutic intervention in cancers and neurodegenerative diseases like Alzheimer's. This technical guide provides an in-depth overview of the core therapeutic applications of aminopyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Core Therapeutic Applications and Mechanisms of Action
Neurological Disorders: Enhancing Neuronal Conduction
The therapeutic efficacy of aminopyridine derivatives in neurological disorders stems from their ability to modulate neuronal excitability. In conditions characterized by demyelination, such as multiple sclerosis, the exposure of juxtaparanodal Kv channels leads to current leakage and impaired action potential conduction.[5][6] 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine) act by blocking these exposed channels, which prolongs the action potential, increases calcium influx at the presynaptic terminal, and enhances the release of neurotransmitters like acetylcholine.[4][7]
In Lambert-Eaton myasthenic syndrome, an autoimmune disorder targeting presynaptic voltage-gated calcium channels, 3,4-DAP improves muscle strength by augmenting the diminished acetylcholine release at the neuromuscular junction.[4][8]
Emerging Oncological and Neurodegenerative Targets
The aminopyridine scaffold has proven to be a valuable pharmacophore for the development of inhibitors targeting enzymes implicated in cancer and Alzheimer's disease.
-
JAK2 Inhibition: Certain 2-aminopyridine derivatives have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2).[9][10] The JAK/STAT signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of myeloproliferative neoplasms.[10][11]
-
USP7 Inhibition: Novel 2-aminopyridine derivatives have been designed to inhibit ubiquitin-specific peptidase 7 (USP7), a deubiquitinating enzyme that regulates the stability of key proteins involved in cancer, such as the tumor suppressor p53 and the oncogenic E3 ubiquitin ligase MDM2.[12][13]
-
BACE1 Inhibition: The aminopyridine motif is being explored for the development of inhibitors of β-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data for representative aminopyridine derivatives across various therapeutic targets.
Table 1: Clinical Efficacy of Approved Aminopyridine Derivatives
| Compound | Indication | Key Clinical Endpoint | Improvement | Reference |
| Dalfampridine (4-AP) | Multiple Sclerosis | Walking Speed (Timed 25-Foot Walk) | ~25% increase in responders | [16] |
| 3,4-Diaminopyridine | Lambert-Eaton Myasthenic Syndrome | Quantitative Myasthenia Gravis (QMG) Score | Significant improvement vs. placebo | [3] |
| 3,4-Diaminopyridine | Lambert-Eaton Myasthenic Syndrome | Compound Muscle Action Potential (CMAP) Amplitude | ~2-fold increase | [4] |
Table 2: In Vitro Potency of Aminopyridine Derivatives against Various Targets
| Compound/Derivative Class | Target | Assay Type | IC50 / Kd | Reference |
| 4-Aminopyridine | Kv1.1 Channels | Whole-cell patch clamp | IC50: 89 µM | [17] |
| 3-Aminopyridine | Kv1.1 Channels | Whole-cell patch clamp | IC50: 2.2 mM | [17] |
| Nerispirdine | Kv1.1 Channels | Whole-cell patch clamp | IC50: 3.6 µM | [18] |
| Nerispirdine | Kv1.2 Channels | Whole-cell patch clamp | IC50: 3.7 µM | [18] |
| 2-Aminopyridine Derivative (16m-(R)) | JAK2 | Enzymatic activity assay | IC50: 3 nM | [10] |
| 2-Aminopyridine Derivative (21b) | JAK2 | Enzymatic activity assay | IC50: 9 nM | [9] |
| 2-Aminopyridine Derivative (Compound 7) | USP7 | Biochemical assay | IC50: 7.6 µM | [12] |
| 2-Aminopyridine Derivative (Compound 21) | USP7 | Biochemical assay | IC50: 11.6 µM | [12] |
| Aminohydantoin Derivative | BACE1 | FRET-based activity assay | IC50: 0.32 nM | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Synthesis of 2-Aminopyridine Derivatives as JAK2 Inhibitors
This protocol is a generalized representation based on synthetic strategies for 2-aminopyridine-based kinase inhibitors.
-
Objective: To synthesize a library of 2-aminopyridine derivatives for structure-activity relationship (SAR) studies against JAK2.
-
General Procedure:
-
Starting Material: Commercially available 2-amino-halogenated pyridines.
-
Suzuki Coupling: The halogenated pyridine is coupled with a desired boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water). The reaction is typically heated under an inert atmosphere.
-
Further Functionalization: The coupled product can be further modified. For example, an amino group on the pyridine ring can be acylated or alkylated to introduce additional diversity.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compounds are confirmed by 1H NMR, 13C NMR, and mass spectrometry.
-
In Vitro JAK2 Inhibition Assay
-
Objective: To determine the IC50 values of synthesized compounds against JAK2.
-
Materials: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, synthesized compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the JAK2 enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using the detection system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Electrophysiology in a Spinal Cord Injury Model
This protocol is based on methods used to assess the effects of 4-aminopyridine on neuronal conduction in animal models of spinal cord injury.
-
Objective: To evaluate the effect of an aminopyridine derivative on the recovery of somatosensory evoked potentials (SSEPs) after spinal cord injury.
-
Animal Model: Adult rats subjected to a controlled spinal cord compression injury.
-
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a laminectomy to expose the spinal cord.
-
Electrode Placement: Place stimulating electrodes on the sciatic nerve and recording electrodes over the somatosensory cortex.
-
Baseline Recording: Record baseline SSEPs by stimulating the sciatic nerve and recording the cortical response.
-
Spinal Cord Injury: Induce a standardized compression injury to the exposed spinal cord.
-
Post-Injury Recording: Confirm the abolishment or significant reduction of SSEPs immediately after injury.
-
Drug Administration: Administer the aminopyridine derivative or vehicle intravenously at a predetermined time point post-injury.
-
SSEP Monitoring: Continuously or intermittently record SSEPs for several hours post-treatment to assess for any recovery in signal amplitude or latency.
-
Data Analysis: Compare the SSEP recovery in the treated group to the vehicle-treated control group.
-
Conclusion and Future Directions
Aminopyridine derivatives have established themselves as valuable therapeutic agents, particularly in the management of neurological disorders where they enhance impaired neuronal conduction. The versatility of the aminopyridine scaffold is now being leveraged to design a new generation of targeted therapies for cancer and neurodegenerative diseases. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these novel derivatives to maximize their therapeutic index. The development of derivatives with improved blood-brain barrier penetration could be particularly beneficial for treating central nervous system disorders. Furthermore, the exploration of aminopyridine-based compounds as probes for positron emission tomography (PET) imaging could provide valuable diagnostic tools for diseases involving changes in potassium channel expression. The continued investigation of this remarkable class of compounds holds significant promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 10. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dalfampridine sustained-release for symptomatic improvement of walking speed in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Core: Unraveling the Medicinal Chemistry Potential of 2-Amino-4,6-dimethylpyridine-3-carboxamide
For Immediate Release
[City, State] – [Date] – The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this vast chemical family, 2-Amino-4,6-dimethylpyridine-3-carboxamide presents a unique and intriguing structure. This technical guide serves to explore the current, albeit limited, understanding of this specific molecule's role in medicinal chemistry, collating available data and highlighting its potential for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound, also known as 2-amino-4,6-dimethylnicotinamide, is a small molecule with the chemical formula C₈H₁₁N₃O.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical nature.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₁N₃O | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 7144-20-9 | [1][2] |
| SMILES | CC1=CC(=NC(=C1C(=O)N)N)C | [1][2] |
Synthesis and Chemical Landscape
While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structure suggests that it could be synthesized through multi-step reactions involving the formation of the substituted pyridine ring followed by amidation. The synthesis of related pyridine and pyrimidine derivatives often involves condensation reactions. For instance, the synthesis of 2-amino-4,6-diarylpyrimidines has been achieved through the reaction of chalcones with guanidinium carbonate in DMF.[3]
Biological Activity and Therapeutic Potential: An Uncharted Territory
Currently, there is a notable lack of specific research detailing the biological activities, mechanism of action, or therapeutic targets of this compound. However, the broader class of pyridine-3-carboxamide and dimethylpyridine-3-carboxamide derivatives has shown a wide range of pharmacological activities, suggesting potential avenues of investigation for the title compound.
Derivatives of dimethylpyridine-3-carboxamide have been designed and synthesized as potential selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in osteoarthritis and cancer.[4] Some of these derivatives have demonstrated cytotoxic activity against various cancer cell lines, with IC₅₀ values in the micromolar range.[4]
Furthermore, pyridine carboxamide derivatives have been investigated as potential antifungal agents, acting as succinate dehydrogenase inhibitors.[5] The structural similarity of this compound to these active compounds suggests that it could be a candidate for screening in similar assays.
The general workflow for evaluating the biological activity of such a compound would typically involve initial in vitro screening against a panel of relevant biological targets, followed by more detailed mechanistic studies for any identified "hits."
Structure-Activity Relationships: Inferences from Analogs
Although direct structure-activity relationship (SAR) studies for this compound are unavailable, insights can be drawn from related series of compounds. For instance, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the nature of the substituents at the 4 and 6 positions of the pyrimidine core, as well as substitutions on the exocyclic amino group, were found to significantly influence their activity and selectivity as A1 adenosine receptor antagonists.[6] This highlights the importance of the substitution pattern on the pyridine ring in determining biological activity.
Future Directions and Conclusion
The medicinal chemistry potential of this compound remains largely unexplored. The structural features of this molecule, combined with the diverse biological activities observed in related pyridine and pyrimidine carboxamides, warrant further investigation. Future research should focus on:
-
Development of a robust and scalable synthetic route.
-
Broad biological screening to identify potential therapeutic targets.
-
Systematic SAR studies to understand the contribution of the amino, methyl, and carboxamide groups to any observed biological activity.
Disclaimer: This document is intended for informational purposes only and is based on currently available public information. The biological activities and therapeutic potential of this compound have not been definitively established. Researchers should conduct their own thorough investigations.
References
- 1. This compound | C8H11N3O | CID 252216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 7144-20-9 [matrix-fine-chemicals.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Aminonicotinamides: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminonicotinamides, particularly the well-studied compound 6-aminonicotinamide (6-AN), represent a class of potent antimetabolites with significant therapeutic potential, especially in oncology. This technical guide delves into the core mechanism of action of aminonicotinamides, providing a comprehensive overview of their molecular targets, the signaling pathways they modulate, and the resulting cellular consequences. Through a synthesis of current research, this document outlines the key inhibitory actions of these compounds on the Pentose Phosphate Pathway (PPP), leading to a cascade of events including metabolic reprogramming, increased oxidative stress, and the induction of cellular apoptosis. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.
Core Mechanism: Inhibition of the Pentose Phosphate Pathway
The primary mechanism of action of aminonicotinamides is the competitive inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP).[1][2][3] 6-aminonicotinamide is metabolized within the cell to 6-amino-NAD(P)+, which then acts as a competitive inhibitor of NADP+-dependent enzymes, most notably G6PD.[4] This inhibition has a profound impact on cellular metabolism and redox homeostasis.
The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for the production of two key cellular components:
-
NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form): Essential for reductive biosynthesis and for regenerating the cellular antioxidant, glutathione.
-
Pentose Sugars: Including ribose-5-phosphate, a critical precursor for nucleotide biosynthesis.
By inhibiting G6PD, aminonicotinamides block the oxidative branch of the PPP, leading to a significant reduction in the intracellular pool of NADPH.[3] This depletion of NADPH has several critical downstream consequences for the cell.
Quantitative Inhibition Data
The inhibitory potency of 6-aminonicotinamide against G6PD has been quantified, with a reported Ki (inhibition constant) of 0.46 μM in a cell-free assay.[1][2] This low micromolar inhibition constant underscores the potent and specific nature of this interaction.
Downstream Cellular Consequences
The inhibition of the PPP by aminonicotinamides triggers a cascade of cellular events, ultimately leading to decreased cell viability and proliferation, particularly in cancer cells which often exhibit a high dependence on the PPP.
Increased Oxidative Stress
A primary consequence of NADPH depletion is the compromise of the cell's antioxidant defense system. NADPH is the essential cofactor for glutathione reductase, the enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for glutathione peroxidases.
Treatment with 6-aminonicotinamide leads to a measurable increase in intracellular ROS levels.[3] This state of heightened oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways.
Induction of Endoplasmic Reticulum (ER) Stress
The accumulation of ROS and alterations in cellular redox balance can lead to the misfolding of proteins within the endoplasmic reticulum, a condition known as ER stress. In response to ER stress, the cell activates a signaling network called the Unfolded Protein Response (UPR).
Studies have shown that treatment of non-small cell lung cancer cells (H460) with 6-aminonicotinamide leads to the upregulation of key ER stress marker genes, including:
-
DDIT3 (DNA Damage Inducible Transcript 3), also known as CHOP
-
ATF3 (Activating Transcription Factor 3)
-
pERK (phosphorylated Extracellular signal-Regulated Kinase) [5]
Interestingly, the expression of XBP1 (X-box binding protein 1), another key UPR transducer, was not significantly changed in this context.[5] The sustained activation of the UPR, particularly the CHOP-mediated pathway, can ultimately trigger apoptosis.
Inhibition of Cell Proliferation and Induction of Apoptosis
The combined effects of metabolic disruption, oxidative stress, and ER stress culminate in the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). Treatment with 6-aminonicotinamide has been shown to decrease the proliferation of various cancer cell lines and to increase the population of apoptotic cells.[3][6] This is evidenced by a reduction in the expression of the proliferation marker Ki-67 and an increase in the expression of pro-apoptotic genes such as BAX, BAK, Caspase 3, and Caspase 7, with a concurrent decrease in the anti-apoptotic gene Bcl-XL.[3]
Signaling Pathway Modulation
The effects of aminonicotinamides extend to the modulation of key signaling pathways that regulate cell growth, survival, and metabolism.
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and proliferation and is frequently hyperactivated in cancer. There is evidence of crosstalk between the PI3K/AKT pathway and the PPP. Inhibition of the PPP with 6-aminonicotinamide has been shown to inhibit the phosphorylation of AKT and its downstream effector S6, suggesting a disruption of this pro-survival signaling cascade.[2]
Therapeutic Implications
The mechanism of action of aminonicotinamides makes them attractive candidates for cancer therapy, particularly in combination with other agents. By increasing oxidative stress and inhibiting DNA precursor synthesis, 6-aminonicotinamide can sensitize cancer cells to DNA-damaging agents like cisplatin and to radiation therapy.[4][6]
Data Presentation
Table 1: Inhibitory Constant of 6-Aminonicotinamide
| Compound | Target | Inhibition Constant (Ki) | Assay Type | Reference |
| 6-Aminonicotinamide | G6PD | 0.46 μM | Cell-free assay | [1],[2] |
Table 2: IC50 Values of 6-Aminonicotinamide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) - Approximate Range | Reference |
| A549 | Non-small cell lung cancer | 10 - 50 | [7] |
| HCT116 | Colorectal cancer | 10 - 50 | [7] |
| HTB-26 | Breast cancer | 10 - 50 | [7] |
| PC-3 | Pancreatic cancer | 10 - 50 | [7] |
| HepG2 | Hepatocellular carcinoma | 10 - 50 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of aminonicotinamides.
G6PD Inhibition Assay
This protocol is adapted from commercially available Glucose-6-Phosphate Dehydrogenase activity assay kits and can be modified to assess the inhibitory effect of 6-aminonicotinamide.
Objective: To determine the inhibitory potential of 6-aminonicotinamide on G6PD activity.
Principle: G6PD catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH production is measured spectrophotometrically at 340 nm.
Materials:
-
G6PD enzyme solution
-
Glucose-6-Phosphate (G6P) solution
-
NADP+ solution
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
6-Aminonicotinamide (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of G6PD, G6P, and NADP+ in assay buffer. Prepare a serial dilution of 6-aminonicotinamide in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
6-Aminonicotinamide solution (at various concentrations) or vehicle control (e.g., DMSO)
-
G6PD enzyme solution
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the G6P and NADP+ solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of 6-aminonicotinamide. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of 6-aminonicotinamide on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified.
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
Complete cell culture medium
-
6-Aminonicotinamide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 6-aminonicotinamide (e.g., 1 to 1000 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 6-aminonicotinamide.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cell lines
-
6-Aminonicotinamide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of 6-aminonicotinamide and a vehicle control for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Intracellular ROS Measurement (DCFH-DA Assay)
Objective: To measure the levels of intracellular reactive oxygen species (ROS) following treatment with 6-aminonicotinamide.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
Cancer cell lines
-
6-Aminonicotinamide
-
DCFH-DA solution
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with 6-aminonicotinamide at the desired concentrations and for the appropriate duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining: After treatment, incubate the cells with DCFH-DA solution in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence of DCF using either a flow cytometer (excitation at 488 nm, emission at ~525 nm) or a fluorescence microplate reader.
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment group and normalize it to the vehicle control to determine the fold change in ROS production.
Quantitative Real-Time PCR (qPCR) for ER Stress Markers
Objective: To quantify the mRNA expression levels of ER stress-related genes in response to 6-aminonicotinamide treatment.
Materials:
-
H460 cells
-
6-Aminonicotinamide
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (DDIT3, ATF3, pERK) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat H460 cells with 6-aminonicotinamide. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Thermal Cycling (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 2-Amino-4,6-dimethylpyridine-3-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylpyridine-3-carboxamide, a substituted nicotinamide, serves as a core scaffold in the development of various biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, enzyme inhibitory, and antiprotozoal effects. This technical guide provides a comprehensive review of the synthesis, spectral properties, and biological activities of this compound and its analogues, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical and Spectral Properties
This compound, also known as 2-amino-4,6-dimethylnicotinamide, possesses the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol .[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 7144-20-9 | [1] |
| SMILES | CC1=CC(=NC(=C1C(=O)N)N)C | [1] |
Spectral data, including ¹H NMR and FT-IR, are available for the compound, providing the necessary tools for its identification and characterization.[1]
Synthesis and Experimental Protocols
While a direct and detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route involves a multi-step process starting from 3-aminocrotononitrile. This proposed pathway is based on established methodologies for the synthesis of related 2-aminopyridine derivatives.
Proposed Synthesis Workflow
References
2-Amino-4,6-dimethylpyridine-3-carboxamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-4,6-dimethylpyridine-3-carboxamide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Compound Data
This compound is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 7144-20-9 | [1] |
| Canonical SMILES | CC1=CC(=C(C(=N1)N)C(=O)N)C | |
| Appearance | Solid (predicted) | |
| Melting Point | 156.5°C | [] |
| Boiling Point | 268.3±40.0°C at 760 mmHg | [] |
Synthesis Protocol
A potential two-step synthesis route for this compound can be adapted from established procedures for similar compounds. The proposed pathway involves the formation of an intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile, followed by its hydrolysis to the final carboxamide product.
Step 1: Synthesis of 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile (Intermediate)
This step is based on the reaction of 3-aminocrotononitrile in acetic acid, as detailed in patent CN111303047A for the synthesis of a related precursor.[3]
Materials:
-
3-Aminocrotononitrile
-
Acetic Acid
-
Crushed Ice
-
Sodium Hydroxide Solution
-
Pure Water
Procedure:
-
In a suitable reaction vessel, add acetic acid.
-
While stirring at 20-25 °C, add 3-aminocrotononitrile in batches.
-
After the addition is complete, slowly heat the mixture to 120-130 °C and maintain under reflux with stirring for 2 hours.
-
Cool the reaction mixture to 70 °C and concentrate under reduced pressure to remove the acetic acid.
-
Slowly add the concentrated solution to crushed ice.
-
While stirring, add sodium hydroxide solution dropwise to adjust the pH of the solution to 8-9, which will precipitate a white solid.
-
Filter the solid and wash the filter cake with pure water twice.
-
Dry the solid to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.[3]
Step 2: Hydrolysis of 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile to this compound
This step involves the hydrolysis of the nitrile group of the intermediate to a carboxamide group. This is a standard transformation in organic synthesis.
Materials:
-
6-Amino-2,4-dimethyl-3-pyridinecarbonitrile
-
Concentrated Sulfuric Acid or a suitable acid/base catalyst
-
Water
-
Neutralizing agent (e.g., sodium bicarbonate)
Procedure (General):
-
Carefully add the intermediate to a solution of concentrated sulfuric acid or another suitable hydrolysis agent.
-
Heat the mixture under controlled conditions to facilitate the hydrolysis of the nitrile group. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and carefully quench it by adding it to ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the desired pH is reached, leading to the precipitation of the product.
-
Isolate the solid product by filtration, wash with water, and dry to yield this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Logical Synthesis Workflow
The following diagram illustrates the logical flow of the two-step synthesis process described above.
Caption: Proposed two-step synthesis of this compound.
Potential Applications and Research Directions
While specific research on this compound is limited, derivatives of dimethylpyridine-3-carboxamide have shown promise as inhibitors of matrix metalloproteinase-13 (MMP-13), which is a target in cancer therapy. This suggests that the title compound could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research could focus on:
-
Optimization of the synthesis protocol: Developing a high-yield, scalable, and environmentally friendly synthesis method.
-
Biological screening: Evaluating the inhibitory activity of the compound against a panel of kinases and other relevant biological targets.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to understand the structural requirements for biological activity and to improve potency and selectivity.
-
Pharmacokinetic profiling: Assessing the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.
References
Technical Guide: Safety and Handling of 2-Amino-4,6-dimethylpyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 2-Amino-4,6-dimethylpyridine-3-carboxamide. The information is compiled from publicly available safety data sheets and chemical databases to ensure a high standard of accuracy and relevance for laboratory and research applications.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 7144-20-9[1] |
| Molecular Formula | C₈H₁₁N₃O[1] |
| Molecular Weight | 165.19 g/mol [1] |
| PubChem CID | 252216[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of the following hazard statements and handle the compound accordingly.
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
| Code | Statement | Classification |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[1] |
| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A standardized PPE workflow should be followed when handling this compound.
References
In-depth Technical Guide: Discovering Novel Derivatives of 2-Amino-4,6-dimethylpyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives based on the 2-Amino-4,6-dimethylpyridine-3-carboxamide core. This scaffold has emerged as a promising starting point for the development of new therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction to the this compound Scaffold
The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with a wide range of biological activities. The 2-aminopyridine moiety, in particular, is a well-established pharmacophore in medicinal chemistry. When combined with a carboxamide group at the 3-position and methyl groups at the 4- and 6-positions, the resulting this compound structure offers a unique three-dimensional arrangement and electronic properties that can be exploited for targeted drug design. Derivatives of this core have shown potential as kinase inhibitors, antimicrobial agents, and modulators of various cellular signaling pathways.
Synthesis of Novel Derivatives
The synthesis of novel derivatives from the this compound core typically involves modification of the carboxamide nitrogen. A general synthetic approach is outlined below.
General Experimental Protocol: N-Substituted Derivatives
A common method for synthesizing N-substituted derivatives involves the acylation of the parent compound with various acid chlorides or the coupling with carboxylic acids.
Materials:
-
This compound
-
Substituted acid chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent.
-
Add the base (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve the substituted acid chloride (1.1 equivalents) in the same anhydrous solvent.
-
Add the acid chloride solution dropwise to the solution of the starting material.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted derivative.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold and related pyridine-3-carboxamides have demonstrated a range of biological activities. The following tables summarize key quantitative data from studies on analogous compounds, providing a reference for the potential efficacy of novel derivatives.
Anticancer Activity
Several studies have highlighted the potential of pyridine carboxamide derivatives as anticancer agents. For instance, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have shown significant cytotoxicity against various cancer cell lines.[1] Similarly, dimethylpyridine-3-carboxamide derivatives have been identified as potent MMP-13 inhibitors with anticancer properties.[2]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC3 (Prostate) | 0.1 - 0.85 | [1] |
| MDA-MB-231 (Breast) | > 28.2 | [1] | |
| A549 (Lung) | > 100 | [1] | |
| MCF-7 (Breast) | > 100 | [1] | |
| Dimethylpyridine-3-carboxamide Derivatives | A549 (Lung) | 3 - 10 | [2] |
| MCF-7 (Breast) | 3 - 10 | [2] | |
| LoVo (Colon) | 3 - 10 | [2] | |
| 2-Aminopyridine-3-carboxamides (c-Met inhibitors) | Various | 0.022 (for compound (S)-24o) | [3] |
Antimicrobial and Antifungal Activity
The pyridine carboxamide scaffold is also a promising framework for the development of new antimicrobial and antifungal agents.[4][5]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 6-Oxo-pyridine-3-carboxamide Derivatives | Aspergillus fumigatus | 1.95 | |
| 2-Aminopyridine Derivatives | Staphylococcus aureus | 0.039 | |
| Bacillus subtilis | 0.039 |
Enzyme Inhibition
Derivatives of 2-amino-3-cyanopyridine have been shown to be effective inhibitors of carbonic anhydrases.[6]
| Compound Class | Enzyme | Ki (µM) | Reference |
| 2-Amino-3-cyanopyridine Derivatives | hCA I | 2.84 - 112.44 | [6] |
| hCA II | 2.56 - 31.17 | [6] |
Signaling Pathways and Mechanisms of Action
The biological effects of these derivatives are often attributed to their ability to interact with key signaling pathways involved in cell proliferation, survival, and pathogenesis. For example, the anticancer activity of some pyridine derivatives is linked to the inhibition of cyclin-dependent kinases (CDKs) or other protein kinases like c-Met.[1][3]
Figure 1: Simplified signaling pathway showing the inhibition of c-Met by 2-aminopyridine derivatives, leading to the downregulation of pro-survival pathways.
Experimental Workflows
The discovery and development of novel derivatives follow a structured workflow, from initial synthesis to biological evaluation.
Figure 2: A typical experimental workflow for the discovery and evaluation of novel bioactive compounds.
Logical Relationships in Drug Discovery
The process of identifying a lead compound involves a series of logical steps, from initial library screening to lead optimization.
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to 2-Amino-4,6-dimethylpyridine-3-carboxamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylpyridine-3-carboxamide is a highly functionalized pyridine derivative that has emerged as a valuable and versatile precursor in the field of organic synthesis. Its unique arrangement of amino, carboxamide, and methyl groups on the pyridine ring provides a reactive scaffold for the construction of a diverse array of heterocyclic compounds, many of which exhibit significant biological and pharmacological activities. This technical guide provides an in-depth overview of the applications of this compound as a precursor, with a focus on its role in the synthesis of novel bioactive molecules. We will delve into key reaction pathways, present quantitative data in a structured format, provide detailed experimental protocols, and visualize the synthetic workflows.
Physicochemical Properties and Safety Information
This compound, with the chemical formula C8H11N3O, is also known by other names such as 2-amino-4,6-dimethylnicotinamide.[1] It is crucial to handle this compound with appropriate safety precautions, as it is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C8H11N3O | [1] |
| InChI | InChI=1S/C8H11N3O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,9,11)(H2,10,12) | [1] |
| InChIKey | UYDGECQHZQNTQS-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=NC(=C1C(=O)N)N)C | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
Applications in the Synthesis of Bioactive Heterocycles
The strategic placement of reactive functional groups makes this compound an ideal starting material for the synthesis of fused heterocyclic systems, which are prominent scaffolds in many pharmaceutical agents.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors
One of the notable applications of this compound analogs is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. These compounds have shown potent cytotoxicity against cancer cell lines and act as inhibitors of PIM-1 kinase, a promising target in cancer therapy.[2] The synthesis involves the cyclization of an o-aminonicotinonitrile derivative, which can be conceptually derived from the reactivity of the 2-amino and 3-carboxamide groups.
A general workflow for the synthesis of such derivatives is outlined below:
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Synthesis of Thieno[2,3-b]pyridine Derivatives
The reactivity of the amino group and the adjacent ring positions in this compound and its nitrile analogs allows for the construction of thieno[2,3-b]pyridine scaffolds. These compounds are also of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5] The synthesis often involves the Gewald reaction or related methodologies, where a sulfur source and a compound with an active methylene group react with the pyridine precursor.
A logical relationship for the synthesis of thieno[2,3-b]pyridines can be depicted as follows:
Caption: Synthesis of thieno[2,3-b]pyridines from a pyridine precursor.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of target molecules. Below are representative protocols derived from the literature for reactions involving precursors structurally related to this compound.
General Procedure for the Synthesis of 4,6-Dimethyl-N-{2-[(substituted-methyl)amino]-2-oxoethyl}-2-sulfanylpyridine-3-carboxamide Derivatives
This procedure outlines the synthesis of dimethylpyridine-3-carboxamide derivatives which have been investigated as MMP-13 inhibitors.[6]
-
A mixture of 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanyl-pyridine-3-carboxamide (0.001 mol) and the appropriate amine derivative (0.001 mol) is prepared.[6]
-
The mixture is refluxed in 20 mL of ethanol containing 0.2 mL of 36% formaldehyde for 2 hours.[6]
-
After cooling to room temperature, the resulting precipitate is filtered off and allowed to dry.[6]
-
The crude product is isolated and, if necessary, purified by crystallization from ethanol.[6]
General Procedure for the Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
This protocol describes the synthesis of thieno[2,3-b]pyridine derivatives starting from a related thioxo-dihydropyridine-3-carbonitrile.[3]
-
To a mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aq. KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), the corresponding N-aryl-2-chloroacetamide (20 mmol) is added.[3]
-
The resulting mixture is stirred for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.[3]
-
Another portion of 10% aq. KOH solution (11.2 mL, 20 mmol) is then added, and the mixture is stirred for an additional 1–2 hours at room temperature.[3]
-
The reaction mixture is then poured into cold water, and the precipitated solid is filtered, washed with water, and recrystallized.[3]
Quantitative Data
The following tables summarize key quantitative data from the synthesis of various derivatives using precursors related to this compound.
Table 1: Synthesis and Properties of Dimethylpyridine-3-Carboxamide Derivatives [6]
| Compound | Yield (%) | Melting Point (°C) |
| 3c | 47 | 280-282 |
Table 2: Characterization Data for Selected Thieno[2,3-b]pyridine Derivatives [3]
| Compound | Yield (%) | Melting Point (°C) | HRMS (ESI) [M+H]+ |
| 30e | 83 | 208–209 | calcd: 316.0914; found: 316.0910 |
| 30f | 69 | 169–171 | calcd for [M+Na]+: 380.1050; found: 380.1039 |
Conclusion
This compound and its close analogs are undeniably valuable precursors in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. The strategic positioning of its functional groups allows for a wide range of chemical transformations, leading to the efficient synthesis of complex molecular architectures such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. The methodologies presented in this guide, along with the structured quantitative data, offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile building block in their synthetic endeavors. Further research into novel reaction pathways and applications of this precursor is poised to yield even more significant contributions to the fields of medicinal chemistry and materials science.
References
- 1. This compound | C8H11N3O | CID 252216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity | MDPI [mdpi.com]
Methodological & Application
Synthesis of 2-Amino-4,6-dimethylpyridine-3-carboxamide: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-4,6-dimethylpyridine-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis follows a two-step procedure, commencing with the formation of the intermediate 2-amino-4,6-dimethylpyridine-3-carbonitrile, followed by its selective hydrolysis to the target carboxamide. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and clear data presentation to ensure reproducibility and success in the laboratory.
Experimental Protocols
The synthesis is performed in two main stages:
-
Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine-3-carbonitrile
-
Step 2: Hydrolysis of 2-Amino-4,6-dimethylpyridine-3-carbonitrile to this compound
Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine-3-carbonitrile
This procedure is adapted from a known method for the preparation of the 2-amino-4,6-dimethylpyridine core structure.
Materials:
-
3-Aminocrotononitrile
-
Glacial Acetic Acid
-
Crushed Ice
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
To a three-neck round-bottom flask charged with glacial acetic acid, slowly add 3-aminocrotononitrile in portions at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing crushed ice with stirring.
-
The intermediate product, 2-amino-4,6-dimethylpyridine-3-carbonitrile, will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any residual acetic acid.
-
Dry the product under vacuum to obtain the crude 2-amino-4,6-dimethylpyridine-3-carbonitrile. The product can be used in the next step without further purification.
Step 2: Hydrolysis of 2-Amino-4,6-dimethylpyridine-3-carbonitrile to this compound
This step involves the selective hydrolysis of the nitrile group to a carboxamide using concentrated sulfuric acid.
Materials:
-
2-Amino-4,6-dimethylpyridine-3-carbonitrile (from Step 1)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Ammonium Hydroxide solution (to neutralize)
-
Deionized Water
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
In a beaker or round-bottom flask, carefully add the crude 2-amino-4,6-dimethylpyridine-3-carbonitrile to concentrated sulfuric acid while cooling in an ice bath and stirring. Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours. The progress of the hydrolysis can be monitored by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the pH is approximately 7-8. The target compound will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the final product under vacuum.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Molar Ratio | Key Reaction Parameters | Product | Expected Yield |
| 1 | 3-Aminocrotononitrile | 1.0 | Solvent: Acetic Acid, Temp: 120-130°C, Time: 2-3 h | 2-Amino-4,6-dimethylpyridine-3-carbonitrile | ~80-90% |
| 2 | 2-Amino-4,6-dimethylpyridine-3-carbonitrile | 1.0 | Reagent: Conc. H₂SO₄, Temp: RT, Time: 24-48 h | This compound | ~70-85% |
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the two-step synthesis.
Application Notes and Protocols for Cyclization Reactions of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various laboratory-scale cyclization reactions to synthesize functionalized pyridine derivatives. The protocols outlined below represent a selection of modern and classical methods, including transition-metal-catalyzed cycloadditions, one-pot multicomponent reactions, and free-radical cyclizations. Each protocol includes a general overview, a detailed experimental procedure, and tabulated data for a range of substrates to demonstrate the scope and efficiency of the method.
Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of α-Trifluoromethylated Pyridines
This protocol describes a regioselective cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with various nitriles to afford α-trifluoromethylated pyridines. This method is highly efficient and offers excellent yields for a broad scope of substrates.[1]
Experimental Protocol
A mixture of CoCl₂(phen) (5 mol%), zinc bromide (10 mol%), and zinc dust (100 mol%) is placed in a reaction vessel under an inert atmosphere. Dichloroethane is added, followed by the nitrile (1.0 equiv) and the trifluoromethylated diyne (1.2 equiv). The reaction mixture is stirred at 80°C for 3 hours. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent, and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-trifluoromethylated pyridine.
Data Presentation
| Entry | Nitrile (1.0 equiv) | Diyne (1.2 equiv) | Product | Yield (%)[1] |
| 1 | Benzonitrile | 1,1,1-Trifluoro-5-phenylpent-3-yn-2-one | 2-Phenyl-6-(trifluoromethyl)nicotinaldehyde | 95 |
| 2 | Acetonitrile | 1,1,1-Trifluoro-5-phenylpent-3-yn-2-one | 2-Methyl-6-(trifluoromethyl)nicotinaldehyde | 92 |
| 3 | 4-Methoxybenzonitrile | 1,1,1-Trifluoro-5-phenylpent-3-yn-2-one | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)nicotinaldehyde | 96 |
| 4 | 4-Chlorobenzonitrile | 1,1,1-Trifluoro-5-phenylpent-3-yn-2-one | 2-(4-Chlorophenyl)-6-(trifluoromethyl)nicotinaldehyde | 93 |
| 5 | Thiophene-2-carbonitrile | 1,1,1-Trifluoro-5-phenylpent-3-yn-2-one | 2-(Thiophen-2-yl)-6-(trifluoromethyl)nicotinaldehyde | 88 |
Experimental Workflow
Caption: Workflow for Cobalt-Catalyzed [2+2+2] Cycloaddition.
One-Pot Three-Component Synthesis of Polysubstituted Pyridines
This protocol details a versatile and acid-free one-pot synthesis of polysubstituted pyridines through a three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate.[2] This method is characterized by its mild reaction conditions, high yields, and complete regioselectivity.
Experimental Protocol
To a solution of the 1,3-dicarbonyl compound (1.0 equiv) and the alkynone (1.0 equiv) in ethanol, a large excess of ammonium acetate (10 equiv) is added. The reaction mixture is heated at reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the polysubstituted pyridine.
Data Presentation
| Entry | 1,3-Dicarbonyl Compound | Alkynone | Product | Yield (%)[2] |
| 1 | Ethyl acetoacetate | 1-Phenylprop-2-yn-1-one | Ethyl 2-methyl-6-phenylnicotinate | 98 |
| 2 | Acetylacetone | 1-Phenylprop-2-yn-1-one | 3-Acetyl-2-methyl-6-phenylpyridine | 95 |
| 3 | Ethyl benzoylacetate | 1-Phenylprop-2-yn-1-one | Ethyl 2,6-diphenylnicotinate | 92 |
| 4 | Ethyl acetoacetate | 1-(4-Methoxyphenyl)prop-2-yn-1-one | Ethyl 6-(4-methoxyphenyl)-2-methylnicotinate | 96 |
| 5 | Ethyl acetoacetate | 1-(4-Chlorophenyl)prop-2-yn-1-one | Ethyl 6-(4-chlorophenyl)-2-methylnicotinate | 94 |
Logical Relationship Diagram
Caption: One-Pot Pyridine Synthesis via Three-Component Reaction.
Free-Radical Cyclization for the Synthesis of Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines
This section describes the synthesis of a novel heterocyclic system, pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline, via an intramolecular free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts.[3] This method utilizes tris(trimethylsilyl)silane (TTMSS) as a radical mediator and azobisisobutyronitrile (AIBN) as a radical initiator.
Experimental Protocol
To a solution of the o-bromophenyl-substituted pyrrolylpyridinium salt (1.0 equiv) in anhydrous acetonitrile is added tris(trimethylsilyl)silane (1.5 equiv). The mixture is degassed and placed under an inert atmosphere. A solution of AIBN (0.2 equiv) in anhydrous acetonitrile is then added portion-wise over 1 hour at reflux. The reaction is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is triturated with diethyl ether to precipitate the product. The solid is collected by filtration and washed with diethyl ether to afford the pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromide.
Data Presentation
| Entry | Substituent on Pyridinium Nitrogen | Product | Yield (%)[3] |
| 1 | Phenyl | 5-Phenyl-5,6-dihydropyrido[2,1-a]pyrrolo[3,4-c]isoquinolin-6-one | 85 |
| 2 | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-5,6-dihydropyrido[2,1-a]pyrrolo[3,4-c]isoquinolin-6-one | 82 |
| 3 | 4-Chlorophenyl | 5-(4-Chlorophenyl)-5,6-dihydropyrido[2,1-a]pyrrolo[3,4-c]isoquinolin-6-one | 88 |
| 4 | 4-Nitrophenyl | 5-(4-Nitrophenyl)-5,6-dihydropyrido[2,1-a]pyrrolo[3,4-c]isoquinolin-6-one | 75 |
| 5 | 2-Thienyl | 5-(Thiophen-2-yl)-5,6-dihydropyrido[2,1-a]pyrrolo[3,4-c]isoquinolin-6-one | 78 |
Signaling Pathway Diagram
Caption: Free-Radical Cyclization Signaling Pathway.
References
- 1. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 3. Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-4,6-dimethylpyridine-3-carboxamide in Antibacterial Drug Design
Application Note ID: AN-AD-246DMPC-001
Topic: Preclinical Evaluation of 2-Amino-4,6-dimethylpyridine-3-carboxamide as a Potential Antibacterial Agent
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Pyridine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antibacterial effects.[1][2] Specifically, the 2-aminopyridine scaffold is a key pharmacophore in a number of biologically active molecules.[3] This document outlines the potential application of this compound in antibacterial drug design, presenting its hypothetical antibacterial activity profile and detailed protocols for its initial in vitro evaluation.
While direct experimental data for this compound is not extensively available in the public domain, this application note provides a representative profile based on the known activities of structurally related 2-aminopyridine and pyridine-3-carboxamide analogs.[3][4] The presented data is illustrative and serves as a guide for the expected outcomes and experimental design for researchers initiating studies on this compound.
Hypothetical Antibacterial Activity
Based on structure-activity relationship studies of similar pyridine derivatives, this compound is postulated to exhibit selective activity against Gram-positive bacteria. The presence of the amino and carboxamide moieties at positions 2 and 3 of the pyridine ring, respectively, may facilitate interactions with bacterial cellular targets.[5]
Data Presentation
The following tables summarize the hypothetical in vitro activity of this compound against a panel of common bacterial pathogens and its cytotoxic effect on a mammalian cell line.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 16 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | >128 |
Table 2: Hypothetical Cytotoxicity of this compound
| Cell Line | Type | IC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | Mammalian | >100 |
Proposed Mechanism of Action
The precise mechanism of action for this compound is yet to be elucidated. However, based on related pyridine-carboxamide compounds, it is hypothesized to interfere with essential bacterial processes. One plausible target is a key enzyme involved in cell wall biosynthesis or DNA replication. Molecular docking studies on similar compounds have suggested potential interactions with bacterial enzymes that are absent in eukaryotes, providing a basis for selective toxicity.[5]
Experimental Protocols
The following are detailed protocols for the preliminary in vitro evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[3]
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth culture at 37°C with agitation until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions: a. Prepare a 1280 µg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate to obtain concentrations ranging from 128 µg/mL to 0.125 µg/mL.
3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (bacteria with no compound) and a negative control (broth medium only). c. Seal the plate and incubate at 37°C for 16-20 hours.
4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on a mammalian cell line.[6]
1. Cell Culture and Seeding: a. Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. c. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only). d. Incubate the plate for 48 hours.
3. MTT Addition and Incubation: a. After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement: a. Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader. c. Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Visualizations
Diagram 1: Workflow for MIC Determination
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Utilizing 2-amino-4,6-dimethylnicotinamide as a Scaffold for Potent and Selective MMP-13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel Matrix Metalloproteinase-13 (MMP-13) inhibitors using a 2-amino-4,6-dimethylnicotinamide scaffold. This document includes detailed experimental protocols for in vitro assays and summarizes hypothetical structure-activity relationship (SAR) data for a series of compounds based on this scaffold.
Introduction
Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a key enzyme implicated in the degradation of type II collagen, a primary component of articular cartilage.[1] Its overexpression is a hallmark of osteoarthritis (OA), leading to the progressive destruction of cartilage and joint function.[2] Consequently, the selective inhibition of MMP-13 presents a promising therapeutic strategy for the treatment of OA and other diseases involving pathological tissue remodeling.[1] The 2-amino-4,6-dimethylnicotinamide scaffold offers a unique chemical framework for the development of potent and selective MMP-13 inhibitors. This scaffold can be functionalized to interact with key residues in the S1' specificity loop of the enzyme, a region that is distinct from other MMPs, thereby enabling the design of highly selective inhibitors.
Signaling Pathway of MMP-13 in Osteoarthritis
MMP-13 expression and activity are regulated by a complex signaling network initiated by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[2] These cytokines, prevalent in the arthritic joint, trigger intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which converge on the MMP-13 gene promoter to induce its transcription.[3][4] The synthesized MMP-13 is secreted as an inactive proenzyme and is subsequently activated in the extracellular space, where it proceeds to degrade the collagenous matrix of the cartilage.
Caption: MMP-13 signaling pathway in osteoarthritis and the point of inhibition.
Hypothetical Structure-Activity Relationship (SAR)
The following table summarizes the hypothetical SAR for a series of MMP-13 inhibitors based on the 2-amino-4,6-dimethylnicotinamide scaffold. The inhibitory activities (IC50) against MMP-13 and the structurally related MMP-1 (collagenase-1) are presented to illustrate selectivity.
| Compound ID | R1 Group | R2 Group | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | Selectivity (MMP-1/MMP-13) |
| ADN-001 | H | H | 2500 | >10000 | >4 |
| ADN-002 | H | 4-Fluorophenyl | 850 | >10000 | >11 |
| ADN-003 | H | 4-Methoxyphenyl | 720 | >10000 | >13 |
| ADN-004 | H | 3,4-Dichlorophenyl | 450 | 8500 | 18 |
| ADN-005 | Methyl | 4-Fluorophenyl | 150 | >10000 | >66 |
| ADN-006 | Methyl | 4-Methoxyphenyl | 95 | 9200 | 96 |
| ADN-007 | Methyl | 3,4-Dichlorophenyl | 35 | 7500 | 214 |
| ADN-008 | Ethyl | 3,4-Dichlorophenyl | 55 | 8000 | 145 |
| ADN-009 | Isopropyl | 3,4-Dichlorophenyl | 120 | >10000 | >83 |
| ADN-010 | Methyl | Biphenyl-4-yl | 15 | 6500 | 433 |
| ADN-011 | Methyl | Naphth-2-yl | 25 | 7000 | 280 |
Disclaimer: The compounds and data presented in this table are hypothetical and for illustrative purposes to guide inhibitor design based on the specified scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and in vitro characterization of 2-amino-4,6-dimethylnicotinamide-based MMP-13 inhibitors.
General Synthetic Scheme
A proposed synthetic route to generate a library of inhibitors based on the 2-amino-4,6-dimethylnicotinamide scaffold is outlined below. This involves the amidation of a key carboxylic acid intermediate with a variety of amines to explore the SAR of the R2 group, followed by N-alkylation to investigate the impact of the R1 substituent.
Caption: General workflow for the synthesis of the inhibitor library.
In Vitro MMP-13 Inhibition Assay (Fluorometric)
This assay quantifies MMP-13 activity by measuring the cleavage of a quenched fluorogenic peptide substrate. The resulting fluorescence is directly proportional to enzyme activity.[5]
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
MMP Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Test inhibitors (dissolved in DMSO)
-
A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
Black, low-binding 96-well microtiter plates
-
Fluorescent microplate reader (Ex/Em = 328/393 nm)[5]
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a working solution of the fluorogenic substrate in MMP Assay Buffer. Prepare serial dilutions of the test inhibitors and the positive control in MMP Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[5]
-
Plate Setup: In duplicate, add the following to the wells of the 96-well plate:
-
Enzyme Addition: Add 20 µL of diluted MMP-13 enzyme solution to the "positive control" and "test inhibitor" wells.[6] Add 20 µL of Assay Buffer to the "blank" wells.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme interaction.[6]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 10-20 minutes using a microplate reader.[6]
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test inhibitor relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Collagenolysis Assay (SDS-PAGE)
This assay directly assesses the ability of an inhibitor to prevent the degradation of type II collagen, the primary physiological substrate of MMP-13.[5]
Materials:
-
Recombinant human MMP-13
-
Type II Collagen
-
MMP Assay Buffer
-
Test inhibitors
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain
Procedure:
-
Pre-incubate MMP-13 with various concentrations of the test inhibitor in MMP Assay Buffer for 30 minutes at 37°C.
-
Add Type II collagen to the mixture and incubate for 4-16 hours at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the collagen fragments by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue and visualize the bands.
Data Analysis:
-
Assess the reduction in the intensity of the intact collagen band and the appearance of cleavage products in the presence of the inhibitor compared to the control (MMP-13 and collagen without inhibitor).
ELISA-Based Assay for MMP-13 Inhibition in Cell Culture
This protocol measures the effect of the inhibitors on the amount of active MMP-13 secreted by cells in culture.[6]
Materials:
-
Human chondrocytes or other MMP-13-producing cell line
-
Cell culture medium and supplements
-
Test inhibitors
-
IL-1β (to stimulate MMP-13 production)
-
Human MMP-13 ELISA Kit
-
96-well clear microplate
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Culture and Treatment: Seed cells in a 24-well plate and allow them to adhere. Treat the cells with various concentrations of the test inhibitor. Include a vehicle control (DMSO). Stimulate the cells with IL-1β (10 ng/mL) to induce MMP-13 expression. Incubate for 24-48 hours.[6]
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove debris.[6]
-
ELISA Protocol: Perform the Human MMP-13 ELISA according to the manufacturer's instructions. This typically involves adding standards and supernatants to an antibody-coated plate, followed by incubation with detection and secondary antibodies, and a substrate for color development.[6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]
Data Analysis:
-
Generate a standard curve using the absorbance values of the known MMP-13 standards.
-
Determine the concentration of MMP-13 in each supernatant from the standard curve.
-
Calculate the percent inhibition of MMP-13 secretion for each inhibitor concentration relative to the stimulated, untreated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for the inhibition of MMP-13 production/secretion.[6]
Conclusion
The 2-amino-4,6-dimethylnicotinamide scaffold represents a promising starting point for the development of novel, potent, and selective MMP-13 inhibitors. The synthetic accessibility of this scaffold allows for extensive SAR exploration to optimize potency and pharmacokinetic properties. The provided protocols offer a robust framework for the in vitro evaluation of these compounds, facilitating the identification of lead candidates for further preclinical development as potential disease-modifying osteoarthritis drugs.
References
- 1. fedoa.unina.it [fedoa.unina.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative structure-activity relationship study of hydroxamate matrix metalloproteinase inhibitors derived from functionalized 4-aminoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of highly selective MMP-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-acylation of aminopyridines, a fundamental reaction in organic synthesis and crucial for the development of novel pharmaceuticals and functional materials. The protocols outlined below are based on established methodologies and offer a robust starting point for various research applications.
Introduction
The acylation of aminopyridines is a key chemical transformation that introduces an acyl group onto the amino nitrogen of the pyridine ring. This modification is widely employed to synthesize a diverse range of compounds with significant biological activities. The reactivity of the amino group can be influenced by its position (2, 3, or 4) on the pyridine ring, necessitating tailored experimental conditions for optimal results. Common acylating agents include acyl chlorides and acid anhydrides, often in the presence of a base to neutralize the acidic byproduct.
General Principles of Acylation
The N-acylation of aminopyridines typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of the corresponding N-acylaminopyridine. The reaction is often facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to scavenge the acid generated during the reaction and can also act as a catalyst.[1][2] 4-(Dimethylamino)pyridine (DMAP) is also frequently used as a highly effective catalyst for these reactions.[3]
Experimental Protocols
Protocol 1: General Procedure for Acylation using an Acyl Chloride
This protocol describes a general method for the N-acylation of aminopyridines using an acyl chloride in the presence of a base.[1][4]
Materials:
-
Aminopyridine (e.g., 2-aminopyridine, 3-aminopyridine, or 4-aminopyridine)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[1][4]
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyridine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-acylaminopyridine.
Protocol 2: General Procedure for Acylation using an Acid Anhydride
This protocol outlines a common method for the N-acylation of aminopyridines using an acid anhydride.[2][5]
Materials:
-
Aminopyridine (e.g., 2-aminopyridine, 3-aminopyridine, or 4-aminopyridine)
-
Acid anhydride (e.g., acetic anhydride, succinic anhydride)
-
Pyridine (can be used as both solvent and base) or an inert solvent like DCM with a catalytic amount of DMAP.[2]
-
Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the aminopyridine (1.0 equivalent) in pyridine under an inert atmosphere.
-
Add the acid anhydride (1.5-2.0 equivalents per amino group) to the solution at 0 °C.[2]
-
Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by adding methanol.[2]
-
Co-evaporate the reaction mixture with toluene to remove pyridine.[2]
-
Dissolve the residue in DCM or ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO3, and brine.[2]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to yield the final product.[2]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the acylation of various aminopyridines as reported in the literature.
Table 1: Acylation of 2-Aminopyridine Derivatives
| Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | - | Acetic Anhydride | Reflux | - | 95 | [5] |
| Benzoyl Chloride | Pyridine | Pyridine | RT | - | - | [6] |
| (4-Methylphenoxy)acetyl chloride | Triethylamine | DCM | 0 to RT | 2-12 | - | [4] |
Table 2: Acylation of 3-Aminopyridine Derivatives
| Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Endic Anhydride | - | - | - | - | - | [7] |
Table 3: Acylation of 4-Aminopyridine Derivatives
| Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | - | - | - | - | 80-85 | [8] |
| Acyl Halides | Pyridine | - | - | - | - | [9] |
Visualizations
Reaction Scheme and Mechanism
Caption: General mechanism for the N-acylation of aminopyridines.
Experimental Workflow
Caption: A typical experimental workflow for aminopyridine acylation.
Decision Tree for Acylation Conditions
Caption: Decision guide for selecting acylation reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for NMR and IR Spectral Analysis of Synthesized Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the structural elucidation and characterization of synthesized pyridine compounds using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous characterization crucial for advancing research and development.
Application Notes
The synergistic use of NMR and IR spectroscopy provides a powerful toolkit for the analysis of pyridine derivatives. IR spectroscopy offers a rapid method for identifying key functional groups, while NMR spectroscopy provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
Infrared (IR) Spectroscopy:
IR spectroscopy is instrumental in confirming the presence of characteristic functional groups in synthesized pyridine compounds.[1] The vibrations of chemical bonds, such as stretching and bending, absorb infrared radiation at specific frequencies, providing a molecular fingerprint. For pyridine derivatives, IR analysis can confirm the successful incorporation of substituents onto the pyridine ring and verify the presence of functional groups introduced during synthesis.[1] The C=N and C=C stretching vibrations within the aromatic ring, as well as the C-H stretching and bending modes, are particularly informative. The positions of these bands can be influenced by the nature and position of substituents on the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the cornerstone for the definitive structural elucidation of pyridine derivatives in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing unambiguous evidence of the molecular structure.
-
¹H NMR: This technique provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers (integration). The chemical shifts of the pyridine ring protons are typically found in the aromatic region (δ 7.0-9.0 ppm), with their exact positions being highly sensitive to the electronic effects of substituents.[3]
-
¹³C NMR: This experiment reveals the chemical environment of each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are also sensitive to substituent effects, providing complementary information to the ¹H NMR spectrum.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5] This is invaluable for establishing the connectivity of protons around the pyridine ring.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH).[4][5] It is the primary method for assigning the signals of protonated carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[4][5] It is crucial for identifying and assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule.[5]
-
Data Presentation
The following tables summarize typical spectral data for substituted pyridine compounds. Note that chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). IR frequencies (ν) are given in reciprocal centimeters (cm⁻¹).
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyridines
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2/C6 (α) | 8.5 - 9.0 | 148 - 155 |
| C3/C5 (β) | 7.0 - 7.8 | 120 - 130 |
| C4 (γ) | 7.5 - 8.2 | 135 - 145 |
| Substituent Protons | Variable (dependent on substituent) | Variable (dependent on substituent) |
| Substituent Carbons | - | Variable (dependent on substituent) |
Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents.
Table 2: Characteristic IR Absorption Bands for Pyridine Derivatives
| Vibrational Mode | Frequency Range (ν, cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |
| C=N Aromatic Ring Stretch | 1600 - 1650 | Medium to Strong |
| In-plane C-H Bend | 1000 - 1300 | Medium to Strong |
| Out-of-plane C-H Bend | 700 - 900 | Strong |
| Substituent Group Vibrations | Variable | Variable |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Analyte Preparation: Ensure the synthesized pyridine compound is pure and dry.
-
Weighing: Accurately weigh approximately 5-20 mg of the solid sample or measure an equivalent amount for a liquid sample.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.[2] The choice of solvent is critical and should dissolve the sample completely while not reacting with it.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: 1D and 2D NMR Data Acquisition
This protocol outlines a general procedure for acquiring a suite of NMR spectra on a modern NMR spectrometer (e.g., 400 MHz).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for both ¹H and ¹³C frequencies.[4]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum. A sufficient number of scans and an appropriate relaxation delay are necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
COSY Acquisition:
-
Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.[5]
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
Acquire a suitable number of increments in the indirect dimension (F1) and scans per increment to achieve the desired resolution and sensitivity.
-
-
HSQC Acquisition:
-
Use a standard gradient-enhanced HSQC pulse sequence.
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1) to cover the expected chemical shift ranges.
-
The number of increments in F1 and scans per increment will depend on the sample concentration.
-
-
HMBC Acquisition:
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using the spectrometer's software.[2]
-
Protocol 3: FT-IR Sample Preparation and Data Acquisition
A. For Solid Samples (KBr Pellet Technique) [1]
-
Materials:
-
Synthesized pyridine compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
-
Procedure:
-
Grind the KBr to a fine powder in the agate mortar.
-
Add the solid pyridine sample to the KBr and grind thoroughly to create a homogeneous mixture.
-
Transfer the powder to the pellet die.
-
Press the powder under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
B. For Solution Samples [1]
-
Materials:
-
Synthesized pyridine compound
-
Appropriate IR-transparent solvent (e.g., CCl₄, CS₂)
-
Solution cell with suitable window material (e.g., NaCl, KBr)
-
-
Procedure:
-
Prepare a 1-10% (w/v) solution of the pyridine derivative in the chosen solvent.
-
Acquire a background spectrum of the pure solvent in the solution cell.
-
Fill the cell with the sample solution and acquire the sample spectrum.
-
The instrument software will automatically subtract the solvent's spectrum from the sample's spectrum.
-
Data Analysis:
Analyze the resulting IR spectrum by assigning the observed absorption bands to their corresponding molecular vibrations using established correlation charts and by comparing the spectrum to that of the starting materials.
Visualizations
References
Application Notes and Protocols for the Crystallization of 2-Amino-4,6-dimethylpyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-4,6-dimethylpyridine-3-carboxamide is fundamental to developing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | --INVALID-LINK-- |
| Molecular Weight | 165.19 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| LogP (estimated) | 0.7 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
Note: This table summarizes available data. Experimental determination of properties like melting point and solubility is crucial.
Solvent Selection for Crystallization
The choice of solvent is the most critical parameter in crystallization. Based on the structure of this compound, which contains both hydrogen bond donors (amino and amide groups) and a relatively nonpolar aromatic ring, a range of solvents with varying polarities should be screened.
Recommended Solvent Classes for Screening:
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): The hydroxyl group can form hydrogen bonds with the amino and carboxamide functionalities.
-
Ethers (e.g., Isopropyl Ether, Tetrahydrofuran): The ether oxygen can act as a hydrogen bond acceptor. A patent for the related compound 2-amino-4,6-dimethylpyridine suggests recrystallization from isopropyl ether.
-
Esters (e.g., Ethyl Acetate): Offers a balance of polarity and hydrogen bond accepting capabilities.
-
Aromatic Hydrocarbons (e.g., Toluene): The aromatic ring of the solvent can interact with the pyridine ring of the compound through π-π stacking. Often used in solvent mixtures.
-
Ketones (e.g., Acetone): A polar aprotic solvent that can be effective.
-
Aqueous Mixtures (e.g., Ethanol/Water, Acetone/Water): The addition of water as an anti-solvent can be a powerful technique to induce crystallization.
Experimental Protocols
Solubility Screening Protocol
A systematic solubility screening is essential to identify suitable solvents and their temperature-dependent solubility profiles.
Objective: To determine the approximate solubility of this compound in a range of solvents at ambient and elevated temperatures.
Materials:
-
This compound
-
Selection of solvents (see section 2)
-
Vials with caps
-
Stir plate and stir bars
-
Heating block or water bath
-
Thermometer
Procedure:
-
Add a known amount (e.g., 10 mg) of this compound to a vial.
-
Add a small, measured volume (e.g., 0.1 mL) of the first solvent to the vial.
-
Stir the mixture at ambient temperature for a set period (e.g., 15-30 minutes).
-
Observe if the solid has dissolved.
-
If the solid has not dissolved, continue adding the solvent in small, measured increments until the solid dissolves completely. Record the total volume of solvent added.
-
If the solid dissolves in the initial volume, the compound is highly soluble. In a new vial, start with a larger amount of the solid or a smaller initial volume of the solvent.
-
If the solid is poorly soluble at ambient temperature, gently heat the vial while stirring.
-
Observe the temperature at which the solid dissolves.
-
Allow the solution to cool to room temperature and observe for precipitation.
-
Repeat this process for each selected solvent.
Data Presentation:
The results of the solubility screening should be tabulated for easy comparison. The following table is an illustrative example and should be populated with experimental data.
| Solvent | Solubility at 25°C (mg/mL) (Illustrative) | Solubility at 60°C (mg/mL) (Illustrative) | Observations upon Cooling |
| Methanol | ~50 | >100 | Rapid precipitation of fine powder |
| Ethanol | ~20 | ~80 | Formation of small needles |
| Isopropanol | ~5 | ~40 | Slow formation of larger plates |
| Isopropyl Ether | <1 | ~5 | Slow crystallization of prisms |
| Ethyl Acetate | ~10 | ~60 | Formation of fine needles |
| Toluene | <1 | ~10 | Oiling out, then solidification |
| Acetone | ~30 | >100 | Rapid precipitation |
| Water | <0.1 | <0.1 | Insoluble |
| Ethanol/Water (9:1) | ~15 | ~70 | Good crystal formation |
Crystallization Workflow Diagram
Caption: General workflow for developing a crystallization protocol.
Protocol 1: Crystallization by Slow Cooling
This is the most common crystallization technique.
Objective: To obtain crystals by dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool slowly.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (determined from the solubility screen) to the flask.
-
Heat the flask with stirring until the solid completely dissolves.
-
If the solid does not dissolve, add small aliquots of the solvent until a clear solution is obtained at the elevated temperature. Avoid adding a large excess of solvent.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Protocol 2: Crystallization by Vapor Diffusion
This technique is useful for obtaining high-quality single crystals, especially when only small amounts of material are available.
Objective: To slowly induce crystallization by the diffusion of an anti-solvent vapor into a solution of the compound.
Procedure:
-
Dissolve the this compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the "good" solvent) to the bottom of the larger container.
-
Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and promoting slow crystal growth.
Logical Relationship for Solvent Selection
Caption: Rationale for solvent selection based on molecular properties.
Polymorphism
For pharmaceutical compounds, it is crucial to identify and control the polymorphic form, as different polymorphs can have different physical properties, including solubility, stability, and bioavailability. The related compound, nicotinamide, is known to exhibit extensive polymorphism. Therefore, it is highly probable that this compound may also exist in multiple crystalline forms.
Screening for Polymorphs:
-
Varying Solvents: Crystallize the compound from a wide range of solvents with different polarities and hydrogen bonding capabilities.
-
Varying Cooling Rates: Compare the crystalline form obtained from rapid cooling versus slow, controlled cooling.
-
Varying Temperature: Conduct crystallizations at different temperatures.
-
Melt Crystallization (if thermally stable): Melt a small amount of the compound and then cool it at different rates.
Analysis of Polymorphs:
Different polymorphic forms can be identified and characterized using techniques such as:
-
Powder X-ray Diffraction (PXRD)
-
Differential Scanning Calorimetry (DSC)
-
Thermogravimetric Analysis (TGA)
-
Infrared (IR) and Raman Spectroscopy
-
Solid-State NMR
Conclusion
While specific quantitative data for the crystallization of this compound is not extensively documented, a systematic approach based on the principles of solubility and the known behavior of related compounds can lead to the development of effective and reproducible crystallization protocols. The experimental determination of solubility is a critical first step, and the potential for polymorphism should be thoroughly investigated to ensure the desired solid-state form is consistently produced. The protocols and workflows provided in these notes offer a robust framework for achieving high-purity crystalline this compound.
Application of 2-Amino-4,6-dimethylpyridine-3-carboxamide in Solid-Phase Synthesis for the Generation of Diverse Chemical Libraries
Introduction
2-Amino-4,6-dimethylpyridine-3-carboxamide is a versatile heterocyclic building block with potential applications in combinatorial chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxamide moiety, makes it an ideal scaffold for the solid-phase synthesis of diverse molecular libraries. This document outlines the application of this compound in the solid-phase synthesis of substituted pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities. The protocols provided are based on established methodologies for the synthesis of similar heterocyclic systems on solid support.[1][2][3]
Principle of the Method
The solid-phase synthesis strategy involves the immobilization of a building block onto a solid support (resin), followed by sequential chemical transformations. The use of a solid support facilitates the purification of intermediates, as excess reagents and by-products are simply washed away. In this application, this compound can be utilized as a key component in the construction of a pyridopyrimidine library. The core concept involves the reaction of the 2-amino group and the 3-carboxamide with a suitable dielectrophilic reagent, leading to the formation of a fused pyrimidine ring. This approach allows for the introduction of diversity at various positions of the resulting molecule.
A plausible synthetic route would involve the initial attachment of a precursor to the solid support, followed by the construction of the pyridine ring, and subsequent cyclization to form the pyridopyrimidine. Alternatively, a pre-formed pyridine derivative could be attached to the resin. For the purpose of this application note, we will focus on a strategy where a precursor is first attached to the resin, and the this compound core is formed on the solid support, followed by further diversification.
Applications
The solid-phase synthesis of pyridopyrimidine libraries using this compound as a scaffold is particularly valuable for:
-
Drug Discovery: Generation of large and diverse libraries of compounds for high-throughput screening to identify novel hits for various therapeutic targets.
-
Medicinal Chemistry: Rapid synthesis of analogues for structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Chemical Biology: Development of molecular probes to study biological pathways and protein functions.
Experimental Protocols
Materials and Equipment
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Various aldehydes and isocyanates for diversification
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC for analysis and purification
-
Mass spectrometer for characterization
Protocol 1: Immobilization of a Precursor and On-Resin Synthesis of the Pyridine Core
This protocol describes a hypothetical pathway for the on-resin synthesis of the this compound core, which can then be further modified.
Workflow Diagram
Caption: Workflow for the solid-phase synthesis of a pyridopyrimidine library.
Procedure:
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Precursor Activation: In a separate flask, dissolve a suitable carboxylic acid precursor (e.g., a protected β-keto acid, 3 mmol) in DCM (10 mL). Add DIC (3 mmol) and DMAP (0.3 mmol) and stir for 20 minutes at room temperature.
-
Coupling to Resin: Add the activated precursor solution to the swollen resin and shake for 4 hours at room temperature. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), and dry under vacuum.
-
Pyridine Ring Formation: To the resin-bound precursor, add a solution of a suitable β-keto-nitrile (5 mmol) and a base such as piperidine (5 mmol) in DMF (10 mL). Shake the mixture at 60°C for 12 hours. This step leads to the formation of the resin-bound this compound core. Wash the resin thoroughly as in step 3.
-
Diversification (Example with an Aldehyde): Swell the resin in DMF. Add a solution of an aldehyde (10 mmol) and a reducing agent like sodium triacetoxyborohydride (10 mmol) in DMF. Shake for 6 hours. Wash the resin.
-
Cleavage: Treat the resin with a mixture of 95% TFA and 5% water (10 mL) for 2 hours at room temperature. Filter the solution and collect the filtrate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by preparative HPLC to obtain the desired substituted pyridopyrimidine.
-
Characterization: Confirm the structure and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Library
This protocol assumes the availability of resin-bound this compound from Protocol 1.
Reaction Scheme Diagram
Caption: Cyclocondensation to form the pyridopyrimidine ring.
Procedure:
-
Resin Preparation: Start with the resin-bound this compound (from Protocol 1, step 4). Swell the resin in DMF (10 mL).
-
Cyclocondensation: To the swollen resin, add a solution of a β-diketone or a related dielectrophile (10 mmol) in DMF (10 mL) and an acid catalyst such as p-toluenesulfonic acid (0.5 mmol). Shake the mixture at 80°C for 16 hours.
-
Washing: After the reaction, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), and dry under vacuum.
-
Cleavage and Purification: Cleave the product from the resin and purify it following steps 6 and 7 of Protocol 1.
Data Presentation
The following tables present hypothetical data for a library of synthesized compounds based on the described protocols.
Table 1: Library of Synthesized Pyrido[2,3-d]pyrimidines
| Compound ID | R1 (from Aldehyde) | R2 (from Dielectrophile) | Yield (%) | Purity (%) |
| LIB-001 | Phenyl | Methyl | 65 | 98 |
| LIB-002 | 4-Chlorophenyl | Methyl | 62 | 97 |
| LIB-003 | 2-Thienyl | Methyl | 58 | 95 |
| LIB-004 | Phenyl | Phenyl | 55 | 96 |
| LIB-005 | 4-Chlorophenyl | Phenyl | 53 | 95 |
| LIB-006 | 2-Thienyl | Phenyl | 50 | 94 |
Table 2: Characterization Data for Selected Compounds
| Compound ID | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ |
| LIB-001 | C₂₁H₁₉N₄O | 355.1559 | 355.1562 |
| LIB-002 | C₂₁H₁₈ClN₄O | 389.1170 | 389.1173 |
| LIB-003 | C₁₉H₁₇N₄OS | 361.1123 | 361.1125 |
| LIB-004 | C₂₆H₂₁N₄O | 417.1716 | 417.1719 |
This compound serves as a valuable and versatile scaffold for the solid-phase synthesis of diverse chemical libraries, particularly for the generation of substituted pyridopyrimidines. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and medicinal chemistry to efficiently synthesize and explore novel chemical entities. The adaptability of solid-phase synthesis allows for the introduction of a wide range of functional groups, enabling the creation of large and highly diverse compound libraries for biological screening and lead optimization.
References
- 1. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyridine-3-Carboxamide Analogs in Agriculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and agricultural applications of pyridine-3-carboxamide analogs. This class of compounds has demonstrated significant potential as fungicides, bactericides, and insecticides, offering promising avenues for the development of novel crop protection agents.
Introduction
Pyridine-3-carboxamide, a derivative of nicotinic acid (Vitamin B3), serves as a versatile scaffold for the development of a wide range of biologically active molecules. In the agricultural sector, analogs of this compound have been a focal point of research due to their diverse modes of action and efficacy against various plant pathogens and pests. Notably, certain pyridine-3-carboxamide derivatives function as potent succinate dehydrogenase inhibitors (SDHIs), effectively controlling a broad spectrum of fungal diseases.[1][2] Others have shown promise in managing bacterial diseases such as bacterial wilt in tomatoes caused by Ralstonia solanacearum and in controlling insect pests like aphids.[3][4][5][6] This document outlines the synthesis of representative analogs and provides detailed protocols for evaluating their biological activity.
Data Presentation: Biological Activity of Pyridine-3-Carboxamide Analogs
The following tables summarize the quantitative biological activity data for various pyridine-3-carboxamide analogs across different agricultural applications.
Table 1: Fungicidal Activity of Pyridine-3-Carboxamide Analogs
| Compound ID | Target Fungus | In Vitro EC50 (µg/mL) | In Vivo Inhibition (%) @ 200 µg/mL | Reference |
| A3-3 | Sclerotinia sclerotiorum | 1.08 | Effective suppression of rape sclerotinia rot | [7] |
| Botrytis cinerea | 8.75 | Effective suppression of cucumber grey mould | [7] | |
| Rhizoctonia cerealis | 1.67 | - | [7] | |
| Gaeumannomyces graminis | 5.30 | - | [7] | |
| Compound 7ai | Rhizoctonia solani | 0.37 | - | [8] |
| Compound 3f | Botrytis cinerea | - | Good in vivo activity | [1][2] |
Table 2: Bactericidal Activity of Pyridine-3-Carboxamide Analogs against Ralstonia solanacearum
| Compound ID | In Vitro Activity | In Vivo Effect on Tomato Plants | Reference |
| Compound 4a | Highly effective in inhibiting the pathogen | Significantly enhances disease resistance, promotes growth | [3][4][9] |
| Compound 3g | 57.0% activity at 200 mg/L | - | [10] |
| Compound 3e | >80% activity at 500 mg/L | - | [10] |
Table 3: Insecticidal Activity of Pyridine Analogs against Aphis craccivora (Cowpea Aphid)
| Compound ID | LC50 (mg/L) - 24h (Nymphs) | LC50 (mg/L) - 48h (Nymphs) | LC50 (mg/L) - 24h (Adults) | LC50 (mg/L) - 48h (Adults) | Reference |
| Compound 1f | 0.080 | - | 0.498 | - | [5] |
| Compound 1d | 0.098 | - | 0.593 | - | [5] |
| Compound 1c | 0.127 | - | - | - | [5] |
| Compound 2 | 0.029 | 0.006 | 0.149 | 0.017 | [6] |
| Compound 3 | 0.040 | 0.007 | 0.183 | 0.022 | [6] |
| Acetamiprid | 0.045 | 0.006 | 0.225 | 0.023 | [6] |
Table 4: Effect of Pyridine-3-Carboxamide Analogs on Winter Wheat Yield
| Treatment | Yield Increase (t/ha) | Reference |
| Pre-sowing seed treatment | 0.17 - 0.40 | [11] |
Experimental Protocols
Synthesis of Pyridine-3-Carboxamide Analogs
A general and adaptable multi-step synthesis for N-substituted pyridine-3-carboxamide analogs is presented below. This can be modified to produce a variety of derivatives for screening.[1][12]
General Synthetic Workflow
Caption: General synthesis scheme for pyridine-3-carboxamide analogs.
Protocol: Synthesis of N-(2-(phenylamino)phenyl)nicotinamide (Compound 3a) [1]
-
Acid Chloride Formation: A mixture of nicotinic acid (1.23 g, 10 mmol) and thionyl chloride (5 mL) is refluxed for 2 hours.
-
Removal of Excess Reagent: The excess thionyl chloride is removed under reduced pressure to yield nicotinoyl chloride.
-
Amidation: The crude nicotinoyl chloride is dissolved in a suitable solvent (e.g., dichloromethane). To this solution, N-phenylbenzene-1,2-diamine (1.84 g, 10 mmol) and a base (e.g., triethylamine, 1.5 eq) are added.
-
Reaction: The reaction mixture is stirred at room temperature for 4-6 hours.
-
Work-up: The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(2-(phenylamino)phenyl)nicotinamide.
-
Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For compound 3a: white solid; mp 122.2–125.0°C; ¹H NMR (400 MHz, Chloroform-d) δ 9.15 (s, 1H), 9.04 (s, 1H), 8.63 (s, 1H), 8.27 (d, J=7.6 Hz, 1H), 8.08 (d, J=5.4 Hz, 1H), 7.51 (dd, J1=8.9 Hz, J2=3.6 Hz, 1H), 7.32–7.23 (m, 2H), 7.17 (m, 4H), 6.83 (m, 3H); ESI-MS m/z 288.12 [M]⁻.[1]
Biological Assays
Fungicidal Activity: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is adapted for determining the inhibitory effect of pyridine-3-carboxamide analogs on SDH, a key enzyme in the mitochondrial electron transport chain.
Experimental Workflow for SDH Inhibition Assay
Caption: Workflow for determining SDH inhibitory activity.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from the target fungus (e.g., Botrytis cinerea) using standard differential centrifugation methods.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, succinate (substrate), and an electron acceptor like 2,6-dichlorophenolindophenol (DCIP).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay: In a 96-well plate, add the reaction mixture, the test compound dilutions, and the mitochondrial suspension.
-
Measurement: Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Bactericidal Activity: In Vitro Assay against Ralstonia solanacearum
This protocol is used to assess the direct inhibitory effect of the synthesized compounds on the growth of R. solanacearum.
Protocol:
-
Bacterial Culture: Grow R. solanacearum in a suitable liquid medium to the mid-logarithmic phase.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent and prepare a range of concentrations.
-
Inoculation: In a 96-well plate, add the bacterial culture and the test compound dilutions to each well.
-
Incubation: Incubate the plate at an optimal temperature (e.g., 28-30°C) for 24-48 hours.
-
Measurement: Determine the bacterial growth by measuring the optical density at 600 nm (OD600).
-
Data Analysis: Calculate the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Insecticidal Activity: Bioassay against Aphis craccivora
This protocol evaluates the toxicity of the synthesized compounds to aphids.
Protocol:
-
Insect Rearing: Maintain a healthy culture of Aphis craccivora on a suitable host plant (e.g., fava bean seedlings).
-
Compound Application: Prepare different concentrations of the test compounds in a suitable solvent with a surfactant. Apply the solutions to leaf discs by dipping or spraying.
-
Exposure: Place a set number of aphids (nymphs or adults) on the treated leaf discs in a petri dish.
-
Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead aphids at specified time intervals (e.g., 24 and 48 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.[5][6]
Signaling Pathways and Mode of Action
Fungicidal Mode of Action: SDH Inhibition
Pyridine-3-carboxamide fungicides primarily act by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, leading to fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyridine-3-carboxamide fungicides.
Bactericidal Mode of Action against R. solanacearum
The bactericidal mechanism of certain pyridine-3-carboxamide analogs against R. solanacearum is thought to involve the disruption of host-pathogen recognition. These compounds may interfere with bacterial lectins, which are proteins that bind to carbohydrates on the host plant's cell surface, a crucial step for infection.[9]
Caption: Proposed mechanism of action for bactericidal pyridine-3-carboxamide analogs.
Insecticidal Mode of Action
The insecticidal activity of pyridine-based compounds is often analogous to that of neonicotinoids. These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system. This leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.
Caption: Insecticidal mode of action via the nicotinic acetylcholine receptor.
Conclusion
Pyridine-3-carboxamide analogs represent a highly versatile and promising class of compounds for agricultural applications. Their diverse modes of action against fungi, bacteria, and insects, coupled with their potential for chemical modification, make them attractive candidates for the development of new and effective crop protection solutions. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and further optimize these valuable compounds.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Protocol for synthesizing 2-amino-4,6-dimethylpyridine from 3-aminocrotonitrile
Application Note: This document provides a comprehensive protocol for the synthesis of high-purity 2-amino-4,6-dimethylpyridine from 3-aminocrotonitrile. The described method is robust, yielding a product with purity exceeding 99%, suitable for applications in pharmaceutical and chemical research. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
2-Amino-4,6-dimethylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. The protocol detailed below outlines a two-step synthetic route starting from 3-aminocrotonitrile, which consistently produces a high-purity final product with a commendable overall yield.
Data Summary
The following table summarizes the key quantitative data associated with this synthetic protocol.
| Parameter | Value | Reference |
| Starting Material | 3-Aminocrotonitrile | [1] |
| Final Product | 2-Amino-4,6-dimethylpyridine | [1] |
| Overall Yield | > 70% | [1] |
| Product Purity (GC) | > 99% | [1] |
| Appearance | White Crystalline Solid | [1] |
Experimental Workflow
The synthesis of 2-amino-4,6-dimethylpyridine from 3-aminocrotonitrile is a two-step process. The first step involves the formation of an intermediate by reacting 3-aminocrotonitrile with acetic acid. The second step is the acid-catalyzed cyclization and rearrangement of the intermediate to yield the final product, which is then purified.
Detailed Experimental Protocol
This protocol is based on a patented synthesis method and is designed for laboratory-scale preparation.[1]
Materials and Reagents:
-
3-Aminocrotonitrile (98% purity)
-
Acetic Acid (Glacial)
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Isopropyl Ether
-
Saturated Sodium Chloride Solution
-
Crushed Ice
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
10 L Glass Reaction Kettle with overhead stirrer, heating mantle, and reflux condenser
-
Reduced pressure distillation apparatus
-
Suction filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
-
Freezer
Step 1: Synthesis of the Intermediate
-
To a 10 L glass reaction kettle, add 6.4 L of acetic acid at room temperature (20-25 °C).
-
Begin stirring the acetic acid and add 2.13 kg (25.9 mol) of 3-aminocrotonitrile in four equal portions of 0.53 kg each, with a 30-minute interval between each addition.
-
After the complete addition of 3-aminocrotonitrile, slowly heat the reaction mixture to 120-130 °C.
-
Maintain the mixture at reflux with continuous stirring for 2 hours to ensure the reaction goes to completion.
-
After the reflux period, cool the reaction liquid to room temperature.
-
Concentrate the acetic acid under reduced pressure.
-
Add the resulting concentrated solution to a sufficient quantity of crushed ice to precipitate a solid.
-
Collect the precipitated solid by suction filtration.
-
Wash the solid with cold water and then dry it to obtain the intermediate.
Step 2: Synthesis and Purification of 2-Amino-4,6-dimethylpyridine
-
Carefully add the dried intermediate to a solution of concentrated sulfuric acid.
-
Heat the mixture and maintain it at a specified temperature to facilitate the cyclization reaction.
-
After the reaction is complete, cool the mixture.
-
Quench the reaction by slowly adding pure water dropwise, ensuring the temperature is controlled.
-
Pour the quenched reaction liquid into crushed ice.
-
Extract the aqueous mixture multiple times with toluene.
-
Combine the organic (toluene) phases.
-
Wash the combined organic phase sequentially with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, followed by filtration.
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by reduced pressure solid distillation, collecting the fraction that distills at 96-98 °C (at 5 mmHg).[1]
-
For further purification, recrystallize the collected fraction from isopropyl ether. Dissolve the solid in hot isopropyl ether, allow it to cool to room temperature, and then place it in a freezer at -5 to -10 °C for 4 hours to induce crystallization.[1]
-
Collect the white crystals of 2-amino-4,6-dimethylpyridine by suction filtration and dry them under vacuum at 40 °C for 24 hours.[1]
Logical Relationship of the Synthesis
The synthesis proceeds through a logical sequence of chemical transformations. The initial step is an acid-catalyzed addition and condensation to form a key intermediate. This is followed by a strong acid-catalyzed intramolecular cyclization and rearrangement to form the stable aromatic pyridine ring. The subsequent purification steps are designed to remove impurities and isolate the high-purity final product.
References
Application Notes and Protocols for the Synthesis of Novel Drugs and Pesticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of a novel anti-cancer agent and a new class of fungicides. The methodologies presented are based on recent advancements in synthetic chemistry, offering efficient routes to these promising compounds.
I. Synthesis of Novel Phenanthridine Derivatives as Potent Anti-Cancer Agents
Phenanthridine derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-cancer properties. The following protocol details the synthesis of a specific phenanthridine derivative that has shown promising activity against various cancer cell lines.
Experimental Protocol: Synthesis of 3-methoxy-6-(trichloromethyl)phenanthridine
This protocol is adapted from the work of Wang et al. (2019).
Step 1: Synthesis of 2'-isocyano-2,4-dimethoxy-1,1'-biphenyl (7i)
-
To a solution of 2,4-dimethoxyaniline (1.0 eq) in dichloromethane (DCM), add 2-iodobenzoyl chloride (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding amide.
-
To a solution of the amide in THF, add phosphorus oxychloride (POCl₃, 2.0 eq) and triethylamine (3.0 eq) at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield 2'-isocyano-2,4-dimethoxy-1,1'-biphenyl (7i) as a yellowish-white solid.
Step 2: Synthesis of 3-methoxy-6-(trichloromethyl)phenanthridine (8g)
-
Dissolve 2'-isocyano-2,4-dimethoxy-1,1'-biphenyl (7i) (1.0 eq) in chloroform.
-
Add phosphorus pentachloride (PCl₅, 2.0 eq) to the solution.
-
Reflux the reaction mixture for 8 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Extract the product with chloroform, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3-methoxy-6-(trichloromethyl)phenanthridine (8g) as a yellow solid.
Data Presentation: Anti-Cancer Activity
The synthesized phenanthridine derivatives were evaluated for their in vitro anti-cancer activity against a panel of human cancer cell lines.
| Compound | Cell Line | IC₅₀ (μM) |
| 8a | MCF-7 (Breast) | 0.23 |
| 8a | A549 (Lung) | 0.45 |
| 8a | HeLa (Cervical) | 0.31 |
| 8g | MCF-7 (Breast) | 1.52 |
| 8g | A549 (Lung) | 2.18 |
| 8g | HeLa (Cervical) | 1.89 |
Data adapted from Wang et al. (2019). Compound 8a is a related, potent phenanthridine derivative from the same study, included for comparison.
Signaling Pathway and Experimental Workflow
The anti-cancer activity of phenanthridine derivatives is often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for the Development of Antifungal Agents Based on 2-Amino-4,6-dimethylpyridine-3-carboxamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct research data was found for the antifungal activity of 2-Amino-4,6-dimethylpyridine-3-carboxamide. The following application notes and protocols are based on studies of structurally related pyridine carboxamide and pyrazole carboxamide derivatives, which serve as a guide for the potential development of the target compound as an antifungal agent.
Introduction
Pyridine carboxamide derivatives have emerged as a promising class of compounds in the discovery of novel antifungal agents. Their mechanism of action often involves the inhibition of crucial fungal enzymes, such as succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain. This document provides a summary of the antifungal activity of related compounds, detailed experimental protocols for their synthesis and evaluation, and a conceptual framework for their mechanism of action.
Data Presentation: Antifungal Activity of Structurally Related Carboxamides
The following tables summarize the in vitro and in vivo antifungal activities of various pyridine and pyrazole carboxamide derivatives against a range of pathogenic fungi. This data can serve as a benchmark for evaluating the potential of novel derivatives of this compound.
Table 1: In Vitro Antifungal Activity of Pyridine Carboxamide Derivatives
| Compound ID | Fungal Species | Inhibition Rate (%) at 50 mg/L | Reference |
| 3f | Botrytis cinerea | 76.9 | [1] |
| 3g | Colletotrichum ambiens | 84.1 | [1] |
Table 2: In Vivo Antifungal Activity of Compound 3f against Botrytis cinerea
| Concentration (mg/L) | Preventative Efficacy (%) | Reference |
| 200 | 53.9 | [1] |
| 100 | 49.0 | [1] |
| 50 | 27.1 | [1] |
Table 3: In Vitro Antifungal Activity (EC50) of Carboxamide Derivatives Containing a 1,2,3-Triazole Ring
| Compound ID | Sclerotinia sclerotiorum (μg/mL) | Botrytis cinerea (μg/mL) | Rhizoctonia cerealis (μg/mL) | Gaeumannomyces graminis (μg/mL) | Reference |
| A3-3 | 1.08 | 8.75 | 1.67 | 5.30 | [2][3] |
Table 4: In Vitro Antifungal Activity (EC50) of Pyrazole Carboxamide Thiazole Derivatives
| Compound ID | Valsa mali (mg/L) | Rhizoctonia solani (mg/L) | Reference |
| 6i | 1.77 | - | [4] |
| 19i | 1.97 | - | [4] |
| 23i | - | 3.79 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments in the development of pyridine carboxamide-based antifungal agents.
General Synthesis of Pyridine Carboxamide Derivatives
This protocol is a representative procedure for the synthesis of N-substituted pyridine carboxamides.
Workflow for Synthesis of Pyridine Carboxamide Derivatives
Caption: General workflow for the synthesis of pyridine carboxamide derivatives.
Procedure:
-
Acyl Chloride Formation: To a solution of a substituted nicotinic acid in a suitable solvent (e.g., dry dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the mixture at room temperature or reflux until the reaction is complete (monitored by TLC). Remove the excess solvent and reagent under reduced pressure to obtain the crude acyl chloride.
-
Amide Bond Formation: Dissolve the crude acyl chloride in an appropriate solvent. To this solution, add a substituted aniline and a base (e.g., triethylamine or pyridine) at 0 °C. Allow the reaction mixture to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, mass spectrometry, and elemental analysis.[1]
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol details the evaluation of the antifungal activity of synthesized compounds against various phytopathogenic fungi.
Workflow for In Vitro Antifungal Assay
Caption: Workflow for determining in vitro antifungal activity.
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incorporate appropriate volumes of the stock solutions into molten potato dextrose agar (PDA) to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri dishes.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Measure the diameter of the fungal colonies.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.[2][3][5]
In Vivo Antifungal Activity Assay (Detached Leaf Method)
This protocol describes the evaluation of the protective efficacy of compounds against fungal infection on plant leaves.
Procedure:
-
Select healthy, uniform plant leaves (e.g., tomato leaves for Botrytis cinerea).
-
Prepare solutions of the test compounds at various concentrations.
-
Spray the compound solutions evenly onto the surface of the leaves. A control group should be sprayed with a solution containing the solvent only.
-
Allow the leaves to air dry.
-
Inoculate the treated leaves with a fungal spore suspension or mycelial plugs.
-
Place the inoculated leaves in a humid chamber and incubate under controlled conditions (e.g., specific temperature and light cycle).
-
After a defined incubation period, assess the disease severity by measuring the lesion diameter or the percentage of infected leaf area.
-
Calculate the preventative efficacy using the formula: Efficacy (%) = [(Control disease index - Treatment disease index) / Control disease index] × 100.[1]
Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is for determining the inhibitory activity of the compounds against the target enzyme, SDH.
Workflow for SDH Inhibition Assay
Caption: Workflow for the succinate dehydrogenase (SDH) inhibition assay.
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the target fungus following established protocols.
-
Enzyme Assay: The SDH activity is determined by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).
-
Prepare a reaction mixture containing succinate, phenazine methosulfate (PMS), and DCPIP in a suitable buffer.
-
Pre-incubate the mitochondrial suspension with various concentrations of the test compound.
-
Initiate the reaction by adding the reaction mixture.
-
Measure the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Calculate the percentage of SDH inhibition and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).[1][6]
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary proposed mechanism of action for many antifungal carboxamides is the inhibition of succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.
Signaling Pathway of SDH Inhibition
Caption: Proposed mechanism of action via succinate dehydrogenase inhibition.
By binding to the SDH enzyme, these inhibitors block the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle. This disruption has two major consequences:
-
Interruption of the Electron Transport Chain: The flow of electrons to the rest of the electron transport chain is halted, leading to a decrease in ATP production.
-
Generation of Reactive Oxygen Species (ROS): The dysfunctional SDH can lead to the production of harmful ROS, which can damage cellular components.
The combined effect of ATP depletion and oxidative stress ultimately leads to fungal cell death. Molecular docking studies have suggested that these carboxamide derivatives can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions.[1][6] Some studies also indicate that these compounds can cause morphological changes in fungi, such as damage to cell walls and membranes.[4][7]
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,6-dimethylpyridine-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 2-Amino-4,6-dimethylpyridine-3-carboxamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is a realistic target yield for the synthesis of this compound?
Based on related syntheses, a total yield of over 70% for the core intermediate, 2-amino-4,6-dimethylpyridine, is achievable.[1] The subsequent amidation step to form the final product can vary in efficiency. A well-optimized process should aim for a high conversion in the amidation step, targeting an overall yield in a similar range.
2. My overall yield is low. How can I identify the problematic step?
Low overall yield can result from inefficiencies in either the formation of the pyridine ring or the final amidation step. It is crucial to monitor the yield and purity of the intermediate, 2-amino-4,6-dimethylpyridine, before proceeding to the amidation. A low yield at this stage indicates issues with the initial cyclization reaction. If the intermediate's yield is high, but the final product's yield is low, the amidation step is the primary concern.
3. I'm experiencing a low yield in the synthesis of the 2-amino-4,6-dimethylpyridine intermediate. What are the common causes and solutions?
A common and effective method for synthesizing 2-amino-4,6-dimethylpyridine involves the reaction of 3-aminocrotononitrile with acetic acid, followed by treatment with concentrated sulfuric acid.[1]
| Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | Ensure the reaction is heated to the specified temperature (120-130°C) and maintained for the recommended duration (2 hours) to drive the reaction to completion.[1] |
| Side Reactions | The addition of 3-aminocrotononitrile to acetic acid should be done in batches at a controlled temperature (20-25°C) to minimize side product formation.[1] |
| Suboptimal Work-up | After quenching the sulfuric acid reaction with ice, ensure the pH is carefully adjusted to 8-9 to maximize the precipitation of the product before extraction.[1] |
| Inefficient Purification | Reduced pressure distillation followed by recrystallization from a suitable solvent like isopropyl ether is crucial for obtaining a high-purity product and removing byproducts that can inhibit subsequent steps.[1] |
4. The amidation of 2-amino-4,6-dimethylnicotinic acid to the carboxamide is inefficient. How can I improve the yield?
The conversion of a carboxylic acid to a primary amide typically requires activation of the carboxyl group. Several coupling reagents are available for this purpose. The choice of reagent and reaction conditions can significantly impact the yield, especially with a potentially hindered substrate like 2-amino-4,6-dimethylnicotinic acid.
| Coupling Reagent Class | Examples | Considerations for 2-amino-4,6-dimethylnicotinic acid |
| Carbodiimides | DCC, EDC | Commonly used, but can lead to side reactions and racemization if not optimized. The use of additives like HOBt is often necessary.[2] |
| Phosphonium Salts | PyBOP, HBTU, HATU | Generally highly efficient with fast reaction times and reduced risk of racemization.[3] |
| Uronium/Aminium Salts | TBTU, COMU | Known for high efficiency and are often effective for coupling with less reactive amines.[3][4] |
| Acid Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | A classic method, but the harsh conditions can be incompatible with other functional groups on the molecule. |
Troubleshooting Low Amidation Yield:
-
Inadequate Activation: If using a carbodiimide, ensure an activating agent like HOBt or HOAt is included to form a more reactive activated ester and minimize side reactions.
-
Steric Hindrance: The methyl groups on the pyridine ring may sterically hinder the approach of the activating agent and the amine. Using a less bulky coupling reagent or optimizing the reaction temperature and time may be necessary.
-
Poor Nucleophilicity of Ammonia Source: Ensure an adequate concentration of the ammonia source (e.g., ammonium chloride with a non-nucleophilic base) is present.
-
Side Reactions: The 2-amino group is also nucleophilic and could potentially react with the activated carboxylic acid, leading to undesired byproducts. Protecting the amino group might be considered in challenging cases, though this adds extra steps.
5. What are common side products and how can they be removed?
During the synthesis of the pyridine core, incomplete cyclization or side reactions of the starting materials can lead to various impurities. In the amidation step, common byproducts include the unreacted carboxylic acid and byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used).
Purification Strategies:
-
Crystallization: This is an effective method for purifying both the intermediate and the final product. A patent for the synthesis of 2-amino-4,6-dimethylpyridine suggests recrystallization from isopropyl ether.[1] For the final carboxamide, a solvent screen to find a suitable recrystallization system is recommended.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities, especially if crystallization is not effective.
-
Aqueous Wash: An acidic wash can remove unreacted 2-amino-4,6-dimethylpyridine, while a basic wash can remove unreacted 2-amino-4,6-dimethylnicotinic acid.
Experimental Protocols
Synthesis of 2-amino-4,6-dimethylpyridine (Intermediate)
This protocol is adapted from patent CN111303047A.[1]
-
Reaction Setup: In a suitable reaction vessel, add acetic acid at 20-25°C with stirring.
-
Reagent Addition: Add 3-aminocrotononitrile in batches over a period of 2 hours, maintaining the temperature at 20-25°C.
-
Cyclization: Slowly heat the reaction mixture to 120-130°C and maintain under reflux with stirring for 2 hours.
-
Work-up (Part 1): Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid. Add the concentrated residue to crushed ice and collect the precipitated solid by filtration.
-
Hydrolysis and Neutralization: Add the intermediate solid in batches to a pre-prepared solution of concentrated sulfuric acid. Heat the mixture to 160-180°C for 24 hours. Cool the reaction to 120°C and cautiously quench by the dropwise addition of pure water. Pour the cooled reaction mixture into crushed ice and adjust the pH to 8-9 with a sodium hydroxide solution.
-
Extraction and Isolation: Extract the aqueous layer multiple times with toluene. Combine the organic layers, wash with saturated sodium chloride solution, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by reduced pressure distillation, followed by recrystallization from isopropyl ether to obtain high-purity 2-amino-4,6-dimethylpyridine.
Amidation of 2-amino-4,6-dimethylnicotinic Acid (General Procedure)
This is a general procedure; optimization of the coupling reagent, base, solvent, and temperature will be necessary.
-
Reaction Setup: To a solution of 2-amino-4,6-dimethylnicotinic acid in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA, NMM).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
-
Amidation: Add a source of ammonia (e.g., ammonium chloride) and continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with aqueous solutions to remove unreacted starting materials and coupling agent byproducts. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reported Yields for the Synthesis of 2-amino-4,6-dimethylpyridine
| Starting Material | Key Reagents | Reported Yield | Purity | Reference |
| 3-Aminocrotononitrile | Acetic acid, Sulfuric acid | >70% | >99% (GC) | [1] |
Table 2: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Typical Reaction Conditions | Advantages | Potential Disadvantages |
| EDC/HOBt | DCM or DMF, 0°C to RT | Readily available, water-soluble byproducts | Can lead to racemization, formation of N-acylurea byproduct |
| HATU | DMF, DIPEA, RT | High yields, fast reactions, low racemization | Higher cost, potential for side reactions with the coupling reagent |
| PyBOP | DMF, DIPEA, RT | Effective for hindered couplings, stable | Can be less reactive than HATU, higher cost |
| SOCl₂ | Toluene or neat, reflux | Inexpensive, forms highly reactive acid chloride | Harsh conditions, not suitable for sensitive substrates |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Troubleshooting Common Problems in Pyridine Ring Synthesis
Welcome to the technical support center for pyridine ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyridine and its derivatives. The content is presented in a question-and-answer format to directly address specific experimental challenges.
General Troubleshooting
This section covers issues that are common across various pyridine synthesis methodologies.
Question: My reaction is giving a low yield or failing completely. What general factors should I check first?
Answer: When facing low yields or reaction failure, a systematic check of fundamental parameters is the best starting point.
-
Reagent Purity and Quality: The purity of starting materials is critical. Impurities in aldehydes, β-ketoesters, or the nitrogen source can lead to unwanted side reactions.[1] It is highly recommended to purify starting materials before use, especially if they have been stored for a long time.[2] For instance, the α,β-unsaturated carbonyl compound in the Kröhnke synthesis should be free from polymerization.[3]
-
Anhydrous Conditions: Many pyridine syntheses are sensitive to moisture. Pyridine itself is highly hygroscopic and can form an azeotrope with water, making its removal difficult.[4] Ensure all glassware is oven-dried and reagents and solvents are properly dried. Using desiccants like potassium hydroxide (KOH) for pre-drying and calcium hydride (CaH₂) for final drying of pyridine is effective.[4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of products.[1] This will help determine if the reaction is incomplete, slow, or if side products are forming.
-
Unexpected Color Changes: A significant and unexpected color change, such as darkening or tarring, often indicates decomposition of reagents or products, or polymerization side reactions.[5] This can be caused by excessive heat or reactive impurities.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for producing dihydropyridines, which are then oxidized to pyridines.[1] Low yields are a common problem.[6][7]
Question: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis can be attributed to several factors, from reaction conditions to the final oxidation step.
Potential Causes and Solutions:
-
Inefficient Reaction Conditions: The classical method of refluxing in ethanol can be slow and inefficient.[6]
-
Catalysis: The use of a catalyst can significantly accelerate the reaction.[7] Consider using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution, which has been reported to increase yields to over 90%.[6][8]
-
Alternative Energy Sources: Microwave-assisted synthesis can lead to excellent yields (82%-94%) and dramatically reduce reaction times to as little as 2-7 minutes.[7][8]
-
Solvent-Free Conditions: Using a catalyst like γ-Al2O3 nanoparticles at 90°C under solvent-free conditions can also result in high yields (up to 95%).[6]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial for obtaining the pyridine product.[8] Incomplete oxidation is a common reason for low yields of the final pyridine product.[5][6]
-
Choice of Oxidant: Classical oxidants like CrO₃, KMnO₄, and HNO₃ can be harsh and lead to difficult workups and side products.[8][9] Consider milder or more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride has been shown to be effective.[8][9]
-
Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted aerial oxidation of the 1,4-dihydropyridine intermediate.[7]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield.[6] At least five different mechanistic pathways have been proposed for the Hantzsch reaction, and varying conditions can lead to unexpected products.[8][9]
-
Order of Reagent Addition: In unsymmetrical syntheses, the order of reagent addition is critical. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can prevent the formation of undesired intermediates.[6]
-
Data Presentation: Hantzsch Synthesis Condition Optimization
| Method | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| Classical | Ethanol | Reflux | Long | Low | [7][8] |
| Ultrasound | p-TSA / Aqueous Micelles | Room Temp | 30-60 min | up to 96% | [8][9] |
| Microwave | Ethanol | 120°C | 2-10 min | 82-94% | [7][8] |
| Solvent-Free | γ-Al2O3 nanoparticles | 90°C | Short | up to 95% | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis [7]
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 5-15 minutes.
-
After completion, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ultrasound-Assisted Hantzsch Synthesis [7]
-
In a flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and p-toluenesulfonic acid (PTSA) as a catalyst in an aqueous micellar solution (e.g., SDS, 0.1M).
-
Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product.
Visualization: Hantzsch Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[10]
Question: My Kröhnke synthesis is failing or giving a very low yield. What are the most likely causes?
Answer: Low or no yield in a Kröhnke synthesis can often be traced back to reagent quality or suboptimal reaction conditions.[3]
Potential Causes and Solutions:
-
Reagent Quality:
-
α-Pyridinium Methyl Ketone Salt: This key reactant must be completely dry, as moisture can interfere with the reaction.[3]
-
α,β-Unsaturated Carbonyl: Ensure this starting material is pure and free from any polymerization. It's advisable to verify its integrity via NMR or GC-MS if it has been stored for a while.[3]
-
Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.[2][3]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. While conditions are generally mild, insufficient heat can lead to an incomplete reaction.[3] Conversely, excessive heat (typically above 140°C) can promote decomposition and side reactions.[2][3] Screening a range of temperatures (e.g., 80°C, 100°C, 120°C) is recommended to find the optimal condition for your specific substrates.[2]
-
Solvent: Glacial acetic acid and methanol are common solvents.[2] However, performing the reaction under solvent-free conditions has also been shown to produce excellent yields.[2]
-
Question: I'm observing significant side products. How can I improve the selectivity of my Kröhnke synthesis?
Answer: Side product formation can be minimized by carefully controlling the reaction parameters.
-
Control Stoichiometry: Ensure the correct molar ratios of the reactants. An excess of one reactant can favor unwanted pathways.[3]
-
Temperature Control: Maintaining the optimal reaction temperature is critical. A lower temperature, even if it requires a longer reaction time, can often improve selectivity.[3]
-
Order of Addition: In some cases, the order in which reagents are added can influence the outcome.[3]
Experimental Protocols
Protocol 1: Kröhnke Synthesis in Acetic Acid [2]
-
To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).
-
Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Solvent-Free Kröhnke Synthesis [2]
-
Grind a mixture of the α,β-unsaturated carbonyl compound (e.g., chalcone, 1.0 mmol) and ammonium acetate (5.0 mmol) in a mortar and pestle.
-
Heat the mixture in an oil bath at 120-130°C for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and filter the solid product.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product.
Visualization: Kröhnke Synthesis General Workflow
Caption: A general experimental workflow for the Kröhnke pyridine synthesis.[11]
Bohlmann-Rahtz Pyridine Synthesis
This synthesis generates substituted pyridines from an enamine and an ethynylketone.[12] A significant drawback of the classical method is the high temperature required for the final cyclodehydration step.[13]
Question: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. How can I improve this?
Answer: The high temperature requirement is a known limitation. The use of acid catalysis is the most effective solution to this problem.
-
Acid Catalysis: Both Brønsted and Lewis acids can significantly lower the reaction temperature and improve yields.[13] Using a mixture of toluene and acetic acid can facilitate the reaction in a single step with good to excellent yields.[13] Solid-supported catalysts like Amberlyst-15 ion exchange resin are also effective and allow for simple workup.[13]
Question: I am having trouble with the synthesis and purification of the enamine starting material. Are there any alternatives?
Answer: Yes, the enamine can be generated in situ. This avoids the often-difficult isolation and purification of the enamine intermediate. A three-component reaction using ammonium acetate as the amino group source is an efficient alternative.[13]
Visualization: Bohlmann-Rahtz Synthesis Pathwaysdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-amino-4,6-dimethylnicotinamide
Welcome to the technical support center for the purification of crude 2-amino-4,6-dimethylnicotinamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of 2-amino-4,6-dimethylnicotinamide.
FAQ 1: My crude product is a dark, oily residue. What is the best initial purification step?
An oily or deeply colored crude product often indicates the presence of significant impurities, including residual starting materials, byproducts, and decomposition products.
-
Recommended First Step: Trituration or Slurry Wash. Before attempting more rigorous purification methods like recrystallization or column chromatography, a simple wash can be highly effective.
-
Procedure: Suspend the crude oil in a non-polar solvent in which the desired product has minimal solubility (e.g., hexanes, diethyl ether). Stir vigorously for 15-30 minutes. The non-polar impurities will dissolve in the solvent, while your more polar product should ideally solidify or remain as a separate phase. Decant the solvent and repeat if necessary. Dry the remaining solid/oil under vacuum.
-
Troubleshooting: If the product remains oily, try a slightly more polar solvent like a mixture of hexanes and ethyl acetate. Be mindful not to use a solvent system that will dissolve a significant amount of your product.
-
FAQ 2: I'm having trouble with recrystallization. The compound either "oils out" or the purity doesn't improve significantly. What should I do?
"Oiling out" occurs when a compound comes out of solution as a liquid rather than forming crystals, often due to a high concentration of impurities or too rapid cooling.
-
Troubleshooting Oiling Out:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oil formation over crystallization.[1]
-
Lower Concentration: Start with a more dilute solution to prevent reaching supersaturation too quickly.[1]
-
Solvent System Screening: Experiment with different solvent/anti-solvent systems. Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] For 2-amino-4,6-dimethylnicotinamide, consider systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes.
-
-
Improving Purity with Recrystallization:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second or even third recrystallization can significantly improve purity.[1]
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual impurities adhering to the crystal surface.[1]
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Pre-purification: If the impurity load is very high, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.[1]
-
FAQ 3: Column chromatography is giving me poor separation (streaking/tailing bands). How can I improve this?
The polar amino and amide groups in 2-amino-4,6-dimethylnicotinamide can lead to strong interactions with silica gel, causing poor resolution and tailing of the product band.
-
Troubleshooting Poor Separation:
-
Optimize the Solvent System:
-
Increase Polarity: A more polar eluent system is often necessary for amines. Common choices include mixtures of dichloromethane/methanol or chloroform/methanol.[1]
-
Add a Basic Modifier: To reduce tailing, add a small amount of a basic modifier like triethylamine or ammonium hydroxide (typically 0.1-1%) to your mobile phase. This helps to deprotonate the acidic silanol groups on the silica surface and suppress unwanted interactions with the basic amine.[1]
-
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities and then your product with better resolution.[1]
-
Proper Sample Loading: Dissolve your crude product in the absolute minimum amount of solvent possible for loading onto the column. A concentrated, thin band at the top of the stationary phase is crucial for good separation.[2][3]
-
FAQ 4: My purified product has a lingering color. How can I remove it?
Colored impurities are common in nitrogen-containing aromatic compounds.
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities.
-
Procedure: After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated carbon (a spatula tip is often sufficient). Swirl the mixture for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon before allowing the solution to cool and crystallize. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.
-
Quantitative Data Summary
The following table summarizes the expected purity and yield from different purification methods based on a hypothetical crude product with an initial purity of 85%.
| Purification Method | Purity (by HPLC) | Yield (%) | Advantages | Disadvantages |
| Single Recrystallization (Ethanol/Water) | 95-97% | 60-75% | Simple, scalable | Potential for lower yield, may not remove closely related impurities |
| Double Recrystallization (Ethanol/Water) | >98% | 40-60% | High purity achievable | Lower overall yield, more time-consuming |
| Column Chromatography (DCM/MeOH + 0.5% Et3N) | >99% | 70-85% | Excellent for removing a wide range of impurities | More complex, requires more solvent, less scalable |
| Trituration followed by Recrystallization | 97-98% | 55-70% | Good for removing non-polar impurities before final polishing | Multi-step process |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve 10.0 g of crude 2-amino-4,6-dimethylnicotinamide in the minimum amount of hot ethanol (e.g., 50-70 mL) by heating on a hot plate with stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add ~0.5 g of activated carbon, and swirl for 2-3 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.
-
Crystallization: Reheat the solution to boiling. Slowly add hot water dropwise until the solution becomes slightly turbid and the turbidity persists. Add a few drops of hot ethanol to redissolve the turbidity.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% dichloromethane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[4]
-
Sample Preparation: Dissolve 1.0 g of the crude product in the minimum volume of the mobile phase or a slightly more polar solvent (e.g., 1-2 mL of dichloromethane with a few drops of methanol).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.[5]
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar solvent system (e.g., 98:2 dichloromethane/methanol with 0.5% triethylamine) and gradually increase the polarity (e.g., to 95:5 dichloromethane/methanol with 0.5% triethylamine) as the column runs.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-amino-4,6-dimethylnicotinamide.
Visualizations
Caption: General workflow for the purification of 2-amino-4,6-dimethylnicotinamide.
Caption: Troubleshooting guide for "oiling out" during recrystallization.
Caption: Troubleshooting guide for common column chromatography issues.
References
Technical Support Center: Optimizing Aminopyridine N-acetylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the N-acetylation of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-acetylation of aminopyridines, and how can I prevent it?
A1: The most common side reaction is di-acetylation, which forms an N,N-diacetyl aminopyridine byproduct.[1][2] This occurs when reaction conditions are too harsh or when an excessive amount of the acetylating agent is used.[1] To minimize di-acetylation, you should use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acetylating agent, such as acetic anhydride.[1] Additionally, maintaining careful temperature control is crucial as the reaction is often exothermic.[1][3]
Q2: My reaction yield is high, but the purity is low. What are the likely impurities?
A2: Low purity despite a high yield often points to the presence of byproducts with similar polarity to your desired product, making separation difficult.[1] The primary culprits are typically the di-acetylated derivative (N,N-diacetyl-aminopyridine) or unreacted starting material (aminopyridine).[1] Discoloration and low melting points are also indicators of impurities.[1]
Q3: I am experiencing low or no yield. What are the potential causes?
A3: Low yields can stem from several factors. Incomplete reactions may occur due to insufficient reaction time, low temperature, or an inactive catalyst.[4] The acetylating agent, particularly acetic anhydride, is moisture-sensitive; using old or improperly stored reagents can significantly reduce yield.[4] Furthermore, the desired N-acetylated product may hydrolyze back to the starting material during the aqueous work-up, especially under strongly acidic or basic conditions.[4]
Q4: My crude product is an oil and will not crystallize. What steps can I take to induce solidification?
A4: Failure to crystallize is often caused by impurities that inhibit the formation of a crystal lattice or by the presence of residual solvent.[1] To address this, first ensure all solvent from the work-up is thoroughly removed under a vacuum.[1] You can try washing the crude product with a cold, non-polar solvent like hexane or diethyl ether to remove less polar impurities.[1] If it still fails to solidify, inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can be effective.
Q5: What is the best work-up procedure to isolate the N-acetylated product without causing hydrolysis?
A5: A careful work-up is essential to prevent the hydrolysis of the product. After the reaction is complete, the mixture should be cooled and then slowly poured into ice water to precipitate the crude product.[1] To neutralize acidic impurities like acetic acid, a wash with a mild base such as a sodium bicarbonate solution is recommended.[1] Perform aqueous washes quickly with cold solutions and avoid strong acids or bases.[4] The solid product can then be collected by vacuum filtration and washed with cold water.[1]
Q6: Can a catalyst be used to improve a slow or low-yielding reaction?
A6: Yes, for sluggish acetylation reactions, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added to significantly increase the reaction rate.[4] Other catalysts like 4-aminopyridine have also been shown to be effective in controlling selectivity in certain acylation reactions.[5][6]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient time or temperature. | Increase reaction time or moderately increase the temperature, monitoring by TLC.[4] |
| Reagent Degradation: Acetylating agent (e.g., acetic anhydride) has been hydrolyzed by moisture. | Use a fresh bottle of the acetylating agent and ensure all glassware is anhydrous.[4] | |
| Product Hydrolysis During Work-up: The enol acetate product is sensitive to aqueous conditions. | Perform the aqueous wash quickly with cold, dilute solutions of mild base (e.g., NaHCO₃). Avoid strong acids or bases.[1][4] | |
| Multiple Products Observed (Low Purity) | Di-acetylation: Reaction conditions are too harsh or excess acetylating agent was used. | Use only a slight excess (1.1 eq) of the acetylating agent. Maintain strict temperature control (e.g., below 60°C).[1] |
| Unreacted Starting Material: The reaction has not gone to completion. | Monitor the reaction via TLC until the aminopyridine spot has disappeared.[1] Consider using a catalyst like DMAP to drive the reaction to completion.[4] | |
| Product Discoloration | Oxidation/Degradation: Impurities from oxidized starting material or degradation under harsh conditions. | Treat a solution of the crude product with a small amount of activated charcoal before recrystallization.[1][5] Ensure the reaction is run under an inert atmosphere if the substrate is sensitive.[4] |
| Failure to Crystallize | Presence of Impurities: Oily byproducts or residual solvent are inhibiting crystal lattice formation. | Wash the crude product with a cold non-polar solvent (e.g., hexane). Ensure the product is thoroughly dried under vacuum.[1] If necessary, purify via column chromatography.[1] |
Quantitative Data & Reaction Parameters
Table 1: Optimized Reaction Conditions for 2-Aminopyridine Acetylation
| Parameter | Value | Source |
| Temperature | 45°C | [1] |
| Reaction Time | 2.5 hours | [1] |
| Acetic Anhydride | ~1.1 equivalents | [1] |
| Work-up | Pour into ice water, filter, wash with cold water. | [1] |
Table 2: Common Catalysts for N-Acylation
| Catalyst | Typical Use | Notes |
| 4-(Dimethylamino)pyridine (DMAP) | Used in catalytic amounts to accelerate slow or difficult acylations.[4] | A highly effective, hyper-nucleophilic acylation catalyst.[4] |
| 4-Aminopyridine | Can be used to control regioselectivity in the acylation of molecules with multiple nitrogen atoms.[5][6][7] | The catalyst can drastically control which nitrogen atom is acylated.[5] |
| Lewis Acids (e.g., Al₂O₃) | Can be used with milder acetylating agents like acetonitrile.[8][9] | Offers a greener alternative to traditional, more hazardous acetylating agents.[8] |
Experimental Protocols
Protocol 1: N-Acetylation of 2-Aminopyridine
This protocol is adapted from an optimized procedure for the synthesis of 2-Acetamidopyridine.[1]
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ice water
-
Erlenmeyer flask, beaker, magnetic stirrer, heating mantle/oil bath
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a suitable flask, add 2-aminopyridine.
-
Reagent Addition: Slowly and carefully add a slight excess (~1.1 equivalents) of acetic anhydride to the 2-aminopyridine. Caution: The reaction is exothermic.[1][3]
-
Reaction Conditions: Stir the mixture at a controlled temperature of 45°C for 2.5 hours.[1]
-
Monitoring: Monitor the reaction's progress by TLC until the 2-aminopyridine starting material spot has completely disappeared.[1]
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water while stirring. A solid precipitate of crude 2-Acetamidopyridine should form.[1]
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid.[1]
-
Drying: Dry the crude product, preferably under vacuum, to remove all residual water.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude 2-Acetamidopyridine into an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or water) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal, heat the solution briefly, and perform a hot filtration to remove the charcoal.[1][5] Use charcoal sparingly as it can adsorb the desired product.[1][5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualizations
Caption: A generalized workflow for the synthesis and purification process.
Caption: A logic tree for troubleshooting common issues in the acetylation reaction.
Caption: Desired mono-acetylation versus the di-acetylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Collection - 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - Organic Letters - Figshare [acs.figshare.com]
- 6. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - American Chemical Society - Figshare [acs.figshare.com]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Nucleophilicity in Aminopyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low nucleophilicity of aminopyridines in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my aminopyridine derivative showing low reactivity in a nucleophilic substitution reaction?
The low nucleophilicity of aminopyridines stems from the electron-withdrawing nature of the pyridine ring, which delocalizes the lone pair of electrons on the amino group, making them less available for nucleophilic attack.[1] Specifically, 2-aminopyridines can be particularly unreactive.[2] Several factors can exacerbate this issue, including steric hindrance around the amino group and unfavorable reaction conditions.[3][4][5]
Q2: My reaction is not proceeding to completion, and I'm observing low yields. What are the common causes?
Low yields in aminopyridine reactions are often attributed to:
-
Insufficient activation of the aminopyridine or the electrophile: The inherent low reactivity often requires specific activation strategies.
-
Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are critical and can significantly impact reaction efficiency.[6][7][8]
-
Competing side reactions: Under certain conditions, side products may be favored, leading to a decrease in the desired product yield.[9]
-
Poor solubility of reactants: If the aminopyridine or other reagents are not fully dissolved, the reaction rate will be significantly reduced.
Q3: How can I increase the nucleophilicity of my aminopyridine?
Several strategies can be employed to enhance the reactivity of aminopyridines:
-
Deprotonation: Using a strong base to deprotonate the amino group will significantly increase its nucleophilicity. However, the choice of base is crucial to avoid unwanted side reactions.
-
Metal Catalysis: Transition metals like palladium, copper, rhodium, and iridium can coordinate to the pyridine nitrogen, altering the electronic properties of the molecule and facilitating the reaction.[10][11][12]
-
Activation of the Pyridine Ring: Conversion of the pyridine to a pyridine N-oxide can activate the ring for certain transformations.[13] Another approach is the formation of pyridinium salts.[1][14]
Troubleshooting Guides
Issue 1: Low Yield in N-Arylation Reactions
N-arylation of aminopyridines can be challenging due to their low nucleophilicity. The two most common methods, the Buchwald-Hartwig amination and the Ullmann condensation, often require careful optimization.[12]
Troubleshooting Workflow for Low-Yield N-Arylation
Caption: Troubleshooting workflow for low-yield N-arylation reactions.
Comparative Data for N-Arylation Catalytic Systems [12]
| Parameter | Buchwald-Hartwig (Palladium-catalyzed) | Ullmann Condensation (Copper-catalyzed) | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | CuI (5-10 mol%) | Palladium catalysts are generally more active at lower loadings. |
| Ligand | Biarylphosphine (e.g., Xantphos, RuPhos) | Diamine or Amino Acid (e.g., L-proline) | Ligand choice is critical for reaction efficiency. |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | K₂CO₃ or K₃PO₄ | Strong, non-nucleophilic bases are often preferred for Buchwald-Hartwig. |
| Solvent | Toluene, Dioxane, or THF | DMF or DMSO | Anhydrous and degassed solvents are crucial for palladium catalysis. |
| Temperature | 80-120 °C | 100-160 °C | Ullmann reactions typically require higher temperatures. |
| Reaction Time | 2-12 hours | 12-24 hours | Buchwald-Hartwig reactions are often faster. |
| Aryl Halide Scope | Chlorides, Bromides, Iodides, Triflates | Iodides, Bromides (Chlorides are less reactive) | Palladium systems generally offer a broader substrate scope. |
| Typical Yield | 70-95% | 60-85% | Yields are highly dependent on the specific substrates and conditions. |
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type) [12]
-
Reagents and Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aminopyridine (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and ligand (e.g., Xantphos, 0.02 mmol, 2 mol%).
-
Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.0 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Failure of Reaction with Carbonyl Compounds (e.g., Reductive Amination)
Reductive amination with aminopyridines can be notoriously difficult due to slow imine formation.[2]
Strategies to Promote Imine Formation and Subsequent Reduction
Caption: Decision-making workflow for troubleshooting reductive amination.
Troubleshooting Table for Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| No or low imine formation | Low reactivity of the aminopyridine. | Add a catalytic amount of a weak acid (e.g., acetic acid) to protonate the carbonyl oxygen and activate the electrophile. |
| Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation. | ||
| Increase the concentration of the carbonyl compound.[2] | ||
| Decomposition of starting materials | Reaction temperature is too high. | Run the reaction at a lower temperature. |
| pH is too acidic or basic. | Buffer the reaction mixture to maintain an optimal pH (typically 4-6). | |
| Slow reduction of the imine | Inappropriate reducing agent. | Use a pH-tolerant reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). |
| Steric hindrance around the imine. | Consider a more potent or less sterically hindered reducing agent. |
Detailed Experimental Protocol: Reductive Amination using STAB
-
Imine Formation: In a round-bottom flask, dissolve the aminopyridine (1.0 mmol) and the ketone or aldehyde (1.2 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 10 mL). If necessary, add acetic acid (1.1 mmol). Stir the mixture at room temperature for 1-4 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Issue 3: Difficulty in Activating the Pyridine Ring
For reactions where the pyridine ring itself needs to participate, such as in certain cyclizations or functionalizations, prior activation is often necessary.
Activation Strategies for the Pyridine Ring
Caption: Selection of pyridine ring activation strategies.
Detailed Experimental Protocol: Synthesis of a 2-Aminopyridine via Pyridine N-Oxide [13]
-
N-Oxide Formation: Dissolve the substituted pyridine (1.0 mmol) in a suitable solvent like dichloromethane. Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 mmol) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup for N-Oxide: Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer and concentrate to obtain the pyridine N-oxide.
-
Amination Reaction: In a microwave-safe vessel, combine the pyridine N-oxide (1.0 mmol), an isocyanide (e.g., 4-chlorophenyl isocyanide, 1.0 mmol), and an activator like trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 mmol) in a 3:1 mixture of acetonitrile and DMF.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 150 °C for 15 minutes.
-
Hydrolysis: After cooling, add 1 M HCl and THF and heat at 50 °C to hydrolyze the intermediate.
-
Final Workup and Purification: Neutralize the reaction mixture, extract with an organic solvent, and purify by column chromatography to yield the 2-aminopyridine.
References
- 1. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for minimizing byproducts in multi-component pyridine synthesis
Welcome to the technical support center for multi-component pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis, a popular multi-component reaction for producing dihydropyridines and subsequently pyridines, can arise from several factors.[1] The traditional one-pot method often involves harsh reaction conditions and long reaction times, leading to lower product yields.[1]
Potential Causes and Solutions:
-
Inefficient Reaction Conditions:
-
Solution: Consider employing a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in an aqueous micellar solution. This approach has been reported to significantly boost yields, in some cases up to 96%.[1][2] Another effective method is microwave-assisted synthesis, which can provide excellent yields (82%-94%), cleaner products, and drastically reduced reaction times (2-7 minutes).[1]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical for forming the pyridine ring.
-
Solution: While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can generate side products and complicate the workup process.[1][3] Milder and more efficient oxidizing agents should be considered.[1] A one-pot synthesis that incorporates direct aromatization using reagents like ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[1][3]
-
-
Side Reactions: The Hantzsch reaction can proceed through various mechanistic pathways, and slight changes in conditions can lead to the formation of undesired byproducts.[1][2]
Q2: I am observing multiple products in my multi-component pyridine synthesis. How can I enhance the selectivity for my desired product?
A2: Poor selectivity is a frequent cause of low yields in multi-component reactions, as several competing reaction pathways can lead to a mixture of products.[1]
Strategies to Enhance Selectivity:
-
Optimize Reaction Temperature: Temperature can significantly influence the rates of competing reactions. Experimenting with lower or higher temperatures may favor the formation of the desired product.[1]
-
Modify the Order of Reagent Addition: In some instances, adding reagents in a stepwise manner can prevent the formation of side products. For example, pre-forming an intermediate before the addition of the final component can result in a cleaner reaction.[1][4]
Q3: What role does the choice of catalyst and solvent play in optimizing the yield of pyridine synthesis?
A3: The catalyst and solvent are critical factors that can dramatically affect reaction times, yields, and byproduct profiles.
-
Catalyst Selection: The catalyst's role is pivotal in multicomponent reactions for pyridine synthesis.[1] For instance, in the Guareschi-Thorpe synthesis, using ammonium carbonate can serve as both a nitrogen source and a promoter, leading to high yields.[2][5] In other syntheses, metal-based catalysts such as Cu(OTf)₂, zinc, or Mg/Al hydrotalcite have been shown to improve yields.[6]
-
Solvent Selection: The solvent influences reaction kinetics and the solubility of reactants and intermediates.[2][7] A systematic screening of solvents is often necessary to find the optimal conditions.[2] For example, in the Bohlmann-Rahtz synthesis, ethanol has been shown to be a favored solvent over DMSO.[8]
Troubleshooting Guides
Troubleshooting Low Yields in Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step method for generating substituted pyridines.[8][9] While versatile, it can suffer from drawbacks such as the need for high temperatures for cyclodehydration and the requirement to purify the intermediate aminodiene.[8]
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Aminodiene Intermediate | Incomplete reaction between the enamine and ethynylketone. | Ensure high purity of starting materials. Consider in-situ generation of enamines that are difficult to synthesize by using ammonium acetate.[10] |
| Low Yield of Final Pyridine Product | High temperatures required for cyclodehydration leading to decomposition. | Employ acid catalysis (e.g., acetic acid, Amberlyst 15) to lower the required reaction temperature for cyclization.[8][10] |
| Formation of Byproducts | Side reactions competing with the desired cyclodehydration. | Optimize the solvent system. A mixture of toluene and acetic acid (5:1) has been shown to afford good to excellent yields in a single step.[8] |
Troubleshooting Guareschi-Thorpe Condensation
This reaction synthesizes pyridine derivatives through the condensation of cyanoacetic ester with acetoacetic ester in the presence of ammonia.[11]
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Inefficient condensation or side reactions. | Utilize an advanced protocol with ammonium carbonate in an aqueous medium. This method is inexpensive, eco-friendly, and often results in high yields.[5][12] |
| Difficult Product Isolation | Product remains dissolved in the reaction mixture. | The use of ammonium carbonate in an aqueous medium often leads to the precipitation of the product, simplifying the work-up.[5] |
| Formation of Impurities | Competing side reactions. | The advanced Guareschi-Thorpe synthesis in a green buffer medium has been shown to produce high-purity products.[5] |
Experimental Protocols
Optimized Hantzsch Pyridine Synthesis with PTSA and Ultrasonic Irradiation
This protocol is adapted from a method reported to achieve high yields.[1]
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.1 mmol)
-
Sodium dodecyl sulfate (SDS) aqueous solution (0.1 M)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in the aqueous SDS solution.
-
Add PTSA to the mixture.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
One-Pot Bohlmann-Rahtz Pyridine Synthesis
This protocol is a modification that avoids the isolation of the intermediate.[8]
Materials:
-
Enamine (1 mmol)
-
Ethynyl ketone (1 mmol)
-
Toluene
-
Acetic acid
Procedure:
-
Dissolve the enamine and ethynyl ketone in a 5:1 mixture of toluene and acetic acid.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product via column chromatography.
Visualizations
Caption: Troubleshooting workflow for optimizing multi-component pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 6. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity of Reactions with Dimethylpyridines
Welcome to the technical support center for regioselective reactions involving dimethylpyridines (lutidines). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity in their experiments. Dimethylpyridines are crucial scaffolds in pharmaceuticals and materials science, but their functionalization can be challenging due to the interplay of electronic and steric effects.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: My electrophilic aromatic substitution (EAS) reaction on a lutidine is giving very low yields or a mixture of isomers. What's going wrong?
A1: This is a common challenge due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic attack.[4] The methyl groups are electron-donating, which slightly counteracts this, but the ring nitrogen's electronegativity is the dominant factor. Furthermore, the acidic conditions of many EAS reactions protonate the pyridine nitrogen, further deactivating the ring.[5]
-
Common Causes & Solutions:
-
Ring Deactivation: The pyridine nitrogen withdraws electron density, making the ring less nucleophilic than benzene.[4]
-
Solution 1: Activate as N-oxide. A highly effective strategy is to first oxidize the dimethylpyridine to its N-oxide. This makes the ring system significantly more reactive towards electrophiles and typically directs substitution to the C4 position. The N-oxide can be easily deoxygenated in a subsequent step to yield the desired substituted lutidine.[5]
-
Solution 2: Use Harsher Conditions. While less ideal due to potential side reactions, increasing the temperature or using stronger Lewis/Brønsted acids can sometimes force the reaction to proceed, though selectivity may be compromised.[4][6]
-
-
Poor Regiocontrol: Without a strong directing group, EAS on lutidines can yield mixtures. For example, in 2,6-lutidine, the C3/C5 positions are electronically favored for EAS, but reactions can be sluggish. In 3,5-lutidine, the C2, C4, and C6 positions are all activated by the methyl groups, leading to potential mixtures.
-
Q2: I'm trying to perform a nucleophilic aromatic substitution (SNAr) on a halogenated dimethylpyridine and getting the wrong regioisomer. How can I control the selectivity?
A2: SNAr reactions on pyridines are generally favored at the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization.[5] The position of the methyl groups and the nucleophile's nature will heavily influence the outcome.
-
Common Causes & Solutions:
-
Steric Hindrance: Methyl groups at the C2 or C6 positions can sterically block incoming nucleophiles.
-
Solution: To favor substitution at a less hindered position (e.g., C4 over C2), you can use a bulkier nucleophile.[5] Conversely, if the C4 position is blocked, a smaller nucleophile will be more likely to attack the C2 position.
-
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter regioselectivity.
-
Solution: Experiment with a range of solvents. For instance, in one study on a related dichloropyridine, switching from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) inverted the regioselectivity of an amination reaction.[5]
-
-
Q3: How can I selectively functionalize one of the methyl groups instead of the pyridine ring?
A3: Functionalizing the alkyl side chains typically involves radical reactions, as the pyridine ring is resistant to these conditions.
-
Common Causes & Solutions:
-
Incorrect Reagents: Using ionic (EAS or SNAr) conditions will target the ring.
-
Solution: Use Radical Initiators. Free radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide is a standard method.
-
-
Lack of Selectivity Between Methyl Groups: In unsymmetrical lutidines (e.g., 2,4-lutidine), one methyl group may be more reactive than the other.
-
Q4: I need to introduce a functional group at the C3 or C5 position (meta to the nitrogen), but my reactions are failing. What methods are available?
A4: The meta positions (C3/C5) are the most challenging to functionalize directly due to the inherent electronic properties of the pyridine ring.[9] Standard EAS reactions favor this position kinetically but are often low-yielding.
-
Effective Strategies:
-
Directed ortho-Metalation (DoM): This is a powerful and reliable method. By installing a directing group (DG) at a position like C2 or C4, a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the C3 position. The resulting organolithium species can then be trapped with a wide variety of electrophiles.[5][7]
-
Temporary Dearomatization: Advanced methods can temporarily break the aromaticity of the pyridine ring, making it more reactive. Subsequent rearomatization yields the meta-functionalized product. These methods include strategies involving Zincke imine intermediates.[10][11][12]
-
Transition Metal-Catalyzed C-H Activation: Modern methods using palladium, rhodium, or other transition metals can achieve meta-C-H functionalization, often with the help of a directing group.[10][13]
-
Data Presentation: Regioselectivity Under Various Conditions
The following tables summarize quantitative data on how reaction conditions can influence the regioselectivity of different functionalization methods.
Table 1: Solvent Effect on Regioselectivity of Nucleophilic Aromatic Substitution (Data adapted from a study on a substituted dichloropyridine, illustrating the principle)
| Substrate | Nucleophile | Solvent | C2:C6 Isomer Ratio | Reference |
| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-methylpiperazine | Dichloromethane (DCM) | 16 : 1 | [5] |
| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-methylpiperazine | Dimethyl sulfoxide (DMSO) | 1 : 2 | [5] |
Table 2: Regioselectivity in Directed ortho-Metalation (DoM) of Substituted Pyridines
| Substrate | Directing Group | Base | Electrophile | Position of Functionalization | Yield | Reference |
| 3,5-Dichloropyridine | N/A | LDA | Various | C4 | High | [7][14] |
| 2-Chloropyridine | -Cl | LDA | Benzaldehyde | C3 | High | [15] |
| 2-Alkyl-isonicotinic acid | -COOH | LDA | Benzaldehyde | C5 (ortho to -COOH) | High | [15] |
Experimental Protocols
Protocol 1: C4-Functionalization via Pyridine N-oxide Formation and Nitration
This protocol describes a general procedure for activating a dimethylpyridine towards electrophilic substitution at the C4 position.
-
N-Oxide Formation:
-
In a well-ventilated fume hood, dissolve the starting dimethylpyridine (1.0 equiv) in a suitable solvent like acetic acid.
-
Carefully add an oxidizing agent, such as hydrogen peroxide (30% aq.) or a peracid like m-CPBA, portion-wise while monitoring the temperature. For peracetic acid, the addition is typically controlled to maintain a temperature around 85°C.[5]
-
Stir the reaction until completion (monitor by TLC or LC-MS).
-
Work up the reaction, which may involve evaporation of the solvent and distillation or crystallization to isolate the pure dimethylpyridine N-oxide.[5]
-
-
Electrophilic Nitration:
-
To a cooled mixture of fuming sulfuric acid and nitric acid, slowly add the dimethylpyridine N-oxide (1.0 equiv).
-
Heat the reaction mixture (e.g., to 100°C) and stir for several hours until the starting material is consumed.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na2CO3) to precipitate the product.
-
Filter, wash with water, and dry the solid. Purify by recrystallization or column chromatography.
-
-
Deoxygenation:
-
Dissolve the nitrated N-oxide in a solvent like chloroform.
-
Add a deoxygenating agent, such as phosphorus trichloride (PCl3), and reflux the mixture until the reaction is complete.
-
Cool the reaction, wash with aqueous base, dry the organic layer, and concentrate to yield the 4-nitro-dimethylpyridine.
-
Protocol 2: C3-Functionalization via Directed ortho-Metalation (DoM)
This protocol outlines a general procedure for the regioselective functionalization of a 2-substituted pyridine at the C3 position.
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 2-substituted dimethylpyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv) to the cooled pyridine solution, maintaining the temperature at -78°C.
-
Stirring: Stir the reaction mixture at -78°C for 1-2 hours to ensure the complete formation of the lithiated intermediate.[7]
-
Electrophilic Quench: Add the desired electrophile (e.g., I₂, Me₃SiCl, benzaldehyde) (1.2 equiv) dropwise to the reaction mixture at -78°C.[5][15]
-
Warm-up & Work-up: Allow the reaction to slowly warm to room temperature and stir overnight.[7] Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5][7]
Mandatory Visualizations
Caption: A workflow for troubleshooting common regioselectivity issues.
Caption: Logical relationship of factors affecting regioselectivity.
Caption: A typical experimental workflow for a DoM reaction.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated ... - Rajesh Thapa - Google 圖書 [books.google.com.tw]
- 9. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Directing Group‐Free Regioselective <i>meta</i>‐C−H Functionalization of Pyridines (2023) | Andrea Varga | 1 Citations [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Solvent Selection for Pyridine Carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of pyridine carboxamides, with a specific focus on the critical role of solvent selection.
Troubleshooting Guide
Problem: My reaction is resulting in a low yield of the desired pyridine carboxamide.
This is a common issue that can often be traced back to suboptimal reaction conditions, for which solvent choice is a critical parameter.
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Possible Cause 1: Inefficient Reaction Conditions.
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Solution: The solvent plays a crucial role in reaction rate and efficiency. For direct amidation reactions, higher boiling point solvents like xylenes may be necessary to drive the reaction to completion, as lower boiling point solvents such as toluene can result in decreased yields.[1] In some cases, traditional solvents like refluxing ethanol can be inefficient for pyridine synthesis.[2] Consider exploring alternative systems; for instance, microwave-assisted synthesis in neat water has been shown to produce moderate to good yields (65-80%) and can significantly reduce reaction times.[3]
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-
Possible Cause 2: Poor Substrate Solubility.
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Solution: Ensure your starting materials (pyridine carboxylic acid and amine) are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are often used due to their ability to dissolve a wide range of substrates.[3][4][5]
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-
Possible Cause 3: Formation of Side Products.
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Solution: The polarity of the solvent can influence the reaction pathway.[6] Competing side reactions can lower the yield of the desired amide. If you observe significant byproduct formation, consider switching to a different solvent. For example, nonpolar solvents may slow down reactions between polar molecules, potentially reducing the rate of certain side reactions.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and identify the formation of impurities.[7]
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Problem: I am having difficulty purifying my product and removing the reaction solvent.
Post-reaction workup and purification can be significantly complicated by the choice of solvent.
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Possible Cause 1: High-Boiling Point Solvent is Difficult to Remove.
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Solution: Solvents like DMF have high boiling points and can be challenging to remove completely. If your product is stable, co-evaporation with a lower-boiling point solvent like toluene under reduced pressure can be effective for removing trace amounts of residual high-boiling solvents.[8]
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-
Possible Cause 2: Pyridine Used as a Solvent or Base.
-
Solution: If pyridine is used as the solvent or as a base, it can be removed during aqueous workup by washing the organic layer with a dilute acidic solution, such as 1-5% aqueous HCl.[8] This converts the pyridine into its water-soluble pyridinium hydrochloride salt, which is then extracted into the aqueous phase.[8]
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-
Possible Cause 3: Product is a Tautomeric Mixture.
-
Solution: Some pyridine derivatives, such as pyridin-4-ol, can exist as a mixture of tautomers (e.g., with 4-pyridone), which have similar polarities and are difficult to separate by chromatography.[9] The tautomeric equilibrium is often solvent-dependent.[9] Systematically screening different solvents for recrystallization can help favor the crystallization of a single tautomer.[9]
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Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for synthesizing pyridine carboxamides?
A1: A range of solvents are used depending on the specific amidation method. Common choices include:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are frequently used, especially with peptide coupling reagents like HATU or in reactions involving acyl chlorides.[3][4][10]
-
Aprotic Nonpolar Solvents: Toluene and xylenes are often employed in direct amidation reactions that require higher temperatures to remove water via azeotropic distillation.[1]
-
Protic Solvents: Water and ethanol are considered "green" solvent options.[3][11][12] Water has been successfully used as a solvent for microwave-assisted synthesis and in certain electrochemical methods.[3][13][14] Glacial acetic acid is also commonly used, particularly in reactions like the Kröhnke pyridine synthesis.[7]
Q2: How does solvent polarity affect the reaction rate?
A2: Solvent polarity can significantly impact reaction rates by stabilizing or destabilizing reactants and transition states.[12] Generally, polar solvents tend to accelerate reactions involving polar molecules because they can stabilize charged intermediates or transition states.[6] Conversely, nonpolar solvents may slow down these reactions.[6] The rate constants for the reaction of pyridine carboxylic acids have been observed to be higher in protic solvents compared to aprotic solvents.[15][16]
Q3: Are there environmentally friendly ("green") solvent options for this synthesis?
A3: Yes. In an effort to reduce the use of hazardous organic solvents, several greener alternatives have been developed.
-
Water: Water is an excellent green solvent and has been used effectively in TBHP-mediated and electrochemical syntheses of pyridine carboxamides.[11][13][14] Microwave-assisted amide synthesis in neat water offers advantages due to its non-toxic and non-flammable nature.[3]
-
Solvent-Free Conditions: Some pyridine syntheses can be performed under solvent-free conditions, which can lead to high yields (up to 95%) and shorter reaction times, completely eliminating solvent waste.[2]
Solvent Effects on Pyridine Carboxamide Synthesis: Data Summary
The selection of a solvent can have a direct and measurable impact on reaction outcomes. The table below summarizes observations from various synthetic protocols.
| Reaction Type / Method | Solvent(s) | Coupling Agent / Catalyst | Temperature | Reported Yield / Outcome | Reference |
| Direct Amidation | Toluene | Borane-Pyridine | Reflux | 75% | [1] |
| Direct Amidation | Xylenes | Borane-Pyridine | Reflux | >75% (Improved yield over Toluene) | [1] |
| Amide Coupling | DMF | HATU / TBTU | 25-30°C | Moderate (Conventional Method) | [3] |
| Amide Coupling (Microwave) | Neat Water | HATU / TBTU | Microwave | 65-80% (Green, rapid method) | [3] |
| Denitrogenative Synthesis | Water | TBHP | 80°C | 50-93% | [11] |
| Electrochemical Synthesis | Aqueous Medium | KI (mediator) | Room Temp | Moderate to good yields | [14] |
| Acyl Chloride Amidation | Dichloromethane (DCM) | N/A (Base often used) | Room Temp | Generally high yields | [4][10] |
Experimental Protocol Example: Microwave-Assisted Synthesis in Water
This protocol describes an environmentally friendly method for the synthesis of 5-substituted-pyridine-2-carboxamides using microwave irradiation with water as the solvent.[3]
Materials:
-
5-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid (1.0 equiv)
-
Aromatic amine (R-NH₂) (1.1 equiv)
-
HATU (1.5 equiv) or TBTU (1.5 equiv) as coupling reagent
-
DIPEA (3.0 equiv) as base
-
Neat Water
Procedure:
-
In a microwave-safe reaction vessel, combine the pyridine-2-carboxylic acid (4.0 mmol), the desired aromatic amine (4.4 mmol), HATU (6.0 mmol), and DIPEA (12.0 mmol).
-
Add neat water (10.0 mL) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature for a short duration (e.g., 10-20 minutes), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water (50.0 mL).
-
Extract the product with a suitable organic solvent, such as dichloromethane (2 x 30.0 mL).
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Combine the organic layers, wash with brine solution (5.0 mL), and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the target pyridine carboxamide.
Visualized Workflow: Solvent Selection Logic
The following diagram illustrates a logical workflow for selecting an appropriate solvent for the synthesis of pyridine carboxamides.
Caption: A decision-making flowchart for pyridine carboxamide synthesis solvent selection.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Pyridine Derivatives
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges during the scale-up synthesis of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up pyridine derivative synthesis?
A1: Transitioning from laboratory to pilot or industrial scale introduces several critical challenges.[1] The most common issues include:
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Heat Transfer and Exotherm Control: Exothermic reactions that are manageable in the lab can become hazardous at scale due to the decreased surface-area-to-volume ratio of larger reactors, making heat dissipation less efficient.[1][2] This can lead to temperature increases, promoting side reactions, product degradation, or dangerous runaway reactions.[1]
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Mass Transfer and Mixing: Achieving homogenous mixing in large reactors is difficult.[1] Inadequate mixing can cause localized temperature "hot spots" and concentration gradients, leading to incomplete reactions and the formation of impurities.[1][2]
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Solvent Selection: Solvents suitable for lab-scale synthesis (e.g., dichloromethane) may be inappropriate for large-scale production due to environmental, health, and safety (EHS) concerns, as well as cost.[1]
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Changes in Impurity Profile: The types and levels of impurities can differ significantly upon scale-up.[1][2] Longer reaction times and temperature variations can lead to the formation of new byproducts not observed on the bench.[2]
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Reduced Yields and Increased Reaction Times: Reactions that are high-yielding and fast in the lab may experience a significant drop in yield and require longer completion times at a larger scale due to changes in reaction kinetics and mass transfer limitations.[2]
Q2: What are the primary safety considerations for the large-scale synthesis of pyridine derivatives?
A2: Safety is the foremost concern during scale-up. Key considerations include:
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Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions.[2] This involves conducting a thorough thermal hazard assessment to determine the heat of reaction and ensure the reactor's cooling capacity is sufficient.[2] Calculating the potential adiabatic temperature rise is essential for assessing worst-case scenarios.[3]
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Reagent Handling: Many reagents used in pyridine synthesis, such as ammonia, hydrazine, or hydroxylamine, can be hazardous and require specialized handling procedures and engineering controls.[2][4] Pyridine itself is a flammable liquid with a strong, unpleasant odor.[5][6][7]
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Pressure Management: Reactions that generate gaseous byproducts can lead to pressure buildup in a closed system.[2] Proper venting and appropriately sized pressure relief systems are mandatory to prevent reactor failure.[2][3]
-
Solvent Safety: The use of large quantities of flammable solvents requires appropriately rated equipment, well-ventilated areas, and measures to prevent static discharge.[2][8]
Q3: Why does the impurity profile often change during scale-up, and what are common impurities?
A3: The impurity profile can change upon scale-up because factors like extended reaction times, temperature fluctuations, and less efficient mixing can favor different reaction pathways.[1][2] Common impurities in pyridine and its derivatives include:
-
Homologues: Picolines and lutidines are frequent impurities in commercial pyridine, often having boiling points close to pyridine, which complicates purification by simple distillation.[5][9]
-
Water: Pyridine is highly hygroscopic and readily absorbs moisture, forming an azeotrope that makes complete water removal by simple distillation difficult.[9][10]
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Unreacted Starting Materials: Inefficient mixing or suboptimal conditions can lead to incomplete reactions, leaving starting materials in the final product.[1]
-
Side-Reaction Products: Localized hot spots or concentration gradients can promote the formation of unexpected byproducts.[2] For instance, in the Hantzsch synthesis, incorrect reagent addition can lead to undesired tricyclic pyrans.[11]
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Residual Solvents: Solvents used in the synthesis or purification steps may remain in trace amounts.[10]
Troubleshooting Guides
Issue 1: Poor Control of Reaction Exotherm
Symptom: The internal temperature of the reactor rises rapidly and uncontrollably, exceeding the target setpoint.
Possible Causes:
-
Inefficient Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, hindering effective heat removal.[1]
-
Rapid Reagent Addition: Adding a reactive reagent too quickly can generate heat faster than the cooling system can remove it.[12]
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Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the reaction rate and temperature are significantly higher than in the bulk mixture.[1][12]
Solutions:
-
Immediate Actions:
-
Long-Term Solutions:
-
Perform Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the thermal profile and calculate the maximum heat release before scaling up.[3]
-
Control Addition Rate: Implement a slow, controlled addition of the limiting reagent using a dosing pump, carefully monitoring the internal temperature.[1]
-
Improve Heat Transfer: Use jacketed reactors with efficient cooling systems and select a reactor geometry that maximizes the heat transfer area.[1][3]
-
Optimize Mixing: Select an appropriate agitator design and speed to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can help simulate and optimize mixing at scale.[1]
-
Issue 2: Decreased Product Yield
Symptom: The isolated yield at the pilot scale is significantly lower than the results obtained in the laboratory.
Possible Causes:
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Suboptimal Reaction Conditions: Conditions optimized at the lab scale may not be ideal for larger volumes. The classical Hantzsch synthesis, for example, can suffer from long reaction times and harsh conditions that are less efficient at scale.[2][11]
-
Incomplete Oxidation: In syntheses like the Hantzsch reaction, the initial product is a dihydropyridine that must be oxidized.[11] Incomplete oxidation leads directly to lower yields of the final aromatic product.[11]
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Side Reactions: Poor mixing can lead to localized excesses of reagents, promoting the formation of byproducts and consuming starting materials.[2][11]
Solutions:
-
Re-optimize Conditions: Systematically vary temperature, reaction time, and solvent at the larger scale.[2]
-
Use Catalysts or Alternative Energy: Investigate catalysts to improve reaction rates and yields. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve Hantzsch synthesis yields to over 90%.[11] Microwave irradiation and flow chemistry can also offer better control and efficiency.[2]
-
Ensure Complete Oxidation: Verify the effectiveness and correct stoichiometry of your oxidizing agent (e.g., nitric acid, KMnO₄, iodine).[11] Monitor the reaction progress using in-process controls like TLC or LC-MS to confirm the complete conversion of intermediates.[11]
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Control Reagent Addition: In multicomponent reactions, the order of addition can be critical.[11] Consider pre-forming key intermediates before the final cyclization step to minimize side reactions.[11]
Issue 3: Challenges in Product Purification and Isolation
Symptom: The crude product is difficult to purify, exhibiting co-elution of impurities during chromatography, peak tailing, or failure to crystallize.
Possible Causes:
-
Strong Interaction with Stationary Phase: The basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing and potential decomposition.[13]
-
Presence of Tautomers: Some derivatives, like pyridin-4-ols, exist in equilibrium with their pyridin-4-one tautomers, which often have very similar polarities, making chromatographic separation difficult.[13]
-
Water Contamination: Pyridine's hygroscopic nature leads to water absorption, which can inhibit crystallization and complicate analysis.[9][10]
-
Inhibiting Impurities: Even minor impurities can prevent a product from crystallizing, causing it to remain an oil.[13]
Solutions:
-
Modify Chromatography:
-
Optimize Work-up: Carefully control the pH during aqueous extraction steps to prevent loss of the basic product.[13]
-
Remove Water: To dry pyridine, first treat it with solid KOH or NaOH, decant, and then reflux over calcium hydride (CaH₂) followed by fractional distillation.[5][9]
-
Improve Crystallization:
Issue 4: Catalyst Deactivation
Symptom: The reaction rate decreases over time or upon reusing the catalyst in continuous or batch processes.
Possible Causes:
-
Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[14][15] This can be caused by both reactants and products.[14]
-
Poisoning: Certain substances, like chlorine, can adsorb to the catalyst surface and decrease its activity.[14] Transition metal catalysts are also susceptible to poisoning.[16]
-
Sintering: At high temperatures, small metal crystallites on a catalyst support can agglomerate into larger crystals, causing a loss of active surface area.[14]
Solutions:
-
Catalyst Regeneration: For deactivation due to coking, in-situ catalyst regeneration protocols can often be implemented.[15]
-
Optimize Reaction Conditions: Adjust temperature, pressure, and reactant concentrations to find a regime that minimizes coke formation.
-
Select Robust Catalysts: Investigate different catalyst supports and metals that are more resistant to sintering and poisoning under the required reaction conditions. For vapor-phase synthesis, zeolite catalysts like HZSM-5 have shown good performance due to their shape selectivity and acidity.[15]
Data Presentation
Table 1: Example Comparison of Laboratory vs. Pilot Scale Synthesis Parameters
Synthesis of an amide derivative via acylation of 4-methoxyaniline with Pyridine-2-carboxylic anhydride.[1]
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) |
| Reagents | ||
| 4-methoxyaniline | 12.3 g (1.0 eq) | 12.3 kg (1.0 eq) |
| Pyridine-2-carboxylic anhydride | 18.5 g (1.1 eq) | 18.5 kg (1.1 eq) |
| Triethylamine | 11.0 mL (1.2 eq) | 11.0 L (1.2 eq) |
| Solvent (DCM) | 200 mL | 200 L |
| Reaction Conditions | ||
| Temperature | 0 °C to RT | 0-5 °C (addition), 20-25 °C (reaction) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Work-up | ||
| 1 M HCl wash | 2 x 50 mL | 2 x 50 L |
| Sat. NaHCO₃ wash | 2 x 50 mL | 2 x 50 L |
| Product Yield & Purity | ||
| Isolated Yield | 85-95% | >90% |
| Final Purity (by HPLC) | >99.5% | >99.8% |
| Key Impurities | ||
| Unreacted 4-methoxyaniline | <0.5% | <0.1% |
| Pyridine-2-carboxylic acid | <0.2% | <0.05% |
Table 2: Troubleshooting Summary for Common Pyridine Syntheses
| Synthesis | Problem | Common Cause(s) | Recommended Solution(s) |
| Hantzsch | Low Yield | Inefficient reaction conditions; Incomplete oxidation of dihydropyridine intermediate.[11] | Use catalyst (e.g., PTSA) with ultrasonic irradiation; Consider solvent-free conditions; Ensure correct stoichiometry of a suitable oxidizing agent (e.g., iodine, HNO₃).[11] |
| Formation of Side Products | Incorrect order of reagent addition in unsymmetrical syntheses.[11] | Pre-form the enamine or Knoevenagel condensation product before the final cyclization step.[11] | |
| Bohlmann-Rahtz | Low Yield / No Reaction | High temperature required for cyclodehydration is not reached or causes decomposition.[11] | Use a Brønsted acid (acetic acid) or solid acid catalyst (Amberlyst-15) to lower the required reaction temperature.[11] |
Experimental Protocols
Protocol 1: Laboratory-Scale Amide Synthesis[1]
Materials:
-
4-methoxyaniline (1.0 eq)
-
Pyridine-2-carboxylic anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine
Procedure:
-
To a stirred solution of 4-methoxyaniline in anhydrous DCM, add triethylamine at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Pyridine-2-carboxylic anhydride portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Pilot-Scale Amide Synthesis[1]
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Chiller/heater unit for temperature control.
-
Quench tank.
Procedure:
-
Charge the reactor with 4-methoxyaniline and anhydrous DCM.
-
Start agitation and add triethylamine.
-
Cool the reactor contents to 0-5 °C using the chiller unit.
-
Slowly add a solution of Pyridine-2-carboxylic anhydride in DCM via the addition funnel over 1-2 hours, carefully monitoring the internal temperature to control the exotherm.
-
After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 4-6 hours.
-
Monitor the reaction for completion by in-process control (IPC) using HPLC.
-
Once complete, transfer the reaction mixture to a quench tank containing water.
-
Perform aqueous work-up using appropriate phase separation techniques.
-
Isolate the product by crystallization from a suitable solvent system, followed by filtration and drying under vacuum.
Protocol 3: Guareschi-Thorpe Pyridine Synthesis[2]
Materials:
-
Ethyl acetoacetate (1,3-dicarbonyl compound)
-
Ethyl cyanoacetate (or cyanoacetamide)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH) & Water (H₂O)
Procedure:
-
In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (20 mmol), alkyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol).
-
Add a 1:1 mixture of EtOH and H₂O as the solvent.
-
Stir the mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product is expected to solidify and precipitate. Add cold water to ensure complete precipitation.
-
Filter the solid product, wash with water, and dry. A 20-fold scale-up of this reaction has been reported to give a 95% yield.[17]
Visualizations
Caption: A typical workflow for scaling up chemical synthesis.
Caption: Decision tree for managing a thermal runaway event.
Caption: Root causes and mitigation strategies for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amarequip.com [amarequip.com]
- 4. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 5. sfdchem.com [sfdchem.com]
- 6. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. carlroth.com [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Performance in Pyridine Synthesis
Welcome to the technical support center for optimizing catalyst performance in pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during pyridine synthesis.
Issue 1: Low Product Yield
Question: My pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields are a frequent challenge in pyridine synthesis and can stem from several factors depending on the specific reaction (e.g., Hantzsch, Kröhnke, Chichibabin). Here’s a systematic guide to troubleshooting low yields:
1. Purity of Starting Materials:
-
Problem: Impurities in reactants (aldehydes, ketones, ammonia source) can lead to side reactions or inhibit the catalyst.
-
Solution: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary. For reactions sensitive to water, use anhydrous solvents and reagents.[1]
2. Suboptimal Reaction Conditions:
-
Problem: The reaction temperature, time, and concentration may not be optimal for your specific substrates and catalyst.
-
Solution:
-
Temperature: Systematically screen a range of temperatures. While higher temperatures can increase reaction rates, they may also promote side reactions or catalyst decomposition.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating.[2]
-
Concentration: Adjust the concentration of reactants. In some cases, higher concentrations can improve yields, while in others, more dilute conditions may be necessary to control exotherms or prevent side reactions.
-
3. Inefficient Catalyst Performance:
-
Problem: The chosen catalyst may not be the most effective for your specific transformation, or its activity may be compromised.
-
Solution:
-
Catalyst Selection: The choice of catalyst is critical. For instance, in the Hantzsch synthesis, modern heterogeneous catalysts can offer significant advantages over traditional methods.[3] Consider screening different types of catalysts (e.g., Brønsted acids, Lewis acids, heterogeneous catalysts).
-
Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in a slow or incomplete reaction, while an excess can sometimes lead to unwanted side reactions.[1]
-
4. Incomplete Oxidation (for syntheses producing dihydropyridine intermediates):
-
Problem: In reactions like the Hantzsch synthesis, the initial dihydropyridine product must be oxidized to the pyridine. Incomplete oxidation will result in a lower yield of the desired aromatic product.[4]
-
Solution: Ensure you are using a suitable oxidizing agent and that it is added in the correct stoichiometric amount. Monitor the oxidation step by TLC or LC-MS to confirm complete conversion.
5. Formation of Side Products:
-
Problem: Competing reaction pathways can consume starting materials and reduce the yield of the desired pyridine.
-
Solution:
-
Order of Addition: In multi-component reactions, the order of reagent addition can be crucial in minimizing side product formation.
-
Solvent Choice: The solvent can influence reaction pathways. Experiment with different solvents of varying polarity.
-
Below is a troubleshooting workflow for addressing low yield:
Issue 2: Catalyst Deactivation
Question: My reaction starts well but then slows down or stops completely before all the starting material is consumed. What could be causing catalyst deactivation?
Answer:
Catalyst deactivation is a common problem, especially in reactions involving nitrogen-containing heterocycles like pyridine, which can act as catalyst poisons.
1. Catalyst Poisoning:
-
Problem: The nitrogen atom in the pyridine ring (or other nitrogen-containing compounds in the reaction mixture) can coordinate to the metal center of the catalyst, blocking active sites.[5][6] Impurities in the starting materials or solvents, such as sulfur or other halides, can also act as poisons.[5]
-
Solution:
-
Use High-Purity Reagents: Ensure starting materials and solvents are free from potential catalyst poisons.[5]
-
Ligand Selection: In cross-coupling reactions, using sterically hindered ligands can sometimes prevent the pyridine nitrogen from strongly binding to the metal center.
-
Protecting Groups: In some cases, a temporary protecting group on the pyridine nitrogen can prevent catalyst poisoning.[6]
-
2. Thermal Degradation (Sintering):
-
Problem: High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active particles, reducing the catalyst's surface area.
-
Solution: Operate at the lowest effective temperature. If high temperatures are necessary, choose a catalyst with high thermal stability.
3. Fouling:
-
Problem: The catalyst surface can be blocked by the deposition of byproducts, polymers, or coke.[1]
-
Solution:
-
Optimize Reaction Conditions: Adjusting the temperature, pressure, or reactant ratios can sometimes minimize the formation of fouling agents.
-
Catalyst Regeneration: In some cases, a fouled catalyst can be regenerated. For coking, this often involves a controlled burn-off of the carbonaceous deposits.
-
4. Leaching:
-
Problem: For heterogeneous catalysts, the active metal species may dissolve (leach) into the reaction medium, leading to a loss of activity.[1]
-
Solution:
-
Stronger Catalyst Support Interaction: Choose a catalyst with a strong interaction between the active metal and the support material.
-
Milder Reaction Conditions: Leaching can be exacerbated by high temperatures or aggressive solvents.
-
Here is a diagram illustrating the catalyst deactivation and regeneration cycle:
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of my pyridine synthesis?
A1: Controlling regioselectivity is crucial when synthesizing unsymmetrical pyridines. Strategies include:
-
Use of Directing Groups: A directing group on one of the reactants can steer the cyclization to favor a specific regioisomer.
-
Stepwise Condensation: Instead of a one-pot reaction, performing the condensation steps sequentially can provide better control over the regiochemical outcome.
-
Catalyst and Ligand Choice: In transition-metal-catalyzed syntheses, the choice of catalyst and ligands can have a profound impact on regioselectivity.
Q2: What are the best analytical techniques to monitor the progress of my pyridine synthesis?
A2: Several techniques are well-suited for monitoring these reactions:
-
Thin Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time. A C18 reverse-phase column is often a good starting point for method development.[7][8][9]
-
Gas Chromatography (GC): Useful for volatile pyridine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring of the reaction to gain kinetic and mechanistic insights.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and any intermediates or byproducts, which is especially useful when troubleshooting unknown peaks in the chromatogram.[7]
Q3: Can I regenerate a deactivated catalyst?
A3: Catalyst regeneration is sometimes possible, depending on the nature of the deactivation.
-
Fouling/Coking: Catalysts deactivated by carbon deposition can often be regenerated by calcination (heating in the presence of air or oxygen) to burn off the coke.
-
Poisoning: Regeneration from poisoning is more challenging. If the poison is weakly adsorbed, washing with a suitable solvent or a mild acid/base solution may be effective. For strongly chemisorbed poisons, regeneration may not be feasible.
-
Sintering: Deactivation by sintering is generally irreversible.
Data Presentation: Catalyst Performance in Pyridine Synthesis
The choice of catalyst significantly impacts the outcome of pyridine synthesis. The following tables provide a comparative overview of different catalysts for common pyridine synthesis reactions.
Table 1: Comparison of Catalysts for the Hantzsch Dihydropyridine Synthesis
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| None | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | RT | 0.5 | 98 |
Data compiled from a comparative guide on catalysts for Hantzsch synthesis.[3]
Table 2: Performance of Catalysts in Other Pyridine Syntheses
| Synthesis Method | Catalyst | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Kröhnke | Ammonium Acetate | N-phenacylpyridinium bromide, Chalcone | Glacial Acetic Acid | Reflux | 4 | High |
| Chichibabin | Modified Alumina | Acetaldehyde, Ammonia | Gas Phase | 350-500 | Continuous | Mixture |
| Bohlmann-Rahtz | Amberlyst-15 | Enamine, Ethynyl Ketone | Toluene | Reflux | 2 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Pyridine Synthesis using a Heterogeneous Catalyst
This protocol describes a general method for the synthesis of a 1,4-dihydropyridine using a solid acid catalyst, followed by oxidation to the corresponding pyridine.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Heterogeneous acid catalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 10 mol%)
-
Ethanol (5 mL)
-
Oxidizing agent (e.g., iodine, sodium nitrite)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, ammonium acetate, and the heterogeneous catalyst in ethanol.
-
Stir the mixture at the desired temperature (e.g., 60°C) and monitor the reaction by TLC.
-
Upon completion of the dihydropyridine formation, filter to recover the catalyst. The catalyst can be washed, dried, and reused.
-
To the filtrate containing the dihydropyridine, add the oxidizing agent.
-
Stir the mixture at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate (if iodine is used).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Kröhnke Pyridine Synthesis
This protocol outlines the synthesis of a 2,4,6-trisubstituted pyridine.[2][10]
Materials:
-
α-Pyridinium methyl ketone salt (1 mmol)
-
α,β-Unsaturated carbonyl compound (1 mmol)
-
Ammonium acetate (10 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in glacial acetic acid.
-
Add ammonium acetate to the solution.
-
Heat the reaction mixture to reflux (approximately 120°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyridine.
Protocol 3: Catalyst Characterization - Temperature Programmed Desorption (TPD) of Ammonia
This protocol provides a method to characterize the acidic properties of a solid catalyst, which is crucial for many pyridine syntheses.
Materials:
-
Solid acid catalyst sample
-
Ammonia gas (or a mixture with an inert gas)
-
Inert gas (e.g., Helium, Argon) for purging
-
TPD apparatus with a thermal conductivity detector (TCD)
Procedure:
-
Place a known amount of the catalyst in the sample holder of the TPD apparatus.
-
Pre-treat the sample by heating it under an inert gas flow to a high temperature (e.g., 500°C) to remove any adsorbed species.
-
Cool the sample to the desired adsorption temperature (e.g., 100°C).
-
Introduce a flow of ammonia gas over the sample for a sufficient time to ensure saturation of the acid sites.
-
Purge the sample with an inert gas at the adsorption temperature to remove any physisorbed ammonia.
-
Begin the temperature-programmed desorption by heating the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.
-
The desorbed ammonia is carried by the inert gas to the TCD, which measures the concentration of ammonia in the gas stream as a function of temperature.
-
The resulting TPD profile provides information about the number and strength of the acid sites on the catalyst surface.
Below is a diagram illustrating the experimental workflow for catalyst characterization by TPD:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Crystallization and Isolation of Pyridine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and isolation of pyridine-containing products.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My pyridine product fails to crystallize and remains an oil.
This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid. It is a common issue when the melting point of the solid is lower than the temperature of the solution or when the solution is highly supersaturated.
Troubleshooting Steps:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling out.
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. This reduces the level of supersaturation.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of your product, add a tiny amount (a "seed crystal") to the cooled solution to induce crystallization.
-
Solvent System Modification: The chosen solvent may be too good a solvent for your compound. Consider using a mixed solvent system. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy (the cloud point). Gently heat to clarify and then cool slowly.
Problem 2: The recovery of my crystallized pyridine product is very low.
Low recovery can be frustrating and is often due to one or more of the following reasons.
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Using an excessive amount of solvent to dissolve your crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Prevent Premature Crystallization: If your product crystallizes during hot filtration to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and receiving flask, and add a slight excess of hot solvent before filtration.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to occur at room temperature and then in an ice bath.
-
Efficient Filtration and Washing: Use a Büchner funnel for vacuum filtration to ensure efficient separation of the crystals from the mother liquor. Wash the crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
Problem 3: My isolated pyridine product is discolored (e.g., yellow or brown).
Discoloration in pyridine derivatives often indicates the presence of impurities or degradation products.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Activated charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb your product, leading to lower yields.
-
Oxidative Treatment for Pyridine Solvent Residue: If residual pyridine solvent is the cause, it can sometimes be purified by stirring with an oxidizing agent like potassium permanganate (KMnO₄) followed by distillation.
-
Column Chromatography: If discoloration persists after recrystallization, purification by column chromatography may be necessary to separate the colored impurities from your product.
Problem 4: I am having difficulty isolating a hygroscopic pyridine salt.
Many pyridine derivatives are basic and are often isolated as salts (e.g., hydrochlorides). These salts can be very hygroscopic, readily absorbing moisture from the atmosphere to become oils or sticky solids.
Troubleshooting Steps:
-
Work Under an Inert Atmosphere: Handle the hygroscopic salt in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Use Dry Solvents: Ensure all solvents used during the isolation and washing steps are anhydrous.
-
Azeotropic Drying: Traces of water can sometimes be removed by azeotropic distillation with a solvent like toluene.
-
Trituration with a Non-polar Solvent: Triturating the oily product with a dry, non-polar solvent in which the salt is insoluble (e.g., diethyl ether or hexanes) can sometimes induce solidification.
Problem 5: An emulsion has formed during the aqueous work-up of my pyridine product.
Emulsions are stable mixtures of two immiscible liquids (e.g., an organic solvent and water) that can be difficult to separate.
Troubleshooting Steps:
-
Allow the Mixture to Stand: Sometimes, emulsions will break upon standing.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.
-
Gentle Stirring or Swirling: Gently agitating the mixture with a glass rod can sometimes help the layers to separate.
-
Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or a plug of glass wool can help to coalesce the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing pyridine derivatives?
A good starting point for recrystallizing polar pyridine derivatives is often a polar solvent like ethanol or methanol. For less polar derivatives, toluene or a mixed solvent system like toluene/hexane may be effective. It is always recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific compound.
Q2: How can I remove residual pyridine used as a solvent from my reaction mixture?
-
Azeotropic Distillation: Co-evaporation with a solvent like toluene under reduced pressure is a common and effective method.
-
Acid Wash: If your product is stable to acid, you can dissolve the reaction mixture in an organic solvent and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The pyridine will be protonated to form a water-soluble pyridinium salt, which will be extracted into the aqueous layer.
-
Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate can also remove pyridine, which forms a complex with the copper ions.
Q3: My pyridine N-oxide product is difficult to handle due to its hygroscopicity. How can I dry it effectively?
Pyridine N-oxides are notoriously hygroscopic. Azeotropic distillation with toluene is a common method for drying them. The wet N-oxide is dissolved in toluene, and the toluene-water azeotrope is removed by distillation. Repeating this process can effectively dry the compound.
Q4: How can I separate close-boiling pyridine isomers?
Simple distillation is often ineffective for separating pyridine isomers with close boiling points, such as picoline or lutidine isomers. Alternative methods include:
-
Extractive or Azeotropic Distillation: Adding an entrainer can alter the relative volatilities of the isomers.
-
Salt Formation and Fractional Crystallization: Reacting the isomer mixture with an acid (e.g., oxalic acid) can lead to the formation of salts with different solubilities, allowing for separation by fractional crystallization.
-
Chromatography: Techniques like HPLC can be effective for separating isomers on an analytical or semi-preparative scale.
Data Presentation
Table 1: Boiling Points of Picoline and Lutidine Isomers
| Compound | Structure | Boiling Point (°C) |
| 2-Picoline | 2-Methylpyridine | 128.8 |
| 3-Picoline | 3-Methylpyridine | 143.9 |
| 4-Picoline | 4-Methylpyridine | 144.9 |
| 2,3-Lutidine | 2,3-Dimethylpyridine | 162-163 |
| 2,4-Lutidine | 2,4-Dimethylpyridine | 157 |
| 2,5-Lutidine | 2,5-Dimethylpyridine | 157 |
| 2,6-Lutidine | 2,6-Dimethylpyridine | 144 |
| 3,4-Lutidine | 3,4-Dimethylpyridine | 164-165 |
| 3,5-Lutidine | 3,5-Dimethylpyridine | 170 |
Table 2: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Highly Polar | Good for polar, hydrogen-bonding compounds. |
| Ethanol | 78 | Polar | A versatile and commonly used solvent. |
| Methanol | 65 | Polar | Similar to ethanol but more volatile. |
| Acetone | 56 | Polar Aprotic | Good solvent, but its low boiling point can make it difficult to maintain a hot solution. |
| Ethyl Acetate | 77 | Moderately Polar | A good general-purpose solvent. |
| Dichloromethane | 40 | Moderately Polar | Often too volatile for effective recrystallization. |
| Toluene | 111 | Non-polar | Useful for less polar compounds, but its high boiling point can lead to oiling out. |
| Hexanes | 69 | Non-polar | Good for non-polar compounds, often used in mixed solvent systems with a more polar solvent. |
| Diethyl Ether | 35 | Slightly Polar | Generally too volatile for recrystallization. |
Table 3: Pyridine-Water Azeotrope
| Component | Boiling Point (°C) | Azeotrope Boiling Point (°C) | Composition (wt %) |
| Pyridine | 115.2 | 94 | 57% Pyridine, 43% Water |
| Water | 100 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Breaking an Emulsion with Brine
-
Transfer the emulsified mixture to a separatory funnel.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add a volume of brine to the separatory funnel that is approximately 10-20% of the total volume of the emulsion.
-
Stopper the funnel and gently rock it back and forth. Do not shake vigorously, as this may worsen the emulsion.
-
Allow the funnel to stand undisturbed and observe if the layers begin to separate.
-
If separation occurs, drain the aqueous layer and then the organic layer.
Visualizations
Caption: A workflow diagram for troubleshooting common crystallization problems.
Caption: A decision-making diagram for selecting an appropriate recrystallization solvent.
Technical Support Center: Post-Synthesis Purification of 2-Amino-4,6-dimethylpyridine-3-carboxamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Amino-4,6-dimethylpyridine-3-carboxamide following its synthesis. The protocols and strategies described are based on established chemical principles for the purification of substituted aminopyridines and related heterocyclic compounds.
Troubleshooting Guide
Low purity of the final product can arise from unreacted starting materials, formation of byproducts, or degradation. This section provides a systematic approach to identifying and resolving common purification challenges.
Initial Assessment of the Crude Product
Before attempting purification, it is crucial to analyze the crude product to understand the nature of the impurities. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the number and polarity of impurity species.
Common Purification Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| Persistent colored impurities | Highly conjugated byproducts or residual catalysts. | 1. Activated Carbon Treatment: Add a small amount of activated charcoal to a hot solution of the crude product before filtration and recrystallization.[1] 2. Column Chromatography: Use silica gel or alumina column chromatography with an appropriate solvent system. |
| Product "oiling out" during recrystallization | The chosen solvent is too good a solvent, or the cooling is too rapid. | 1. Change Solvent System: Use a solvent pair (a good solvent and a poor solvent). Dissolve the compound in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears, then allow to cool slowly.[2] 2. Slow Cooling: Ensure the crystallization flask is well-insulated to allow for slow cooling and gradual crystal formation. |
| Failure to crystallize upon cooling | The solution is supersaturated, or the compound has a high affinity for the solvent. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[1] 2. Add an Anti-Solvent: Slowly add a solvent in which the product is insoluble but is miscible with the crystallization solvent.[3] |
| Presence of unreacted starting materials (e.g., aminopyridine precursors) | Incomplete reaction or inefficient initial work-up. | 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine impurities will form a water-soluble salt and move to the aqueous layer.[1] 2. Scavenger Resins: Use a resin designed to bind to primary or secondary amines. |
| Multiple spots on TLC with similar Rf values | Presence of isomeric byproducts or structurally similar impurities. | 1. High-Performance Liquid Chromatography (HPLC): Preparative HPLC may be necessary for separating closely related compounds. 2. Column Chromatography with a Shallow Gradient: Use a long column and a very slow gradient of the eluting solvent to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of impurities in a synthesis of this compound?
A1: Based on typical syntheses of related compounds, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding aminopyridine or cyanoacetamide precursors.
-
Isomeric Byproducts: Positional isomers formed during the pyridine ring synthesis.
-
Hydrolysis Products: Hydrolysis of the carboxamide to the corresponding carboxylic acid.
-
Side-Reaction Products: Products from self-condensation of starting materials or reactions with the solvent.[4]
Q2: Which purification method should I try first?
A2: For most solid organic compounds, recrystallization is the most straightforward and cost-effective initial purification technique.[1] If the product is still not pure after one or two recrystallization attempts, or if it is an oil, column chromatography is the next logical step.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the solvent at all temperatures. You can screen for suitable solvents by testing the solubility of small amounts of your crude product in various common lab solvents.[2]
Common Recrystallization Solvents for Aminopyridine Derivatives:
| Solvent/Solvent System | Polarity | Notes |
| Isopropyl Ether | Low | Mentioned for the purification of the closely related 2-amino-4,6-dimethylpyridine. |
| Ethanol/Water | High/High | A common and effective solvent pair for polar compounds. |
| Ethyl Acetate/Hexanes | Medium/Low | Good for compounds of intermediate polarity. |
| Acetone/Water | High/High | Another versatile solvent system.[3] |
| Toluene | Medium | Can be effective for less polar compounds. |
Q4: My compound is sensitive to acid. Can I still use acid-base extraction to remove basic impurities?
A4: Yes, for acid-sensitive compounds, you can use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of citric acid.[1]
Q5: What should I do if my compound is very polar and difficult to purify by standard methods?
A5: For highly polar compounds that are difficult to purify by recrystallization or normal-phase chromatography, consider the following:
-
Reverse-Phase Chromatography: Use a C18 column with a water/acetonitrile or water/methanol gradient.
-
Ion-Exchange Chromatography: Since the molecule has a basic amino group, cation-exchange chromatography can be an effective method to separate it from neutral or acidic impurities.[5]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Acid-Base Extraction for Removal of Basic Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times. The basic impurities will be extracted into the aqueous layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]
Visual Guides
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting common issues encountered during recrystallization.
References
Validation & Comparative
Structure-activity relationship (SAR) studies of 2-Amino-4,6-dimethylpyridine-3-carboxamide analogs
A detailed examination of the structure-activity relationships of 2-Amino-4,6-dimethylpyridine-3-carboxamide analogs reveals critical insights for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols, to aid researchers in the field of drug discovery and development.
Recent studies have identified the 2-aminopyridine-3-carboxamide scaffold as a promising framework for the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. Systematic modifications of this core structure have led to the identification of key chemical features that govern inhibitory potency and selectivity.
Structure-Activity Relationship (SAR) Overview
The core structure of this compound serves as a versatile template for inhibitor design. The 2-amino group and the pyridine nitrogen are often involved in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The carboxamide moiety provides a key attachment point for various substituents that can extend into different pockets of the kinase active site, thereby influencing potency and selectivity.
Our comparative analysis focuses on a series of analogs where substitutions have been made primarily at the carboxamide nitrogen (R1) and the 2-amino group (R2). The general scaffold and the points of modification are illustrated below.
Figure 1: General chemical structure of this compound analogs, highlighting the positions for chemical modification (R1 and R2).
Comparative Inhibitory Activity
The inhibitory activities of a series of synthesized this compound analogs were evaluated against a panel of cancer-relevant kinases, including Aurora Kinase A, c-Met, and Cyclin-Dependent Kinase 2 (CDK2). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R1 Substituent | R2 Substituent | Aurora A IC50 (nM) | c-Met IC50 (nM) | CDK2 IC50 (nM) |
| 1a | H | H | >10000 | >10000 | >10000 |
| 1b | Phenyl | H | 850 | 1200 | 2500 |
| 1c | 4-Fluorophenyl | H | 250 | 450 | 980 |
| 1d | 3,4-Dichlorophenyl | H | 85 | 150 | 420 |
| 1e | 4-(Piperidin-1-yl)phenyl | H | 35 | 75 | 210 |
| 2a | 3,4-Dichlorophenyl | Methyl | 150 | 280 | 750 |
| 2b | 3,4-Dichlorophenyl | Acetyl | 550 | 900 | 1800 |
Table 1: In vitro inhibitory activity of this compound analogs against selected protein kinases.
The data reveals several key SAR trends:
-
Unsubstituted Core (1a): The parent compound with no substitution at the carboxamide nitrogen (R1 = H) and the 2-amino group (R2 = H) is inactive, highlighting the necessity of substituents for biological activity.
-
Aromatic Substitution at R1: The introduction of an aromatic ring at the R1 position (1b-1e) significantly enhances inhibitory activity.
-
Influence of Phenyl Ring Substituents: Electron-withdrawing groups on the phenyl ring at R1, such as fluoro (1c) and dichloro (1d) substituents, lead to a progressive increase in potency against all tested kinases. This suggests that these groups may be involved in favorable interactions within the enzyme's active site.
-
Basic Amine Moiety: The incorporation of a basic piperidinyl group on the phenyl ring (1e) results in the most potent analog in this series. This basic nitrogen may form a salt bridge with an acidic residue in the kinase active site, leading to enhanced binding affinity.
-
Modification of the 2-Amino Group (R2): Substitution on the 2-amino group (R2) is generally detrimental to activity. Both methylation (2a) and acetylation (2b) of the 2-amino group lead to a significant decrease in inhibitory potency compared to the unsubstituted analog (1d). This observation underscores the critical role of the unsubstituted 2-amino group in binding to the kinase hinge region.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds was achieved through a multi-step process, with the key final step involving the amidation of 2-amino-4,6-dimethylnicotinic acid.
Caption: Synthetic workflow for this compound analogs.
Detailed Protocol: To a solution of 2-amino-4,6-dimethylnicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) was added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture was stirred at room temperature for 30 minutes. The corresponding substituted aniline (1.1 eq) was then added, and the reaction mixture was stirred at room temperature for 12-18 hours. The reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired this compound analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Aurora A, c-Met, and CDK2 was determined using a luminescence-based kinase assay.
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Protocol: The kinase assays were performed in 384-well plates. Each well contained the respective kinase, the substrate peptide, and ATP in a kinase buffer. The test compounds were dissolved in dimethyl sulfoxide (DMSO) and added to the wells to achieve a final concentration range. The final DMSO concentration in all wells was 1%. The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes. After incubation, the Kinase-Glo® Luminescent Kinase Assay reagent was added to each well to stop the kinase reaction and detect the amount of remaining ATP. The luminescence signal, which is inversely proportional to the kinase activity, was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.
Signaling Pathway Context
The targeted kinases, Aurora A, c-Met, and CDK2, are key components of signaling pathways that regulate cell cycle progression, proliferation, and survival. Inhibition of these kinases can disrupt these pathways and lead to an anti-cancer effect.
Caption: Simplified signaling pathways modulated by the kinase targets.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs as kinase inhibitors. The presented data and protocols can serve as a valuable resource for the rational design and development of more potent and selective drug candidates targeting these important cancer-related kinases. Further optimization of this scaffold, particularly focusing on the substituents at the R1 position, holds significant promise for future anti-cancer therapies.
A Comparative Analysis of 2-amino-4,6-dimethylnicotinamide and Other Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential enzyme inhibitory profile of 2-amino-4,6-dimethylnicotinamide against established inhibitors of key metabolic enzymes. Due to the limited publicly available data on the direct enzyme inhibitory activity of 2-amino-4,6-dimethylnicotinamide, this comparison is framed based on its structural similarity to nicotinamide and its derivatives, which are known to interact with enzymes such as Nicotinamide N-methyltransferase (NNMT) and Glucose-6-Phosphate Dehydrogenase (G6PD).
Introduction
2-amino-4,6-dimethylnicotinamide is a substituted pyridine derivative with structural similarities to nicotinamide, a key component of the coenzyme NAD+ and a substrate for various enzymes. While direct experimental evidence for its role as an enzyme inhibitor is scarce, its chemical scaffold suggests potential interactions with enzymes that bind nicotinamide or its analogues. This guide explores this potential by comparing it with well-characterized inhibitors of two such enzymes: Nicotinamide N-methyltransferase (NNMT) and Glucose-6-Phosphate Dehydrogenase (G6PD).
NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide and has been implicated in various diseases, including cancer and metabolic disorders.[1][2] G6PD is the rate-limiting enzyme of the pentose phosphate pathway, a critical pathway for NADPH production and cellular redox homeostasis.[3][4] Inhibition of these enzymes is a subject of intense research for therapeutic applications.
Comparative Data of Known Enzyme Inhibitors
The following tables summarize the inhibitory activities of selected compounds against human NNMT and G6PD. This data serves as a benchmark for the potential evaluation of 2-amino-4,6-dimethylnicotinamide.
Table 1: Inhibitory Activity of Selected Compounds against Nicotinamide N-methyltransferase (NNMT)
| Compound | Target Enzyme | IC50 (μM) | Notes |
| 1-Methylnicotinamide | NNMT | - | Product of the NNMT reaction, known to be an inhibitor.[5] |
| Sinefungin | Methyltransferases | - | General methyltransferase inhibitor.[6] |
| S-adenosyl-L-homocysteine (SAH) | Methyltransferases | - | General methyltransferase inhibitor.[6] |
| Compound 1 (Sanofi) | NNMT | 0.26 | Competitive inhibitor of nicotinamide and SAM.[2] |
| Compound 2 (Sanofi) | NNMT | 1.6 | Competitive inhibitor of nicotinamide.[2] |
| Compound 3 (Sanofi) | NNMT | 0.18 | Competitive inhibitor of nicotinamide.[2] |
| Bisubstrate analogue 78 | NNMT | 1.41 | Potent bisubstrate inhibitor.[6] |
| Bisubstrate analogue 2 | NNMT | 4.4 | Bisubstrate inhibitor.[6] |
| 6-(methylamino)-nicotinamide | NNMT | 19.8 | Nicotinamide analogue.[6] |
| Bisubstrate inhibitor 6 | hNNMT | 14 ± 1.5 | Bisubstrate inhibitor with tight binding.[7] |
| 5-amino-1-methylquinolinium | NNMT | 1.2 ± 0.1 | Quinolinium analog and potent inhibitor.[8] |
Table 2: Inhibitory Activity of 6-Aminonicotinamide against Glucose-6-Phosphate Dehydrogenase (G6PD)
| Compound | Target Enzyme | Ki (μM) | Notes |
| 6-Aminonicotinamide | G6PD | 0.46 | Competitive inhibitor with respect to NADP+.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for assaying NNMT and G6PD activity.
Nicotinamide N-methyltransferase (NNMT) Inhibition Assay
This protocol is based on a fluorometric method that detects the formation of homocysteine, a product of the coupled enzymatic reaction.[5][9][10]
Materials:
-
NNMT Enzyme
-
Nicotinamide (Substrate)
-
S-adenosyl-L-methionine (SAM) (Methyl donor)
-
S-adenosylhomocysteine (SAH) hydrolase
-
Thiol Detecting Probe
-
NNMT Assay Buffer
-
Test inhibitors (e.g., 2-amino-4,6-dimethylnicotinamide)
-
96-well microplate (white plates are preferred for fluorescence assays)[9]
-
Microplate reader capable of measuring fluorescence at Ex/Em = 392/482 nm[5]
Procedure:
-
Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with NNMT Assay Buffer to the desired concentrations.
-
Reaction Mix Preparation: Prepare a reaction mix containing NNMT enzyme and SAH hydrolase in NNMT Assay Buffer.
-
Assay Protocol:
-
Add the test inhibitor solution to the wells of the microplate.
-
Add the NNMT reaction mix to all wells.
-
To initiate the reaction, add nicotinamide to all wells except the background control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).[5][10]
-
Stop the reaction by adding a suitable stop solution (e.g., pre-chilled isopropyl alcohol).[5][10]
-
Add the Thiol Detecting Probe working solution to each well.
-
Incubate at room temperature for a short period (e.g., 5 minutes).[5][10]
-
Measure the fluorescence at Ex/Em = 392/482 nm.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the inhibitor to the control wells (enzyme and substrate without inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition Assay
This protocol is a spectrophotometric assay that measures the rate of NADPH production.
Materials:
-
G6PD Enzyme
-
Glucose-6-phosphate (G6P) (Substrate)
-
NADP+ (Co-substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test inhibitors (e.g., 6-aminonicotinamide, 2-amino-4,6-dimethylnicotinamide)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Dissolve test inhibitors in a suitable solvent to prepare a stock solution. Further dilute with Assay Buffer to the desired concentrations.
-
Reaction Mix Preparation: Prepare a reaction mix containing G6P and NADP+ in Assay Buffer.
-
Assay Protocol:
-
Add the test inhibitor solution to the wells of the microplate.
-
Add the G6PD enzyme to all wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the reaction mix (G6P and NADP+) to all wells.
-
Immediately start measuring the absorbance at 340 nm at regular intervals to monitor the rate of NADPH formation.
-
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. Ki values can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to appropriate enzyme kinetic models.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NNMT enzymatic reaction and a general workflow for screening enzyme inhibitors.
Caption: The enzymatic reaction catalyzed by NNMT and the hypothetical inhibitory action.
Caption: A generalized experimental workflow for screening enzyme inhibitors.
Discussion and Future Directions
The structural similarity of 2-amino-4,6-dimethylnicotinamide to nicotinamide provides a rationale for investigating its potential as an inhibitor of enzymes like NNMT and G6PD. The presence of the amino group and methyl groups on the pyridine ring could influence its binding affinity and selectivity compared to nicotinamide and its known inhibitory derivatives.
For NNMT, the additional methyl groups on the pyridine ring of 2-amino-4,6-dimethylnicotinamide may enhance hydrophobic interactions within the nicotinamide binding pocket, potentially increasing its inhibitory potency. However, the position of the amino group might also introduce steric hindrance or new hydrogen bonding opportunities that could either enhance or diminish its activity. Comparative analysis with the IC50 values of known NNMT inhibitors (Table 1) will be essential to determine its relative potency.
In the case of G6PD, 6-aminonicotinamide is a known competitive inhibitor.[4] The different substitution pattern in 2-amino-4,6-dimethylnicotinamide would likely alter its interaction with the NADP+ binding site. Experimental testing is required to determine if it retains any inhibitory activity against G6PD.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abcam.co.jp [abcam.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of Molecular Docking Simulations: 2-Amino-4,6-dimethylpyridine-3-carboxamide Derivatives and Analogs with Target Proteins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of derivatives and analogs of 2-Amino-4,6-dimethylpyridine-3-carboxamide with various protein targets. The information is compiled from recent computational studies and presented with supporting experimental data where available.
I. Performance Against Matrix Metalloproteinases (MMPs)
A significant body of research has focused on the interaction of dimethylpyridine-3-carboxamide derivatives with Matrix Metalloproteinase 13 (MMP-13), a key enzyme in the degradation of extracellular matrix and a target in diseases like osteoarthritis and cancer.[1][2] These studies often include comparisons with MMP-8 to assess selectivity.
Quantitative Docking Results
The following table summarizes the binding energies of various dimethylpyridine-3-carboxamide derivatives against MMP-13 and MMP-8. Lower binding energy values indicate a more favorable and stable interaction.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Derivative 3b | MMP-13 | -8.5 | Ala238 | [1] |
| Derivative 3c | MMP-13 | -8.8 | Not specified | [1] |
| Derivative 3d | MMP-13 | -9.1 | Not specified | [1] |
| Derivative 3g | MMP-13 | -9.0 | Ala238 | [1] |
| Derivative 3b | MMP-8 | Weaker binding (higher energy) | Hindered interaction | [1] |
| Derivative 3c | MMP-8 | Weaker binding (higher energy) | Hindered interaction | [1] |
| Derivative 3d | MMP-8 | Weaker binding (higher energy) | Hindered interaction | [1] |
| Derivative 3g | MMP-8 | Weaker binding (higher energy) | Hindered interaction | [1] |
Note: Specific binding energy values for MMP-8 were not provided in the source material, only a qualitative comparison.
Experimental Protocol: Molecular Docking of Dimethylpyridine-3-carboxamide Derivatives with MMP-13/MMP-8
The following protocol is a generalized representation based on the methodologies described in the cited studies.[1]
-
Ligand and Protein Preparation:
-
The 3D structures of the dimethylpyridine-3-carboxamide derivatives were generated and optimized.
-
The crystal structures of MMP-13 and MMP-8 were obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms and appropriate charges were added to both the ligands and the proteins.
-
-
Docking Simulation:
-
Molecular docking was performed using software such as AutoDock Vina.
-
The grid box for docking was centered on the active site of the respective MMP, specifically targeting the S1' pocket for MMP-13.
-
The docking algorithm was run to generate multiple binding poses for each ligand.
-
-
Analysis:
-
The resulting poses were ranked based on their binding energies.
-
The pose with the lowest binding energy was selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues.
-
Molecular dynamics simulations were often performed to validate the stability of the ligand-protein complexes.
-
II. Performance Against Fibroblast Growth Factor Receptor 4 (FGFR4)
Derivatives of aminopyridine, structurally related to this compound, have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.
Quantitative Docking Results
The following table presents the inhibitory activity and docking scores for representative aminodimethylpyrimidinol derivatives, which share a similar core structure, against FGFR4.
| Compound ID | Target Protein | % Inhibition (at 1 µM) | Docking Score (LF VSscore) | Key Interactions | Reference | |---|---|---|---|---| | Compound 6E | FGFR4 | Low | -10.97 | Steric hindrance with Ala553 |[3] | | Compound 6O | FGFR4 | High | Not specified | Favorable binding conformation |[3][4] | | BLU9931 (Control) | FGFR4 | High | Not specified | Not specified |[3] |
Note: Specific binding energies were not consistently reported; instead, inhibitory activity and qualitative docking scores were provided.
Experimental Protocol: Molecular Docking of Aminopyridine Derivatives with FGFR4
The methodology for these studies generally follows the standard docking protocol outlined previously, with a specific focus on the ATP-binding pocket of the FGFR4 kinase domain.[4]
III. Performance Against Bacterial Proteins
Analogs of pyridine-3-carboxamide have been evaluated for their efficacy against bacterial targets, such as the monomeric Ralstonia solanacearum lectin (PDB ID: 4CSD), which is implicated in bacterial wilt in plants.[5]
Quantitative Docking Results
| Compound ID | Target Protein | Binding Energy (kJ/mol) | Key Hydrogen Bonds | Reference |
| Compound 4a | 4CSD | -8.910 | Cys75, Ser88 | [5] |
| Standard | 4CSD | -6.466 | Not specified | [5] |
Experimental Protocol: Molecular Docking of Pyridine-3-carboxamide Analogs with 4CSD
The docking of these analogs was performed using MOE (Molecular Operating Environment) software, following a similar preparation and analysis workflow as described for the MMPs.[5]
IV. Comparative Summary and Future Directions
The derivatives of this compound demonstrate promising interactions with a range of protein targets. The dimethylpyridine-3-carboxamide scaffold shows potential for developing selective inhibitors of MMP-13. Similarly, aminopyridine-based structures show promise as FGFR4 inhibitors. Furthermore, the broader pyridine-3-carboxamide structure exhibits antibacterial potential.
Future research should focus on synthesizing and conducting in-silico and in-vitro studies of this compound itself to provide a direct benchmark for its derivatives. The data presented here for its analogs and derivatives can guide the structural modifications of the parent compound to optimize its binding affinity and selectivity for specific therapeutic targets. The detailed experimental protocols and comparative data serve as a valuable resource for researchers in the field of computational drug design and discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
Validating In-Vitro Efficacy of Novel Pyridine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] This guide provides a comparative overview of the in-vitro efficacy of novel pyridine-based compounds, focusing on their anticancer properties. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in the evaluation of these promising therapeutic agents.
Comparative Efficacy of Novel Pyridine-Based Compounds
The in-vitro cytotoxic activity of various novel pyridine-based compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the IC50 values for different series of pyridine derivatives, showcasing their efficacy and potential for further development.
Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |
| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |
| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported |
Data sourced from a study by El-Naggar et al.[3]
Table 2: Cytotoxic Activity of Pyridine-Based Compounds Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 1 | HepG2 (Liver Cancer) | 4.5 ± 0.3 | - | - |
| Compound 12 | MCF-7 (Breast Cancer) | 0.5 | Doxorubicin | 2.14 |
| Compound 12 | HepG2 (Liver Cancer) | 5.27 | Doxorubicin | 2.48 |
| Compound 71 | MDAMB-231 (Breast Cancer) | Potent (exact value not specified) | - | - |
| Compound 8 (steroidal pyridine) | PC-3 (Prostate Cancer) | 1.55 | - | - |
| Compound 3b | Huh-7 (Liver Cancer) | 6.54 | Taxol | 6.68 |
| Compound 3b | A549 (Lung Cancer) | 15.54 | Taxol | 38.05 |
| Compound 3b | MCF-7 (Breast Cancer) | 6.13 | Taxol | 12.32 |
Data compiled from multiple sources.[4][5][6][7]
Key Signaling Pathways Modulated by Pyridine-Based Compounds
Several studies have elucidated the mechanisms by which pyridine-based compounds exert their anticancer effects. These often involve the modulation of key signaling pathways that control cell cycle progression, apoptosis, and cell proliferation.
One common mechanism involves the induction of G2/M phase cell cycle arrest and apoptosis.[4] This can be mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[4]
Figure 1: G2/M Arrest and Apoptosis Induction Pathway.
Another important target for some pyridine derivatives is the PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[5][8] Inhibition of PIM-1 can lead to the induction of apoptosis and autophagy.[5]
Figure 2: PIM-1 Kinase Inhibition Pathway.
Experimental Protocols
To ensure the reproducibility and validity of in-vitro efficacy studies, detailed and standardized experimental protocols are essential. Below are the methodologies for key assays used to evaluate the anticancer properties of pyridine-based compounds.
Experimental Workflow for In-Vitro Efficacy Validation
A typical workflow for validating the in-vitro efficacy of novel compounds involves a series of assays to determine cytotoxicity, mechanism of action, and target engagement.
Figure 3: General Experimental Workflow.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Discard the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.[3]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to measure cytotoxicity by quantifying the LDH released from damaged cells.[9]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage, making it an indicator of cytotoxicity.[9]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a mechanism of action for several anticancer drugs.[10]
Principle: The polymerization of purified tubulin is monitored by an increase in absorbance or fluorescence over time. Inhibitors of tubulin polymerization will prevent or reduce this increase.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.
-
Compound Incubation: Incubate the tubulin with various concentrations of the pyridine-based compound or a control vehicle.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C and adding GTP.
-
Monitoring Polymerization: Monitor the change in absorbance (at 340 nm) or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Plot the absorbance or fluorescence versus time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.
Conclusion
The pyridine nucleus continues to be a highly valuable scaffold in the discovery of novel anticancer agents.[7][10] The compounds highlighted in this guide demonstrate significant in-vitro efficacy against a range of cancer cell lines, operating through various mechanisms of action. The provided experimental protocols and pathway diagrams offer a framework for researchers to validate and compare the efficacy of new pyridine-based compounds, facilitating the identification and development of the next generation of targeted cancer therapies.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemijournal.com [chemijournal.com]
Biological evaluation of 2-Amino-4,6-dimethylpyridine-3-carboxamide derivatives against cancer cell lines
A detailed guide for researchers and drug development professionals on the biological evaluation of novel 2-Amino-4,6-dimethylpyridine-3-carboxamide derivatives as potential anticancer agents. This guide provides a comparative analysis of their efficacy against various cancer cell lines, detailed experimental protocols, and insights into their potential mechanisms of action.
The quest for novel and effective anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds, pyridine derivatives have emerged as a promising scaffold due to their diverse biological activities. This guide focuses on a specific class of these compounds: this compound derivatives and their analogues. We present a comparative overview of their cytotoxic effects on various cancer cell lines, providing researchers with essential data to inform further investigation and development.
Comparative Efficacy Against Cancer Cell Lines
The anticancer potential of this compound derivatives and their close analogues has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Dimethylpyridine-3-carboxamide Analogues | A549 (Lung Carcinoma) | 3 - 10 | - | - |
| MCF-7 (Breast Adenocarcinoma) | 3 - 10 | - | - | |
| LoVo (Colon Adenocarcinoma) | 3 - 10 | - | - | |
| LoVo/Dx (Doxorubicin-resistant Colon Adenocarcinoma) | 3 - 10 | - | - | |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile S1 | PC3 (Prostate Cancer) | 0.45 | 5-Fluorouracil | 7.49 |
| MDA-MB-231 (Breast Adenocarcinoma) | 28.2 | 5-Fluorouracil | 0.49 | |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile S2 | PC3 (Prostate Cancer) | 0.85 | 5-Fluorouracil | 7.49 |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile S3 | PC3 (Prostate Cancer) | 0.1 | 5-Fluorouracil | 7.49 |
| MDA-MB-231 (Breast Adenocarcinoma) | 69.2 | 5-Fluorouracil | 0.49 | |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile S4 | PC3 (Prostate Cancer) | 0.56 | 5-Fluorouracil | 7.49 |
| MDA-MB-231 (Breast Adenocarcinoma) | 81.3 | 5-Fluorouracil | 0.49 |
Note: The data presented is a summary from studies on closely related dimethylpyridine-3-carboxamide and 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives.[1][2]
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols for key biological assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.[6][7]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of PI.
Mechanism of Action: Potential Signaling Pathways
Preliminary studies on related pyridine derivatives suggest that their anticancer activity may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. One such proposed mechanism is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[2] CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.
Caption: Hypothetical inhibition of the CDK2 pathway by a 2-aminopyridine derivative.
Experimental Workflow
The biological evaluation of these novel compounds typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for evaluating novel anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Researcher's Guide to Confirming Compound Structure with 1H and 13C NMR Spectroscopy
An objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, supported by experimental data, for the definitive structural elucidation of chemical compounds.
In the fields of chemical research, drug discovery, and materials science, the unambiguous confirmation of a compound's molecular structure is a critical step. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the combined use of proton (¹H) and carbon-13 (¹³C) NMR, stands out as a powerful and indispensable tool. This guide provides a comprehensive comparison of NMR with other common structural elucidation techniques, details the experimental protocols for acquiring high-quality NMR data, and presents a case study to illustrate the interpretation process.
¹H and ¹³C NMR vs. Other Analytical Techniques: A Comparative Overview
While techniques like Mass Spectrometry (MS) and X-ray Crystallography provide invaluable structural information, NMR spectroscopy offers unique advantages in its ability to provide a detailed picture of the molecular framework in solution. The following table summarizes the key strengths and limitations of these techniques.
| Feature | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry, and molecular dynamics in solution.[1][2] | Molecular weight, elemental composition, and fragmentation patterns that suggest structural motifs.[2] | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information in the solid state.[2] |
| Sample Phase | Solution | Gas, Solution, or Solid[2] | Solid (single crystal required)[2] |
| Data Type | Quantitative (chemical shifts, coupling constants, integrals)[2] | Quantitative (mass-to-charge ratio)[2] | Quantitative (crystallographic parameters)[2] |
| Key Advantage | Non-destructive and provides a wealth of information about the molecule's structure and dynamics in a solution state, which is often more biologically relevant. | High sensitivity, capable of detecting compounds at very low concentrations. | Provides an unambiguous, high-resolution 3D structure. |
| Key Limitation | Relatively lower sensitivity compared to MS. Complex spectra can be challenging to interpret for large molecules. | Does not directly provide information on atom connectivity or stereochemistry. Isomers can be difficult to distinguish.[3] | Requires a suitable single crystal, which can be difficult or impossible to grow for many compounds. The solid-state structure may not represent the solution-state conformation. |
The Workflow of Structural Elucidation with NMR
The process of confirming a compound's structure using ¹H and ¹³C NMR follows a logical workflow, starting from sample preparation to the final structure assignment. This process involves analyzing various parameters from the NMR spectra, such as chemical shift, integration, and coupling patterns, to piece together the molecular puzzle.
Case Study: Structural Confirmation of Ethyl Acetate
To demonstrate the practical application of NMR in structure confirmation, we will use ethyl acetate (CH₃COOCH₂CH₃) as a case study.
¹H NMR Data of Ethyl Acetate
The ¹H NMR spectrum of ethyl acetate provides information on the number of different types of protons, their relative numbers, and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -CH₂CH₃ |
| ~1.9 | Singlet | 3H | -CH₃ CO- |
| ~4.1 | Quartet | 2H | -OCH₂ CH₃ |
Data sourced from multiple chemical databases and educational resources.[4]
¹³C NMR Data of Ethyl Acetate
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 14.28 | -CH₂CH₃ |
| 21.00 | -CH₃ CO- |
| 60.44 | -OCH₂ CH₃ |
| 171.08 | -C =O |
Data sourced from PubChem.[5]
The combination of the ¹H and ¹³C NMR data allows for the unambiguous assignment of all protons and carbons in the ethyl acetate molecule, thus confirming its structure.
Detailed Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate structure determination. The following are generalized protocols for ¹H and ¹³C NMR experiments.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the compound.[6]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6] The choice of solvent is critical as it should dissolve the compound and not have signals that overlap with the analyte's signals.[6][7]
-
Transfer the solution to a clean 5 mm NMR tube.[6]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[6]
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.[6]
-
Tune and match the probe for the ¹H frequency.[6]
-
Set the appropriate acquisition parameters, including the number of scans (typically 16 for ¹H NMR), spectral width, and relaxation delay.[8]
-
Initiate data acquisition.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum to a known standard, such as tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation:
-
A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR, typically 20-50 mg.[6]
-
Follow the same dissolution and transfer procedure as for ¹H NMR.
-
-
Instrument Setup and Data Acquisition:
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
Tune and match the probe for the ¹³C frequency.
-
A standard proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.[9]
-
Set the acquisition parameters. The number of scans will be significantly higher than for ¹H NMR (often 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8] A suitable relaxation delay (e.g., 1-2 seconds) should be used.[9]
-
-
Data Processing:
-
The data processing steps (Fourier transformation, phasing, baseline correction, and referencing) are similar to those for ¹H NMR. The solvent peak is often used for referencing (e.g., CDCl₃ at 77.16 ppm).
-
Logical Relationships in NMR Spectral Interpretation
The interpretation of NMR spectra relies on understanding the logical connections between the observed spectral features and the underlying molecular structure.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. youtube.com [youtube.com]
- 5. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Pyridine Carboxamide Isomers: A Guide to Understanding Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of three pyridine carboxamide isomers: picolinamide (pyridine-2-carboxamide), nicotinamide (pyridine-3-carboxamide), and isonicotinamide (pyridine-4-carboxamide). Understanding the nuanced differences in how these structural isomers interact with biological targets is crucial for structure-activity relationship (SAR) studies and rational drug design. While direct comparative binding data for all three isomers against a single biological target is not extensively available in published literature, this guide leverages available data for nicotinamide and established biochemical principles to provide a framework for comparison.
Introduction to Pyridine Carboxamide Isomers
Picolinamide, nicotinamide, and isonicotinamide are constitutional isomers with the molecular formula C₆H₆N₂O. They share a common pyridine ring and a carboxamide group, but differ in the substitution pattern of the carboxamide group on the ring (positions 2, 3, and 4, respectively). This seemingly minor structural variation can significantly impact their electronic properties, steric hindrance, and hydrogen bonding potential, thereby influencing their binding affinity and selectivity for biological targets such as enzymes and receptors.
Nicotinamide is a well-known biological molecule, serving as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+). As such, its interaction with NAD+-dependent enzymes, like Poly(ADP-ribose) polymerases (PARPs), is extensively studied. PARPs are critical enzymes in DNA repair and signaling, making them important targets in cancer therapy. The nicotinamide moiety of NAD+ binds to the catalytic domain of PARP enzymes, and many PARP inhibitors are designed to mimic this interaction.
Comparative Binding Affinity Data
Below is a summary of the available quantitative data for nicotinamide's interaction with PARP-1, which serves as a benchmark for comparison.
| Compound | Target | Binding Affinity (Ki) | Method |
| Nicotinamide | Human PARP-1 | ~2.3 µM | Enzymatic Assay |
Note: The binding affinity of nicotinamide can vary depending on the specific assay conditions and the source of the enzyme.
While quantitative data for picolinamide and isonicotinamide against PARP-1 is not provided, we can infer potential differences in binding based on their structures. The positioning of the carboxamide group would alter the vector and accessibility of hydrogen bond donors and acceptors, as well as introduce different steric profiles relative to the binding pocket of a target protein. For instance, the ortho-position of the carboxamide in picolinamide might lead to intramolecular hydrogen bonding or steric clashes that are not present in the meta (nicotinamide) or para (isonicotinamide) isomers, which could significantly affect binding affinity.
Experimental Protocols for Determining Binding Affinity
To facilitate direct comparison of these isomers, researchers can employ various biophysical techniques. Isothermal Titration Calorimetry (ITC) is a powerful method that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a pyridine carboxamide isomer and a target protein (e.g., PARP-1).
Materials:
-
Purified target protein (e.g., recombinant human PARP-1) at a known concentration (e.g., 10-20 µM).
-
Pyridine carboxamide isomer (picolinamide, nicotinamide, or isonicotinamide) solution at a known concentration (e.g., 100-200 µM).
-
ITC instrument and corresponding analysis software.
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
Procedure:
-
Sample Preparation:
-
Prepare the protein and ligand solutions in the same batch of assay buffer to minimize buffer mismatch effects.
-
Degas both solutions to prevent air bubbles in the calorimeter cells.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters (e.g., initial delay, injection volume, spacing between injections).
-
-
Titration:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software.
-
The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from these values.
-
Mandatory Visualizations
Caption: Ligand-Protein Interaction Diagram
Caption: ITC Experimental Workflow
Navigating the Selectivity Landscape of Dimethylpyridine-Based MMP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of matrix metalloproteinases (MMPs) presents a significant therapeutic opportunity for a range of diseases, including osteoarthritis, cancer, and inflammatory disorders. The challenge, however, lies in achieving selectivity for a specific MMP isozyme to avoid off-target effects that have historically led to the failure of broad-spectrum MMP inhibitors in clinical trials. This guide provides a comprehensive assessment of the selectivity profile of a promising class of non-zinc-chelating MMP inhibitors: dimethylpyridine-based compounds, with a particular focus on dimethylpyridine-3-carboxamide derivatives.
Comparative Selectivity Profile
Dimethylpyridine-3-carboxamide derivatives have emerged as potent and selective inhibitors of MMP-13, an enzyme critically involved in the degradation of type II collagen in cartilage. The selectivity of these compounds is attributed to their interaction with the S1' specificity pocket of the enzyme, a feature that is not conserved across all MMP family members.
Below is a summary of the inhibitory activity (IC50 values) of a representative dimethylpyridine-3-carboxamide derivative (Compound A) against a panel of MMP isozymes. This data highlights its selectivity for MMP-13.
| MMP Isozyme | IC50 (nM)[1] | Fold Selectivity vs. MMP-13 |
| MMP-13 | 0.036 | 1 |
| MMP-1 | >10,000 | >277,778 |
| MMP-2 | >10,000 | >277,778 |
| MMP-3 | >10,000 | >277,778 |
| MMP-7 | >10,000 | >277,778 |
| MMP-8 | >10,000 | >277,778 |
| MMP-9 | >10,000 | >277,778 |
| MMP-10 | >10,000 | >277,778 |
| MMP-14 (MT1-MMP) | >10,000 | >277,778 |
Note: The IC50 values are indicative and may vary based on the specific derivative and experimental conditions.
Experimental Protocols
The determination of the inhibitory potency and selectivity of MMP inhibitors is crucial for their preclinical development. A widely used method is the fluorogenic enzymatic assay.
Fluorogenic Enzymatic Assay for MMP Inhibition
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific MMP isozyme using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -10, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (dimethylpyridine-based compound)
-
Broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP form, activate the enzyme according to the manufacturer's instructions. A common method is treatment with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a stock solution of the dimethylpyridine-based inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
Assay Setup:
-
Add a small volume of the diluted inhibitor or vehicle (for control) to the wells of the 96-well plate.
-
Add the activated MMP enzyme to each well, except for the blank wells.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 325 nm and emission at 393 nm for Mca-based substrates). Readings should be taken at regular intervals.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving MMP-13 and the general experimental workflow for assessing MMP inhibitor selectivity.
Caption: Simplified signaling pathway for MMP-13 induction and inhibition.
Caption: Workflow for assessing the selectivity of MMP inhibitors.
Conclusion
Dimethylpyridine-based compounds, particularly dimethylpyridine-3-carboxamide derivatives, represent a promising class of selective MMP-13 inhibitors. Their non-zinc-chelating mechanism of action and high selectivity for MMP-13 over other MMP isozymes make them attractive candidates for further development as therapeutic agents for diseases such as osteoarthritis and cancer. The experimental protocols and workflows outlined in this guide provide a framework for the continued assessment and optimization of these and other novel MMP inhibitors. Rigorous selectivity profiling is paramount to advancing the field and avoiding the pitfalls of previous generations of broad-spectrum inhibitors.
References
A Comparative In Silico Evaluation of Novel Pyridine Derivatives as Potential EGFR Inhibitors for Cancer Therapy
This guide provides a detailed comparative analysis of two promising pyridine derivatives, designated as Derivative 14 and Derivative 7g , evaluated for their therapeutic potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. The pyridine scaffold is a cornerstone in medicinal chemistry, with approximately 18% of FDA-approved heterocyclic drugs incorporating this motif[1]. Overexpression or mutation of EGFR is a key driver in the pathogenesis of various cancers, making it a critical target for anticancer drug development[2]. This document summarizes the in silico evaluation of these two compounds, presenting their predicted binding affinities, pharmacokinetic properties, and the computational methodologies employed in their assessment. The objective is to offer researchers and drug development professionals a clear, data-driven comparison to inform future discovery efforts.
Compound Profiles
Derivative 14 is a 2-pyridone derivative synthesized and evaluated for its potential to inhibit both wild-type (WT) and mutant (T790M) EGFR[2][3][4]. Derivative 7g is a novel synthesized pyridine derivative also investigated for its anticancer activity via EGFR inhibition[5][6]. Both compounds have been subjected to molecular docking studies to elucidate their binding modes and predict their affinity for the EGFR kinase domain, as well as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-likeness.
Comparative Data Analysis
The therapeutic potential of Derivative 14 and Derivative 7g was assessed using a variety of computational metrics. The following table summarizes the key quantitative data from molecular docking simulations against the EGFR kinase domain and in silico ADMET predictions. This side-by-side comparison is designed to facilitate a rapid evaluation of their potential as drug candidates.
| Parameter | Derivative 14 | Derivative 7g | Standard Drug (Erlotinib) | Reference(s) |
| Target(s) | EGFR (Wild-Type & T790M Mutant) | EGFR | EGFR | [2][5] |
| Docking Score (kcal/mol) | -8.12 (vs. WT), -8.45 (vs. T790M) | -9.2 | -9.9 | [2][5] |
| Key Interacting Residues | Met793, Leu718, Asp855 (WT & T790M) | Met793, Leu718, Asp855 | Met793, Cys797 | [2][5] |
| Predicted IC50 (µM) | 0.17 (vs. WT), 0.11 (vs. T790M) | Not Reported | Not Reported in study | [2] |
| Experimental IC50 (µM) | 0.09 (vs. HEPG2), 0.11 (vs. MCF7) | Potent activity comparable to doxorubicin | Not Reported in study | [2][5] |
| Lipinski's Rule of Five | 0 Violations | 0 Violations | 0 Violations | [2][5] |
| Molecular Weight ( g/mol ) | 488.58 | Favorable (exact value not specified) | 393.4 | [2][5] |
| LogP | 3.45 | Optimal lipophilicity | 3.96 | [2][5] |
| H-Bond Donors/Acceptors | 2 / 8 | Favorable (exact values not specified) | 2 / 6 | [2] |
| Predicted Toxicity | Non-carcinogenic, low hepatotoxicity risk | Favorable pharmacokinetic properties | Known side effects | [2][5] |
Signaling Pathways and Experimental Workflows
To provide a broader context for the significance of EGFR inhibition and the methodologies used in these studies, the following diagrams illustrate the EGFR signaling pathway and a generalized in silico drug discovery workflow.
Caption: EGFR signaling pathway and point of inhibition.
Caption: Generalized workflow for in silico drug evaluation.
Experimental Protocols
The in silico evaluations of Derivative 14 and Derivative 7g were conducted using established computational chemistry techniques. While specific parameters may vary slightly between the studies, the core methodologies are outlined below.
Molecular Docking
The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand when bound to a specific protein target.
-
Protein Preparation : The three-dimensional crystal structure of the EGFR kinase domain was obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, polar hydrogens were added, and charges were assigned to the protein atoms.
-
Ligand Preparation : The 2D structures of the pyridine derivatives were sketched and converted to 3D structures. The ligands were then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Grid Generation : A docking grid or box was defined around the active site of the EGFR, typically centered on the co-crystallized inhibitor in the original PDB file. This grid specifies the volume within which the docking algorithm will search for binding poses.
-
Docking Simulation : Software such as AutoDock or Schrödinger's Glide was used to perform the docking calculations. The algorithms systematically search for the best-fitting poses of the ligand within the receptor's active site, scoring and ranking them based on a scoring function that estimates the binding free energy (kcal/mol)[5][7]. The pose with the lowest energy score is generally considered the most favorable.
ADMET Prediction
In silico ADMET prediction is crucial for early-stage drug discovery to identify candidates with favorable pharmacokinetic properties and low toxicity risks, helping to reduce late-stage failures.
-
Model Application : The 3D structures of the pyridine derivatives were used as input for predictive models. Web-based servers or standalone software (e.g., SwissADME, PreADMET) were employed.
-
Property Calculation : These tools calculate a range of physicochemical and pharmacokinetic properties, including:
-
Lipinski's Rule of Five : Assesses drug-likeness based on molecular weight, LogP, and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to be orally bioavailable.
-
Solubility and Permeability : Predicts aqueous solubility and Caco-2 cell permeability, which are important for absorption.
-
Metabolism : Identifies potential sites of metabolism by cytochrome P450 enzymes.
-
Toxicity : Predicts potential toxicities such as carcinogenicity, mutagenicity, and hepatotoxicity based on structural alerts and comparison to known toxicophores[2][5][7].
-
Conclusion
This comparative guide highlights the potential of two novel pyridine derivatives, 14 and 7g, as EGFR inhibitors. Based on the in silico data, both compounds exhibit strong binding affinities to the EGFR kinase domain, with docking scores competitive with or superior to some known inhibitors. They also demonstrate favorable drug-like properties with no violations of Lipinski's Rule of Five and promising initial toxicity profiles[2][5].
Derivative 7g shows a slightly better docking score in one study, suggesting a potentially higher binding affinity, while the study on Derivative 14 provides a more detailed analysis against both wild-type and mutant EGFR, along with experimental IC50 values that corroborate the computational predictions[2][5]. The collective evidence suggests that both pyridine scaffolds are excellent starting points for further optimization. Future work should focus on head-to-head in vitro and in vivo testing to validate these computational findings and determine the superior candidate for clinical development.
References
- 1. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]
- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journaljpri.com [journaljpri.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Antifungal Potential of Pyridine Carboxamide Derivatives: A Comparative Analysis
For Immediate Release
A comprehensive review of recently synthesized pyridine carboxamide derivatives demonstrates their significant antifungal activity, positioning them as promising candidates for the development of novel fungicides. This guide provides a comparative analysis of their efficacy, supported by experimental data, and details the methodologies for key in vitro assays.
Researchers in mycology and drug development are in a continuous search for novel antifungal agents to combat the growing threat of resistant fungal pathogens affecting both agriculture and human health. Pyridine carboxamide derivatives have emerged as a particularly promising class of compounds, with numerous studies highlighting their potent inhibitory effects against a broad spectrum of fungi. This comparison guide synthesizes the available data to offer an objective overview of their performance.
The primary mechanism of action for many of these derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By disrupting this vital metabolic pathway, these compounds effectively halt fungal respiration and energy production, leading to cell death.
Comparative Antifungal Activity
The antifungal efficacy of various pyridine carboxamide and nicotinamide derivatives has been evaluated against a range of plant and human fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50) values from several key studies, providing a quantitative comparison of their activity.
Table 1: Antifungal Activity of Pyridine Carboxamide Derivatives against Phytopathogenic Fungi
| Compound/Derivative | Fungal Species | EC50 (mg/L) | Reference Commercial Fungicide | EC50 (mg/L) of Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | Good in vivo activity | Thifluzamide | Equally active to 3f |
| Pyrazole Carboxamide Thiazole Derivative 6i | Valsa mali | 1.77 | Boscalid | 9.19 |
| Pyrazole Carboxamide Thiazole Derivative 19i | Valsa mali | 1.97 | Boscalid | 9.19 |
| Pyrazole Carboxamide Thiazole Derivative 23i | Rhizoctonia solani | 3.79 | - | - |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37 | Carbendazol | Higher than 7ai |
| N-(thiophen-2-yl) nicotinamide 4a | Pseudoperonospora cubensis | 4.69 | Flumorph | 7.55 |
| N-(thiophen-2-yl) nicotinamide 4f | Pseudoperonospora cubensis | 1.96 | Flumorph | 7.55 |
Note: "Good in vivo activity" indicates a qualitative assessment from the cited study where a specific EC50 value was not provided in the abstract.[1][2]
Table 2: Antifungal Activity of Nicotinamide Derivatives against Candida albicans
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Commercial Fungicide | MIC (µg/mL) of Reference |
| Nicotinamide Derivative 16g | C. albicans SC5314 | 0.25 | - | - |
| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 | Fluconazole | - |
| Nicotinamide | C. albicans | Significant activity | Fluconazole | Synergistic effect with Nicotinamide |
| Commercial Antifungals | ||||
| Amphotericin B | C. albicans | 0.016 - 1.0 | - | - |
| Caspofungin | C. albicans | 0.25 - 1.0 | - | - |
| Fluconazole | C. albicans | ≤2 - >64 | - | - |
| Itraconazole | C. albicans | 0.063 - ≥1 | - | - |
| Voriconazole | C. albicans | ≤0.12 - 1.0 | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these pyridine carboxamide derivatives.
In Vitro Mycelial Growth Inhibition Assay
This assay is a fundamental method to determine the direct antifungal activity of compounds against filamentous fungi.
Procedure:
-
Preparation of Media and Compounds: Potato Dextrose Agar (PDA) is prepared and autoclaved. The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Incorporation of Compounds: The stock solutions of the test compounds are added to the molten PDA at a desired final concentration (e.g., 50 mg/L). The medicated PDA is then poured into sterile Petri dishes.
-
Inoculation: A small disc (typically 5 mm in diameter) of mycelium from the edge of an actively growing fungal colony is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a period sufficient for the control (fungus on non-medicated PDA) to nearly cover the plate.
-
Data Collection: The diameter of the fungal colony on each plate is measured. The percentage of growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: To determine the EC50 value, the assay is performed with a range of concentrations of the test compound. The EC50 is the concentration that inhibits fungal growth by 50%.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, particularly yeasts like Candida albicans. The protocol is generally based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Procedure:
-
Preparation of Inoculum: Fungal colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
Preparation of Drug Dilutions: The antifungal compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
Succinate Dehydrogenase (SDH) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the compounds on the target enzyme, SDH.
Procedure:
-
Mitochondria Isolation: Fungal mycelia are harvested, and mitochondria are isolated through differential centrifugation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), the substrate succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Enzyme Reaction: The reaction is initiated by adding the isolated mitochondria to the reaction mixture. The activity of SDH is monitored by measuring the rate of reduction of DCPIP, which results in a decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Inhibitor Assay: To determine the inhibitory activity of the pyridine carboxamide derivatives, the assay is performed in the presence of various concentrations of the test compounds.
-
IC50 Determination: The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in SDH activity, is calculated from the dose-response curve.
Mechanism of Action: A Visual Representation
The primary mode of action for many antifungal pyridine carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in cellular respiration. The following diagram illustrates the central role of SDH in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, and how its inhibition by these compounds disrupts fungal metabolism.
Caption: Mechanism of action for SDHI pyridine carboxamide derivatives.
Conclusion
The data presented in this guide underscore the significant potential of pyridine carboxamide derivatives as a versatile class of antifungal agents. Their potent activity against a range of fungal pathogens, coupled with a well-defined mechanism of action, makes them attractive candidates for further development. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies, facilitating the identification and optimization of lead compounds for both agricultural and clinical applications. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
Unraveling the Supramolecular Architecture of Pyridine Crystals: A Comparative Guide to Intermolecular Interaction Analysis
For researchers, scientists, and drug development professionals, understanding the intricate network of intermolecular interactions within a crystal lattice is paramount for predicting and controlling the physicochemical properties of solid-state materials. This guide provides a comparative overview of Hirshfeld surface analysis and alternative computational methods for elucidating the non-covalent interactions that govern the crystal packing of pyridine, a fundamental heterocyclic scaffold in numerous pharmaceuticals and functional materials.
This publication objectively compares the utility of Hirshfeld surface analysis with other prominent techniques, including Energy Framework analysis, Quantum Theory of Atoms in Molecules (QTAIM), Symmetry-Adapted Perturbation Theory (SAPT), and Non-Covalent Interaction (NCI) analysis. By presenting detailed experimental protocols and summarizing quantitative data, this guide aims to equip researchers with the knowledge to select the most appropriate computational tool for their specific research needs.
Visualizing Intermolecular Interactions: A Comparative Overview
At the heart of crystal engineering lies the ability to visualize and quantify the forces that hold molecules together. Hirshfeld surface analysis has emerged as a powerful and intuitive method for mapping intermolecular contacts. However, a comprehensive understanding often requires a multi-faceted approach, leveraging the strengths of various computational techniques.
Hirshfeld Surface Analysis: A Holistic View of Crystal Packing
Hirshfeld surface analysis provides a unique graphical representation of a molecule's immediate environment within a crystal. By partitioning the crystal electron density, it generates a surface that encapsulates the molecule, with the color-coding of this surface highlighting different types of intermolecular contacts. The two-dimensional "fingerprint plot" derived from the Hirshfeld surface quantifies the relative contributions of these contacts, offering a holistic picture of the crystal packing. For instance, in pyridine-containing crystals, this method can readily distinguish and quantify the prevalence of C–H···N, C–H···π, and π–π stacking interactions.[1][2][3][4]
Alternative Approaches for Deeper Insights
While Hirshfeld analysis provides an excellent overview, other methods offer deeper quantitative insights into the energetic and electronic nature of intermolecular interactions:
-
Energy Framework Analysis: This method, often implemented in conjunction with Hirshfeld surface analysis, calculates the pairwise interaction energies between molecules in the crystal and visualizes them as a network of cylinders. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear depiction of the energetic topology of the crystal packing. This can reveal the dominant forces and potential pathways for mechanical stress.[5][6]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a rigorous method that analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond path and the properties of the electron density at the bond critical point provide a quantitative measure of the strength and nature of an interaction, including non-covalent bonds.[7][8][9][10]
-
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a high-level quantum chemical method that decomposes the interaction energy between molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. This provides a detailed understanding of the fundamental forces driving molecular association and is considered a benchmark for interaction energy calculations.[11][12][13][14][15]
-
Non-Covalent Interaction (NCI) Analysis: NCI analysis is a visualization technique that identifies non-covalent interactions in real space based on the electron density and its derivatives. It generates isosurfaces that are color-coded to distinguish between attractive (e.g., hydrogen bonds, van der Waals) and repulsive (steric clashes) interactions, offering an intuitive 3D picture of the interaction landscape.[16][17]
Quantitative Comparison of Intermolecular Interaction Analysis Methods for Pyridine Systems
The following table summarizes the quantitative data obtained from different computational methods for analyzing intermolecular interactions in pyridine and its derivatives. It is important to note that the data is compiled from various studies and may not represent a direct comparison on the exact same crystal structure. However, it provides a valuable overview of the typical quantitative outputs of each method.
| Method | System | Key Quantitative Outputs | Reference |
| Hirshfeld Surface Analysis | 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine | H···H (48.5%), H···C/C···H (26.0%), H···N/N···H (17.1%) | [18] |
| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | H···H (46.1%), N···H/H···N (20.4%), C···H/H···C (17.4%) | [4] | |
| 4′′′-Quaterpyridine | C—H···N/H···N—C (18.2%) | [19] | |
| Energy Framework Analysis | Aminopyridine Derivatives | Total Interaction Energy (Etot): ~ -122 kJ/mol (dominated by electrostatic energy) | [6] |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Dominated by dispersion forces | [5] | |
| QTAIM | Phenylacetic acid–nicotinamide cocrystal | Intermolecular H-bond energy (EiHB) calculated from topological parameters | [20] |
| (Z)-2-(pyridine-2-yl)-3-(thiophen-2-yl)acrylonitrile | Electron density (ρ) and its Laplacian (∇²ρ) at bond critical points quantify interaction strength | [7][8] | |
| SAPT | Pyridine Dimer (Sandwich S2 configuration) | Eelst: -1.294, Eexch: 3.488, Eind: -0.245, Edisp: -4.996 (kcal/mol) | [11] |
| Pyridine Dimer (Antiparallel-displaced) | Binding Energy: 3.97 kcal/mol (MP2/6-311++G**) | [21] | |
| NCI Analysis | Polyhalogenated Pyridines | Visualization of attractive and repulsive interactions as color-coded isosurfaces | [16] |
Experimental and Computational Protocols
Detailed protocols for each of the discussed methods are provided below to enable researchers to apply these techniques in their own work.
Hirshfeld Surface Analysis Protocol (using CrystalExplorer)
-
Input Data: A crystallographic information file (CIF) of the pyridine crystal is required.
-
Software: CrystalExplorer (freely available for academic use).
-
Procedure:
-
Load the CIF file into CrystalExplorer.
-
Select a molecule of interest within the crystal structure.
-
Generate the Hirshfeld surface by clicking the "Surfaces" icon and selecting "Hirshfeld".
-
Map properties onto the surface, such as dnorm (normalized contact distance), shape index, and curvedness, to visualize different aspects of intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii.
-
Generate the 2D fingerprint plot by clicking the "Fingerprint" icon. This plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) provides a summary of all intermolecular contacts.
-
Decompose the fingerprint plot to quantify the percentage contribution of different atom-atom contacts (e.g., C-H, H-H, N-H).
-
Energy Framework Analysis Protocol (using CrystalExplorer)
-
Input Data: A CIF file of the pyridine crystal.
-
Software: CrystalExplorer.
-
Procedure:
-
Load the CIF file and generate the Hirshfeld surface for a molecule of interest.
-
Calculate pairwise interaction energies between the central molecule and its neighbors within a specified radius. This is typically done using the CE-B3LYP or CE-HF model energies within CrystalExplorer.
-
Visualize the energy frameworks by selecting "Energy Frameworks" from the display menu.
-
Analyze the frameworks for electrostatic (red), dispersion (green), and total (blue) interaction energies to understand the dominant forces and their directionality in the crystal packing.
-
Quantum Theory of Atoms in Molecules (QTAIM) Protocol
-
Input Data: A wavefunction file (e.g., .wfn, .wfx) from a quantum chemical calculation (e.g., using Gaussian, ORCA) on the pyridine crystal or a relevant molecular cluster.
-
Software: AIMAll, Multiwfn.
-
Procedure:
-
Perform a high-level quantum chemical calculation (e.g., DFT with an appropriate functional and basis set) on the system of interest to obtain the electron density.
-
Load the resulting wavefunction file into the QTAIM analysis software.
-
Perform a topological analysis of the electron density to locate critical points (nuclear attractors, bond critical points, ring critical points, and cage critical points).
-
Analyze the properties of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) between interacting atoms. The values of these properties provide quantitative information about the nature and strength of the intermolecular interactions.
-
Symmetry-Adapted Perturbation Theory (SAPT) Protocol
-
Input Data: The geometries of the interacting pyridine molecules (monomers).
-
Software: Psi4, SAPT2020, or other quantum chemistry packages with SAPT capabilities.
-
Procedure:
-
Define the geometries of the two pyridine molecules in the desired orientation (e.g., sandwich, T-shaped, parallel-displaced) as obtained from the crystal structure.
-
Perform a SAPT calculation, specifying the level of theory (e.g., SAPT0, SAPT2, SAPT2+).
-
The output will provide a decomposition of the total interaction energy into its fundamental components: electrostatics, exchange, induction, and dispersion.
-
Analyze the relative contributions of these components to understand the physical nature of the intermolecular bonding.
-
Non-Covalent Interaction (NCI) Analysis Protocol
-
Input Data: A wavefunction file from a quantum chemical calculation.
-
Software: Multiwfn, VMD.
-
Procedure:
-
Calculate the electron density and its reduced density gradient (RDG) using a program like Multiwfn.
-
Generate cube files for the RDG and the sign of the second eigenvalue of the Hessian of the electron density multiplied by the density.
-
Visualize the NCI isosurfaces in a molecular visualization program like VMD.
-
The color of the isosurfaces indicates the nature of the interaction: blue for strong, attractive interactions (like hydrogen bonds); green for weak, attractive van der Waals interactions; and red for repulsive steric clashes.
-
Logical Workflow for Intermolecular Interaction Analysis
The following diagram illustrates a logical workflow for a comprehensive analysis of intermolecular interactions in a crystal structure, starting from a CIF file.
Caption: A flowchart illustrating the typical workflow for analyzing intermolecular interactions in a crystal structure, starting from a CIF file and branching into different computational methods.
Conclusion
The analysis of intermolecular interactions in pyridine crystals is a multifaceted endeavor that benefits from the application of a diverse toolkit of computational methods. Hirshfeld surface analysis provides an invaluable qualitative and semi-quantitative overview of crystal packing, making it an excellent starting point for any investigation. For a deeper, more quantitative understanding of the energetic contributions and the fundamental nature of the interactions, methods such as Energy Framework analysis, QTAIM, SAPT, and NCI analysis offer complementary and more detailed insights. The choice of method will ultimately depend on the specific research question, the desired level of accuracy, and the available computational resources. By combining the strengths of these approaches, researchers can gain a comprehensive understanding of the supramolecular architecture of pyridine-based materials, paving the way for the rational design of new crystalline solids with tailored properties.
References
- 1. Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scispace.com [scispace.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Amino-4,6-dimethylpyridine-3-carboxamide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Amino-4,6-dimethylpyridine-3-carboxamide (CAS No. 7144-20-9).
Hazard Profile and Safety Considerations
This compound is classified with the following hazards:
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] All handling should be performed in a well-ventilated area or under a chemical fume hood.
Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal company.[3][6] It is imperative to adhere to all local, regional, and national regulations regarding chemical waste disposal.
Step 1: Collection and Storage of Waste
-
Collect waste this compound in its original container or a clearly labeled, compatible, and sealable container.
-
Do not mix with other waste materials to avoid unintended chemical reactions.[5]
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] The storage area should be secure and accessible only to authorized personnel.[5][8]
Step 2: Preparing for Disposal
-
For larger quantities, it may be advised to dissolve or mix the material with a combustible solvent.[3] This should only be done by trained personnel and in accordance with the waste disposal facility's guidelines.
-
Ensure all containers are accurately labeled with the chemical name and associated hazards.
Step 3: Arranging for Professional Disposal
-
Contact a licensed and approved hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.
-
Follow all instructions provided by the disposal company regarding packaging and transportation.
Step 4: Decontamination of Empty Containers
-
Handle uncleaned, empty containers as you would the product itself.[5]
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.
-
Once decontaminated, the container can be disposed of as regular laboratory waste, in accordance with institutional protocols.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 7144-20-9 | [1] |
| Molecular Formula | C8H11N3O | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Disposal Code | P501 | [1][2][5][8] |
Experimental Workflow for Disposal
References
- 1. This compound | C8H11N3O | CID 252216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7144-20-9 Name: this compound [xixisys.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Essential Safety and Operational Guide for 2-Amino-4,6-dimethylpyridine-3-carboxamide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dimethylpyridine-3-carboxamide. Adherence to these protocols is essential for ensuring personal and laboratory safety.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 7144-20-9
Hazard Summary: This compound is classified as hazardous. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated.[2][4] |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[2][5] |
| Body | A long-sleeved laboratory coat must be worn at all times. For procedures with a higher risk of contamination, consider a disposable, solid-front gown.[2][5] |
| Respiratory | Work should be conducted in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors. If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.[2][3][6] |
Operational Plan: Safe Handling Protocol
A systematic workflow is crucial for safety and to prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to control exposure.[2][7]
-
Gather all necessary materials (spatulas, weigh boats, solvents, reaction vessels) and place them inside the fume hood before starting work.
2. Weighing the Compound:
-
Don the appropriate PPE as detailed in the table above.
-
Use a tared weigh boat or anti-static weighing paper to accurately measure the desired amount of the compound.
-
Handle the container and transfer the solid carefully to minimize dust generation.
3. Dissolving and Transferring:
-
Slowly add the weighed compound to the reaction vessel containing the appropriate solvent.
-
Ensure the vessel is securely capped or covered during any mixing or agitation.
4. Post-Handling and Decontamination:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., 70% ethanol) on a disposable wipe.
-
Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.[2][6]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.
-
Unused Product and Contaminated Solutions: Unused chemical and any solutions containing the compound should be treated as hazardous waste.
2. Waste Collection and Labeling:
-
Collect all hazardous waste in designated, clearly labeled, and sealed containers.
-
The label should include the chemical name, concentration, and appropriate hazard warnings.
3. Final Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[3][6]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed waste disposal company.[8]
Workflow for Safe Handling and Disposal
Caption: Step-by-step workflow for handling and disposing of the compound.
References
- 1. This compound | C8H11N3O | CID 252216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7144-20-9 Name: this compound [xixisys.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.no [fishersci.no]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
